5-Bromo-3-ethynylpyrazin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-ethynylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c1-2-4-6(8)9-3-5(7)10-4/h1,3H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNRFVADJWPLOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC(=CN=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671903 | |
| Record name | 5-Bromo-3-ethynylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209289-08-6 | |
| Record name | 5-Bromo-3-ethynylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-3-ethynylpyrazin-2-amine: A Technical Guide to Its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Bromo-3-ethynylpyrazin-2-amine, a key intermediate in the synthesis of various biologically active molecules.[1] Due to its unique structure, featuring a pyrazine ring substituted with bromine, an ethynyl group, and an amine, this compound serves as a valuable building block in pharmaceutical and agrochemical research, particularly in the development of anti-cancer agents.[1]
Core Physicochemical Data
The following tables summarize the available quantitative data for this compound. It is important to note that while some data is derived from experimental measurements, other values are predicted through computational models and should be interpreted as such.
Table 1: General and Structural Properties
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | [2][3] |
| Molecular Weight | 198.02 g/mol | [2][3] |
| Appearance | Light brown to yellow crystalline powder | [2] |
| CAS Number | 1209289-08-6 | [1][2] |
| Purity | ≥ 95% (HPLC) | [2] |
| Storage Conditions | Store at 0-8 °C | [2] |
| Exact Mass | 196.95886 Da | [3] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3-AA | 1.5 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 1 | [3] |
Experimental Protocols
Melting Point Determination (Capillary Method)
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the substance.
-
Replicate Measurements: The determination should be repeated at least twice to ensure accuracy and consistency.
Aqueous Solubility Determination (Shake-Flask Method)
Aqueous solubility is a fundamental property that influences a compound's absorption, distribution, and overall bioavailability. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water or a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.
-
Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and the solution.
-
Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid any loss of the compound from the saturated solution.
-
Concentration Analysis: The concentration of this compound in the clear, saturated aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantification: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
Experimental Workflow
The following diagram illustrates a logical workflow for the characterization of the key physicochemical properties of a novel compound like this compound.
Caption: Workflow for Physicochemical Characterization.
Biological Relevance
While specific signaling pathway involvement for this compound is not documented, its utility as a synthetic intermediate is noteworthy. The pyrazine core is a common scaffold in medicinal chemistry, and the presence of versatile functional groups—the bromine atom and the ethynyl group—allows for further chemical modifications through cross-coupling reactions. This makes the compound a valuable starting material for creating libraries of novel molecules with potential therapeutic applications, particularly in the discovery of kinase inhibitors and other anti-cancer agents.[1] The physicochemical properties outlined in this guide are fundamental to its handling, reactivity, and the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of its downstream derivatives.
References
An In-depth Technical Guide on the Synthesis and Spectral Analysis of 5-Bromo-3-ethynylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and spectral data analysis of 5-Bromo-3-ethynylpyrazin-2-amine, a heterocyclic compound of interest in medicinal chemistry. Given the prevalence of pyrazine derivatives in the development of kinase inhibitors, this document serves as a valuable resource for professionals in drug discovery and development.
Introduction
Pyrazine-containing compounds are a well-established class of heterocyclic molecules with a broad range of biological activities, including anticancer and antimicrobial properties. Their ability to act as scaffolds for kinase inhibitors has made them a focal point in the development of targeted cancer therapies. This compound, with its reactive ethynyl group and sites for further chemical modification, represents a key intermediate for the synthesis of novel bioactive molecules. This guide details the synthetic route to this compound and an analysis of its spectral characteristics.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process, starting from 3,5-dibromopyrazin-2-amine. The first step involves a Sonogashira coupling to introduce the ethynyl moiety, protected with a trimethylsilyl (TMS) group. The second step is the deprotection of the TMS group to yield the terminal alkyne.
Step 1: Synthesis of 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (Precursor)
The synthesis of the TMS-protected precursor involves the coupling of 3,5-dibromopyrazin-2-amine with trimethylsilylacetylene.
Experimental Protocol:
To a solution of 3,5-dibromopyrazin-2-amine (2.00 g, 7.91 mmol) in anhydrous tetrahydrofuran (THF) (24 mL), triethylamine (3.3 mL, 24 mmol), cuprous iodide (151 mg, 0.79 mmol), and bis(triphenylphosphine)palladium(II) dichloride (catalytic amount) are sequentially added. The reaction mixture is cooled to -5 °C under a nitrogen atmosphere. Trimethylsilylacetylene (1.07 mL, 7.50 mmol) is then added dropwise. After the addition, the reaction is slowly warmed to 0 °C and stirred for 1.5 hours. Upon completion, the solvent is removed under reduced pressure. The residue is then purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate, 5:1, v/v) to yield 3-((trimethylsilyl)ethynyl)-5-bromopyrazin-2-amine.[1][2]
Step 2: Deprotection to this compound
The final step is the removal of the trimethylsilyl protecting group to yield the target compound. A common and effective method for this transformation is the use of a mild base in a protic solvent.
Experimental Protocol:
To a solution of 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine in methanol, a catalytic amount of potassium carbonate is added. The mixture is stirred at room temperature for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed in vacuo, and the residue is diluted with a suitable organic solvent (e.g., ether), washed with water and brine, and dried over a drying agent (e.g., MgSO₄). After filtration and solvent evaporation, the crude product can be purified by flash chromatography if necessary.
Spectral Data Analysis
5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (Precursor)
The spectral data for the TMS-protected precursor has been reported.
| Spectral Data Type | Observed Values |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.04 (s, 1H), 5.14 (s, 2H), 0.30 (s, 9H)[1][2] |
| Mass Spectrum (ESI, m/z) | 272.00 [M+H]⁺[1][2] |
Analysis of Precursor Spectral Data:
-
¹H NMR: The singlet at 8.04 ppm corresponds to the proton on the pyrazine ring. The broad singlet at 5.14 ppm is characteristic of the two protons of the primary amine (-NH₂). The sharp singlet at 0.30 ppm integrating to nine protons is indicative of the trimethylsilyl (TMS) group.
-
Mass Spectrometry: The observed mass-to-charge ratio of 272.00 for the protonated molecule [M+H]⁺ is consistent with the molecular formula of the TMS-protected compound, C₉H₁₂BrN₃Si.
This compound (Target Compound)
Note: Experimentally obtained spectral data for this compound were not available in the searched literature. The following is a predicted analysis based on the structure and known spectroscopic trends.
| Spectral Data Type | Predicted Values |
| ¹H NMR | Pyrazine-H: ~8.1 ppm (s, 1H), Amine-H: ~5.2 ppm (br s, 2H), Acetylenic-H: ~3.5 ppm (s, 1H) |
| ¹³C NMR | Pyrazine carbons: ~155, 145, 130, 120 ppm, Alkyne carbons: ~85, 80 ppm |
| IR (cm⁻¹) | N-H stretch: 3400-3200 (two bands), C≡C-H stretch: ~3300, C≡C stretch: ~2100 |
| Mass Spectrum (m/z) | Expected [M]⁺ at ~198/200 (due to Br isotopes) |
Predicted Spectral Analysis:
-
¹H NMR: The pyrazine proton and the amine protons are expected to have similar chemical shifts to the precursor. The key difference will be the appearance of a singlet for the acetylenic proton, predicted to be around 3.5 ppm. The disappearance of the singlet at 0.30 ppm will confirm the removal of the TMS group.
-
¹³C NMR: The spectrum is expected to show four signals for the pyrazine ring carbons and two signals for the alkyne carbons.
-
IR Spectroscopy: The spectrum should display two characteristic N-H stretching bands for the primary amine between 3400-3200 cm⁻¹. A sharp peak around 3300 cm⁻¹ for the acetylenic C-H stretch and a weaker band around 2100 cm⁻¹ for the C≡C triple bond stretch are also anticipated.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2).
Relevance in Drug Development: Kinase Inhibition
Pyrazine derivatives are of significant interest in drug development due to their established role as "hinge-binding" motifs in kinase inhibitors. The nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The 2-amino group on the pyrazine ring in this compound can also participate in these hydrogen bonding interactions.
Many kinase inhibitors containing a pyrazine scaffold target signaling pathways that are often dysregulated in cancer, such as the MAPK/ERK and PI3K/Akt pathways. These pathways regulate cell proliferation, survival, and apoptosis.
The ethynyl group of this compound provides a versatile handle for further chemical modifications through reactions like Sonogashira couplings, click chemistry, or conversion to other functional groups. This allows for the exploration of the structure-activity relationship (SAR) to optimize the potency and selectivity of potential kinase inhibitors. The bromine atom also offers another site for diversification, for instance, through Suzuki or Buchwald-Hartwig couplings.
Conclusion
References
Technical Guide: Spectroscopic and Synthetic Data for 5-Bromo-3-ethynylpyrazin-2-amine and its Precursor
Disclaimer: Publicly available experimental NMR and mass spectrometry data for the terminal alkyne, 5-Bromo-3-ethynylpyrazin-2-amine, are limited. This guide provides comprehensive, experimentally-derived data for its stable, trimethylsilyl (TMS)-protected precursor, 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine , and includes a standard protocol for its deprotection to yield the target compound.
Overview and Data Summary
This document details the analytical characterization and synthesis of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine, a key intermediate in accessing this compound. The data presented has been compiled from publicly available resources and is intended to serve as a technical reference for researchers.
Spectroscopic Data for 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine
The following tables summarize the quantitative nuclear magnetic resonance (NMR) and mass spectrometry (MS) data obtained for the TMS-protected precursor.
Table 1: ¹H NMR Data for 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.04 | Singlet (s) | 1H | Pyrazine C6-H |
| 5.14 | Singlet (s) | 2H | Amine (-NH₂) |
| 0.30 | Singlet (s) | 9H | Trimethylsilyl (-Si(CH₃)₃) |
Solvent: CDCl₃, Frequency: 400 MHz.[1][2]
Table 2: Mass Spectrometry Data for 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine
| m/z | Ion | Method |
|---|---|---|
| 272.00 | [M+H]⁺ | ESI (positive ion mode) |
Note: Corresponds to the protonated molecule.[1][2]
¹³C NMR Data: No experimental ¹³C NMR data for this specific compound was identified in the searched public sources.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the precursor and its subsequent conversion to the target compound.
Synthesis of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine
This protocol describes a Sonogashira cross-coupling reaction.[1][2]
-
Reagents:
-
3,5-dibromopyrazin-2-amine (2.00 g, 7.91 mmol)
-
Anhydrous Tetrahydrofuran (THF) (24 mL)
-
Triethylamine (3.3 mL, 24 mmol)
-
Cuprous Iodide (CuI) (151 mg, 0.79 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (catalytic amount)
-
Trimethylsilylacetylene (1.07 mL, 7.50 mmol)
-
-
Procedure:
-
To a solution of 3,5-dibromopyrazin-2-amine in anhydrous THF, sequentially add triethylamine, cuprous iodide, and a catalytic amount of Pd(PPh₃)₂Cl₂.
-
Cool the reaction mixture to -5 °C under an inert nitrogen atmosphere.
-
Slowly add trimethylsilylacetylene dropwise to the cooled mixture.
-
After the addition is complete, allow the system to warm slowly to 0 °C and stir at this temperature for 1.5 hours.
-
Upon reaction completion, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the resulting residue by silica gel column chromatography, eluting with a petroleum ether/ethyl acetate (5:1, v/v) mixture to afford the product.
-
Proposed Deprotection to Yield this compound
This is a standard, mild protocol for the cleavage of a TMS group from a terminal alkyne.[3][4][5]
-
Reagents:
-
5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine
-
Methanol (MeOH)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
-
Procedure:
-
Dissolve the TMS-protected alkyne in methanol (e.g., ~0.1 M concentration).
-
Add a catalytic amount of potassium carbonate (e.g., 0.1-0.2 equivalents).
-
Stir the mixture at room temperature under an inert atmosphere for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, concentrate the reaction mixture in vacuo.
-
Dilute the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the deprotected product, this compound.
-
Workflow and Logic Diagrams
The following diagrams, generated using Graphviz, illustrate the synthetic and analytical workflows.
References
- 1. 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine CAS#: 875781-41-2 [m.chemicalbook.com]
- 2. 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine | 875781-41-2 [chemicalbook.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
A Technical Guide to the Physicochemical Profiling of 5-Bromo-3-ethynylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties—solubility and pKa—of the novel heterocyclic compound 5-Bromo-3-ethynylpyrazin-2-amine. Given the absence of publicly available experimental data for this specific molecule, this document focuses on predicted values for structurally similar compounds and outlines comprehensive, standard experimental protocols for their determination. The ionization state and solubility of a compound are critical parameters in drug discovery, influencing absorption, distribution, metabolism, and excretion (ADME). Pyrazine derivatives, in particular, are prevalent in medicinal chemistry and are components of several FDA-approved drugs.[1][2][3]
Predicted Physicochemical Properties
| Compound | Parameter | Predicted Value | Method | Source |
| 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine | pKa | 1.78 ± 0.10 | Computational | ChemicalBook[4] |
| This compound | Solubility | Data not available | - | - |
Note: The pKa value is for a structurally related compound and should be used as an estimation only. The ethynyl group in the target compound, compared to the trimethylsilyl-ethynyl group in the analogue, may slightly alter the electronic properties and thus the pKa. It is imperative that these values are confirmed experimentally.
Experimental Determination Protocols
To ascertain the definitive solubility and pKa of this compound, standardized experimental procedures are required. The following sections detail the methodologies for the shake-flask method for thermodynamic solubility and potentiometric titration for pKa determination.
Thermodynamic Solubility: Shake-Flask Method
The shake-flask method is the gold-standard technique for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[5][6]
Principle: An excess amount of the solid compound is agitated in a specific solvent system over an extended period to ensure equilibrium is achieved. The resulting saturated solution is then filtered to remove undissolved solids, and the concentration of the dissolved compound in the filtrate is quantified.
Detailed Protocol:
-
Preparation: Add an excess amount of crystalline this compound to a series of vials containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). A 5-fold excess over the estimated solubility is recommended.[7]
-
Equilibration: Seal the vials tightly and place them in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C or 37°C). The mixtures should be agitated for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[5][6]
-
Phase Separation: After equilibration, allow the vials to stand, enabling the undissolved material to sediment. To separate the saturated solution from the excess solid, the samples are centrifuged at high speed or filtered using low-binding filter plates (e.g., Millipore Multiscreen solubility filter plates).[6]
-
Quantification: The concentration of the compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][8] A calibration curve is prepared using standards of known concentrations to ensure accurate quantification.[9]
pKa Determination: Potentiometric Titration
Potentiometric titration is a highly precise and widely used method for determining the acid dissociation constant (pKa) of ionizable compounds.[10][11][12]
Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored with a calibrated pH electrode throughout the titration. The pKa is determined from the inflection point of the resulting titration curve.[11]
Detailed Protocol:
-
System Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[10]
-
Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in an appropriate solvent.[10] For sparingly soluble compounds, co-solvents such as methanol or dioxane may be necessary.[13] Maintain a constant ionic strength throughout the experiment by using a background electrolyte like 0.15 M KCl.[10]
-
Titration: Purge the sample solution with an inert gas (nitrogen or argon) to remove dissolved CO2.[10] While stirring, incrementally add a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic compound).[10]
-
Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading is stable (e.g., drift of <0.01 pH units per minute).[10]
-
Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is calculated from the inflection point of the resulting curve. Specialized software can be used for precise calculation.[10]
Visualized Workflows and Relationships
To clarify the experimental logic and the theoretical underpinnings of ionization, the following diagrams are provided.
Caption: Experimental workflow for determining solubility and pKa.
The pKa value is critical as it dictates the charge state of a molecule at a given pH. For an amine-containing compound like this compound, the amino group will be protonated (positively charged) at pH values below its pKa and neutral at pH values above its pKa. This relationship directly impacts solubility, as the charged form is generally more water-soluble than the neutral form.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine CAS#: 875781-41-2 [m.chemicalbook.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. enamine.net [enamine.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. bioassaysys.com [bioassaysys.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Quantum Mechanical Investigations of Pyrazine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the quantum mechanical investigations of pyrazine derivatives, a class of heterocyclic compounds showing significant promise in medicinal chemistry. Pyrazine and its analogs have garnered considerable attention for their potential as anticancer and antitubercular agents.[1][2] This document outlines the computational and experimental methodologies employed in the study of these molecules, presents key quantitative data from recent research, and visualizes the typical research workflows in this domain.
Introduction to Pyrazine Derivatives in Drug Discovery
Pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, serves as a crucial scaffold in the development of novel therapeutic agents.[1] Its derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, and antitumor properties.[3] The unique electronic properties of the pyrazine ring, arising from the presence of two electronegative nitrogen atoms, allow for a variety of intermolecular interactions, making it an attractive moiety for drug design.[1] Quantum mechanical studies, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the structure-activity relationships (SAR) of these compounds at the molecular level.
Experimental Protocols
The investigation of pyrazine derivatives typically involves a multi-step process encompassing synthesis, characterization, and biological evaluation.
Synthesis of Pyrazine-1,3,4-oxadiazole Analogs
A common synthetic route for pyrazine-1,3,4-oxadiazole derivatives is a multi-step process that begins with a commercially available pyrazine compound.[1][4]
Step 1: Esterification of Pyrazine-2-carboxylic acid. Pyrazine-2-carboxylic acid is reacted with an alcohol (e.g., methanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) under reflux to yield the corresponding ester.
Step 2: Hydrazide formation. The pyrazine ester is then treated with hydrazine hydrate, typically in an alcoholic solvent, to form pyrazine-2-carbohydrazide.
Step 3: Formation of the 1,3,4-oxadiazole ring. The carbohydrazide is then reacted with a substituted aromatic aldehyde in the presence of a suitable oxidizing agent or cyclizing agent to yield the final pyrazine-1,3,4-oxadiazole derivative.
Spectroscopic Characterization
The synthesized compounds are rigorously characterized to confirm their chemical structures. Standard analytical techniques include:[1][5]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compounds.
-
Elemental Analysis: To determine the elemental composition of the final products.
In Vitro Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)
The antitubercular activity of pyrazine derivatives is frequently assessed using the Microplate Alamar Blue Assay (MABA).[6][7][8] This colorimetric assay provides a rapid and cost-effective method for determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.[6][9]
Protocol Overview:
-
Preparation of Inoculum: A culture of Mycobacterium tuberculosis H37Rv is grown to mid-log phase and the turbidity is adjusted to a 0.5 McFarland standard.[6]
-
Drug Dilution: Serial dilutions of the test compounds are prepared in a 96-well microplate.
-
Inoculation: The prepared bacterial suspension is added to each well containing the test compound.
-
Incubation: The microplate is incubated at 37°C for several days.
-
Addition of Alamar Blue: Alamar Blue reagent is added to each well.
-
Result Interpretation: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.[6]
Quantum Mechanical Investigation Methods
Computational studies, particularly those based on quantum mechanics, provide invaluable insights into the electronic structure, reactivity, and biological activity of pyrazine derivatives.
Density Functional Theory (DFT) Calculations
DFT is a widely used computational method to investigate the electronic properties of molecules.[10][11]
Methodology:
-
Geometry Optimization: The 3D structures of the pyrazine derivatives are optimized to their lowest energy conformation using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p)).[10]
-
Calculation of Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[12]
-
Molecular Electrostatic Potential (MEP) Analysis: MEP maps are generated to identify the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a biological target, typically a protein.[13][14][15]
Protocol Overview:
-
Preparation of the Receptor: The 3D structure of the target protein is obtained from a protein database (e.g., Protein Data Bank). Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.
-
Preparation of the Ligand: The 3D structure of the pyrazine derivative is generated and optimized using a suitable method (e.g., DFT).
-
Docking Simulation: A docking algorithm is used to explore the possible binding poses of the ligand within the active site of the receptor.
-
Scoring and Analysis: The binding poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed.
Quantitative Data Summary
The following tables summarize key quantitative data from recent studies on pyrazine derivatives.
Table 1: In Vitro Antitubercular Activity of Pyrazine-1,3,4-Oxadiazole Analogs [16]
| Compound | MIC (µg/mL) | MIC (µM) |
| 2e | 3.13 | 9.39 - 55.75 |
| 2f | 3.13 | 9.39 - 55.75 |
| 2n | 3.13 | 9.39 - 55.75 |
| Isoniazid | - | - |
| Rifampicin | - | - |
Table 2: Molecular Docking Results of Pyrazine-1,3,4-Oxadiazole Analogs against DprE1 Enzyme [16]
| Compound | Binding Affinity (kcal/mol) |
| 2f | -9.0 |
| Isoniazid | -5.3 |
| Rifampicin | -7.9 |
Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate the typical workflows in the investigation of pyrazine derivatives.
Caption: Experimental and computational workflow for pyrazine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of Novel Pyrazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, serves as a crucial scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This is attributed to the pyrazine ring's ability to act as a versatile pharmacophore, influencing the pharmacological properties of the target compounds.[4] This technical guide provides an in-depth overview of the core screening protocols used to evaluate the biological activities of novel pyrazine compounds, complete with detailed experimental methodologies, structured data presentation, and visualizations of key workflows and signaling pathways.
Anticancer Activity Screening
Pyrazine derivatives have shown considerable promise as anticancer agents, primarily by inhibiting key cellular signaling pathways that control cell growth, proliferation, and survival.[1][5] A significant number of these compounds function as kinase inhibitors, targeting enzymes like VEGFR-2, c-Met, PI3Kα, and FGFR, which are often dysregulated in cancer.[1][5][6][7][8][9]
Experimental Workflow: In Vitro Anticancer Screening
The typical workflow for assessing the cytotoxic potential of novel pyrazine compounds against cancer cell lines is initiated with a cell viability assay, such as the MTT assay.
Caption: General workflow for MTT-based cytotoxicity screening of pyrazine compounds.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.[11]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Novel pyrazine compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[11]
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cancer cells during their exponential growth phase and seed them into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.[10][13]
-
Compound Treatment: Prepare serial dilutions of the pyrazine compounds in culture medium. Replace the old medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (solvent-treated cells) and an untreated control.[10]
-
Incubation: Incubate the plates for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.[12]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[13][14] Viable cells will metabolize the MTT, forming visible purple formazan crystals.[10]
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10][13] Mix thoroughly by gentle shaking on an orbital shaker.[11]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation: Anticancer Activity of Pyrazine Derivatives
The cytotoxic effects of novel pyrazine compounds are typically summarized by their IC₅₀ values against various cancer cell lines.
| Compound Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Triazolo[4,3-a]pyrazine | 17l | A549 (Lung) | 0.98 | [7] |
| 17l | MCF-7 (Breast) | 1.05 | [7] | |
| 17l | HeLa (Cervical) | 1.28 | [7] | |
| Imidazo[1,2-a]pyrazine | 14c | A549 (Lung) | 6.39 | [6] |
| 14c | PC-3 (Prostate) | 7.95 | [6] | |
| 14c | MCF-7 (Breast) | 8.87 | [6] | |
| Pyrazolo[3,4-b]pyrazine | 25j | MCF-7 (Breast) | 10.7 | [15] |
| Pyrazoline | 11 | U251 (Glioblastoma) | 11.9 | [16] |
| 11 | AsPC-1 (Pancreatic) | 16.8 | [16] |
Signaling Pathway: PI3K/Akt Inhibition by Pyrazine Derivatives
Many pyrazine derivatives exert their anticancer effects by inhibiting kinase signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and proliferation, and its inhibition is a key therapeutic strategy.
Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrazine-based kinase inhibitor.
Antimicrobial Activity Screening
Pyrazine derivatives have also been investigated for their antibacterial and antifungal activities.[17][18] Screening for antimicrobial properties is essential for identifying new agents to combat infectious diseases and growing antibiotic resistance.
Experimental Workflow: Antimicrobial Susceptibility Testing
The agar well diffusion method is a widely used and straightforward technique for the preliminary screening of antimicrobial activity.
Caption: Workflow for the agar well diffusion method for antimicrobial screening.
Experimental Protocol: Agar Well Diffusion Assay
This method assesses the ability of a compound to inhibit the growth of a microorganism by measuring the diameter of the zone of inhibition around a well containing the test substance.[19][20][21]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cork borer (6-8 mm diameter)
-
Test pyrazine compounds at known concentrations
-
Positive control (standard antibiotic, e.g., Ampicillin)
-
Negative control (solvent, e.g., DMSO)[21]
Procedure:
-
Media Preparation: Prepare and sterilize MHA according to the manufacturer's instructions and pour it into sterile petri dishes.[22]
-
Inoculation: Once the agar has solidified, uniformly spread a standardized microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.[19][20]
-
Well Preparation: Aseptically punch wells of 6 to 8 mm in diameter into the agar surface using a sterile cork borer.[20]
-
Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test pyrazine compound solution, positive control, and negative control into separate wells.[20][22]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[19][22]
-
Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).
-
Interpretation: The diameter of the inhibition zone correlates with the antimicrobial activity of the compound. For a more quantitative measure, the Minimum Inhibitory Concentration (MIC) can be determined using methods like microbroth dilution.[23]
Data Presentation: Antimicrobial Activity of Pyrazine Derivatives
Results are often presented as the diameter of the zone of inhibition or as MIC values, which represent the lowest concentration of the compound that inhibits visible microbial growth.[22]
| Compound Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Triazolo[4,3-a]pyrazine | 2e | S. aureus | 32 | [23] |
| 2e | E. coli | 16 | [23] | |
| 1f | E. coli | 32 | [23] | |
| 1i | E. coli | 16 | [23] | |
| Thiazoline-Pyrazine | 11 | S. aureus | 6.25 | [18] |
| 12 | S. aureus | 6.25 | [18] | |
| 40 | S. aureus | 6.25 | [18] |
Anti-inflammatory Activity Screening
Pyrazine derivatives have been evaluated for their potential to mitigate inflammatory responses.[15][24][25] Their mechanisms often involve the inhibition of key inflammatory mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines, or the modulation of pathways such as NF-κB.[24][26]
Experimental Workflow: In Vitro Anti-inflammatory Assay
A common in vitro model uses lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) to screen for compounds that can inhibit the production of inflammatory mediators like nitric oxide.
Caption: Workflow for screening anti-inflammatory activity via nitric oxide inhibition.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the accumulation of nitrite (a stable product of NO) in the supernatant of LPS-stimulated macrophage cells using the Griess reagent.[26] A reduction in nitrite levels indicates potential anti-inflammatory activity.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Culture medium
-
LPS (Lipopolysaccharide)
-
Test pyrazine compounds
-
Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[13]
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Culture: Seed RAW 264.7 cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere for 24 hours.[13][26]
-
Treatment: Pre-treat the cells with various concentrations of the pyrazine compounds for 1-2 hours.[13][26]
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[26]
-
Griess Assay:
-
Absorbance Measurement: Measure the absorbance at 540-550 nm.[26]
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.
-
Cytotoxicity Check: It is crucial to perform a concurrent MTT assay to ensure that the observed reduction in NO is not due to compound-induced cell death.[13][26]
Data Presentation: In Vitro Anti-inflammatory Activity
The anti-inflammatory efficacy can be presented as the percentage of inhibition of an inflammatory mediator or as an IC₅₀ value.
| Compound Class | Compound | Assay | Activity | Concentration | Reference |
| Paeonol-Pyrazine Hybrid | 37 | LPS-induced NO inhibition in RAW264.7 cells | 56.32% Inhibition | 20 µM | [3] |
| Pyrazolo[3,4-b]pyrazine | 15 | Carrageenan-induced rat paw edema | 44.44% Inhibition | 28 µM/kg | [15] |
| 29 | Carrageenan-induced rat paw edema | 33.33% Inhibition | 28 µM/kg | [15] |
Signaling Pathway: NF-κB Inhibition
The NF-κB signaling pathway is a primary regulator of inflammatory responses. Its inhibition prevents the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB inflammatory signaling pathway by a pyrazine compound.
Conclusion
The screening of novel pyrazine compounds for biological activity is a critical step in the drug discovery pipeline. The methodologies outlined in this guide—the MTT assay for anticancer screening, the agar well diffusion method for antimicrobial evaluation, and in vitro macrophage-based assays for anti-inflammatory potential—represent robust, well-established primary screening techniques. The diverse biological activities demonstrated by various pyrazine scaffolds underscore their importance as a privileged structure in medicinal chemistry, warranting continued exploration and development.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides | MDPI [mdpi.com]
- 7. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 8. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 18. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemistnotes.com [chemistnotes.com]
- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. botanyjournals.com [botanyjournals.com]
- 22. benchchem.com [benchchem.com]
- 23. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives | MDPI [mdpi.com]
- 24. ieasrj.com [ieasrj.com]
- 25. Synthesis and pharmacological evaluation of pyrazine N-acylhydrazone derivatives designed as novel analgesic and anti-inflammatory drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Technical Whitepaper: Identifying Potential Therapeutic Targets for 5-Bromo-3-ethynylpyrazin-2-amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically relevant compounds, particularly in oncology. Its derivatives have demonstrated potent inhibitory activity against a range of key signaling proteins. This document explores the potential therapeutic targets for derivatives of 5-Bromo-3-ethynylpyrazin-2-amine, a specific and versatile chemical building block. Based on extensive analysis of structurally related compounds, this guide posits that protein kinases are the most promising target class for this series. We consolidate existing data on analogous pyrazine-based inhibitors, detail relevant experimental methodologies, and visualize the associated signaling pathways to provide a foundational resource for drug discovery programs centered on this scaffold.
Introduction: The Pyrazine Scaffold in Drug Discovery
The this compound core is a versatile starting material for chemical synthesis, combining a halogen atom suitable for cross-coupling reactions and an ethynyl group for further functionalization[1]. While direct biological activity data for this specific compound is not extensively published, the broader class of pyrazine derivatives is well-documented for its therapeutic applications, especially as anticancer agents[2]. A significant body of research has identified various pyrazine-containing molecules as potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer[2][3]. Therefore, this guide will focus on protein kinases as the primary potential therapeutic targets for novel derivatives of this compound.
Primary Target Class: Protein Kinases
Protein kinases are enzymes that play a crucial role in cell signaling by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of many cancers, making them a major class of therapeutic targets. Numerous pyrazine-based small molecules have been developed as kinase inhibitors, targeting enzymes involved in proliferation, survival, and angiogenesis[3][4].
Potential Tyrosine Kinase Targets: AXL and TRKA
Receptor tyrosine kinases (RTKs) are key targets in cancer therapy. Research into pyrazine-2-carboxamide derivatives, which are structurally related to the this compound scaffold, has demonstrated inhibitory activity against several RTKs. Specifically, AXL and TRKA have been identified as potential targets.[5]
-
AXL Receptor Tyrosine Kinase: AXL is implicated in tumor growth, metastasis, and therapeutic resistance. Inhibition of AXL is a promising strategy for overcoming drug resistance in various cancers.
-
Tyrosine Kinase Receptor A (TRKA): TRKA is the high-affinity receptor for nerve growth factor (NGF) and is a known oncogenic driver in certain cancers when genetically altered (e.g., through gene fusions).
Potential Serine/Threonine Kinase Targets: CDK9
Cyclin-dependent kinases (CDKs) are essential for cell cycle regulation and transcription. CDK9, in particular, regulates transcriptional elongation. Its inhibition can lead to the downregulation of anti-apoptotic proteins, making it an attractive target in oncology. Imadazo[1,2-a]pyrazine derivatives have shown potent CDK9 inhibitory activity[3].
Quantitative Data Summary
The following tables summarize the inhibitory activity of various pyrazine derivatives against their identified kinase targets, providing a benchmark for the potential efficacy of novel compounds derived from this compound.
Table 1: Tyrosine Kinase Inhibition by Pyrazine-2-Carboxamide Derivatives Data extracted from a study assessing inhibition at a 10 µM compound concentration.[5]
| Compound ID | Structure (Core) | Target Kinase | % Inhibition |
| Compound 3 | 3-amino-N-(4-methylbenzyl) pyrazine-2-carboxamide | AXL | 21% |
| Compound 4 | 3-amino-N-phenylpyrazine-2-carboxamide | AXL | 41% |
| Compound 4 | 3-amino-N-phenylpyrazine-2-carboxamide | TRKA | 34% |
Table 2: CDK9 Inhibition by Imadazo[1,2-a]pyrazine Derivatives [3]
| Compound ID | Structure (Core) | Target Kinase | IC50 (µM) |
| Compound 3c | Imadazo[1,2-a]pyrazine with pyridin-4-yl and benzyl substitutions | CDK9 | 0.16 |
Signaling Pathways and Experimental Workflows
Visualizing the relevant biological pathways and the experimental processes used to identify inhibitors is crucial for understanding the therapeutic rationale and development pipeline.
AXL Signaling Pathway
The following diagram illustrates the AXL receptor tyrosine kinase signaling pathway, which promotes cell survival, proliferation, and migration.
References
The Anticancer Potential of 5-Bromo-3-ethynylpyrazin-2-amine: An Undeveloped Avenue in Oncology Research
Despite the significant interest in pyrazine derivatives as a source of novel anticancer agents, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of research into the specific anticancer properties of 5-Bromo-3-ethynylpyrazin-2-amine. While this compound is commercially available and has been utilized as a building block in synthetic chemistry, its biological activity, particularly in the context of cancer, remains largely unexplored in the public domain.
The pyrazine scaffold is a well-recognized pharmacophore in medicinal chemistry, with numerous derivatives showing promising activity against a range of cancer cell lines. The incorporation of a bromine atom and an ethynyl group, as seen in this compound, offers intriguing possibilities for molecular interactions with biological targets. Halogen bonds, particularly from bromine, can play a significant role in ligand-protein binding, while the ethynyl group provides a rigid linker and potential for further chemical modification or covalent interactions.
General studies on related bromo-pyrazine derivatives have hinted at their potential as anticancer agents. For instance, certain pyrazino-imidazolinone derivatives containing a bromo-pyrazine moiety have been shown to induce apoptosis in cancer cells through caspase activation. Furthermore, patent literature has described various bromo-pyrazine compounds as inhibitors of critical cell signaling proteins like Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response.
However, the direct evaluation of this compound for cytotoxicity, its mechanism of action, and the signaling pathways it may modulate has not been reported. Consequently, there is no quantitative data, such as IC50 values against cancer cell lines, nor are there established experimental protocols for its biological assessment.
The synthesis of this compound and its precursors is documented in chemical literature and supplier databases. The primary route involves a Sonogashira coupling reaction, a standard method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Below is a generalized workflow for a potential, yet currently hypothetical, investigation into the anticancer properties of this compound, based on standard oncological research practices.
Hypothetical Research Workflow
Caption: A conceptual workflow for the initial investigation of the anticancer properties of a novel compound.
A Technical Guide to the Predicted Collision Cross Section of Pyrazine Derivatives for Drug Discovery and Research
Abstract
The convergence of ion mobility-mass spectrometry (IMS-MS) and advanced computational modeling has introduced Collision Cross Section (CCS) as a critical parameter for the structural characterization of small molecules. For researchers in drug development, particularly those working with heterocyclic compounds like pyrazine derivatives, leveraging predicted CCS values offers a powerful, high-throughput method to enhance compound identification and accelerate discovery pipelines. This technical guide provides an in-depth overview of the methodologies for predicting CCS values, details the experimental protocols for their measurement, and outlines a practical workflow for applying these predictions to novel pyrazine derivatives. By summarizing key data and illustrating complex workflows, this document serves as a vital resource for scientists aiming to integrate predictive CCS into their research.
The Role of Collision Cross Section in Modern Analytical Chemistry
Collision Cross Section (CCS) is a physicochemical property that represents the effective area of an ion as it travels through a buffer gas under the influence of an electric field. This parameter is a function of the ion's size, shape, and charge distribution. The advent of commercial ion mobility-mass spectrometry (IMS-MS) instruments has made CCS a readily measurable parameter, providing an analytical dimension orthogonal to traditional liquid chromatography and mass spectrometry techniques. The high reproducibility and characteristic nature of CCS values make them invaluable for increasing confidence in compound identification, differentiating between isomers, and building more robust analytical libraries.
Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry due to their presence in numerous FDA-approved drugs and biologically active molecules. These compounds exhibit a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. As researchers synthesize and evaluate novel pyrazine derivatives, the ability to accurately predict their CCS values in silico can significantly streamline the process of structural elucidation and confirmation.
Methodologies for CCS Determination and Prediction
CCS values can be determined through direct experimental measurement or predicted using computational methods. While experimental measurement is the gold standard, predictive methods offer a rapid, cost-effective alternative for screening large compound libraries or identifying unknown molecules.
Experimental CCS Measurement
The primary technique for measuring CCS is Ion Mobility-Mass Spectrometry (IMS-MS). Two of the most common types of ion mobility separation are Drift Tube Ion Mobility Spectrometry (DTIMS), considered the gold standard for its direct measurement capabilities, and Traveling Wave Ion Mobility Spectrometry (TWIMS), which is widely used for its high resolution and compatibility with modern mass spectrometers.
Detailed Protocol: Experimental CCS Measurement using TWIMS-MS
-
Sample Preparation : Dissolve the pyrazine derivative standard in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL.
-
Instrument Calibration : Calibrate the TWIMS device using a well-characterized calibration mixture (e.g., Agilent Tune Mix, Major Mix) covering a range of m/z and drift times. The calibrants have known CCS values, which are used to create a calibration curve that correlates an ion's drift time with its CCS value.
-
Infusion and Ionization : Introduce the sample into the mass spectrometer's ion source via direct infusion using a syringe pump. Use electrospray ionization (ESI) in either positive or negative mode to generate ions of the pyrazine derivative (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Ion Mobility Separation : The generated ions are pulsed into the traveling wave ion mobility cell. Here, they are propelled by a series of voltage waves through a buffer gas (typically nitrogen). Ions are separated based on their mobility; smaller, more compact ions travel faster than larger, more extended ones.
-
Mass Analysis : Following separation in the IMS cell, ions enter the time-of-flight (ToF) mass analyzer to determine their mass-to-charge ratio (m/z).
-
Data Processing : The instrument software records the drift time and m/z for each ion. Using the previously generated calibration curve, the software calculates the experimental CCS value (TWCCSN2) for the target pyrazine derivative ion.
Caption: Workflow for experimental CCS determination using TWIMS-MS.
Predictive CCS Modeling
The limitations of experimental approaches—namely the need for pure standards and instrument time—have driven the development of in silico prediction methods. Machine learning (ML) has emerged as the most powerful and widely adopted technique for high-throughput CCS prediction. These models learn the complex relationship between a molecule's structure and its resulting CCS value from large datasets of experimentally measured compounds.
The general workflow involves training a regression model using molecular descriptors or fingerprints as input features and the experimental CCS value as the target output. Common ML algorithms employed for this task include Support Vector Regression (SVR), Random Forest (RF), Gradient Boosting Machines (GBM), and Artificial Neural Networks (ANNs). The accuracy of these models is highly dependent on the size, diversity, and quality of the training dataset.
A Guide to Machine Learning-Based CCS Prediction
Building or utilizing an ML model for CCS prediction follows a structured process, from data curation to model deployment and application. For researchers working with pyrazine derivatives, understanding this workflow is key to leveraging predictive tools effectively.
Detailed Protocol: Machine Learning-Based CCS Prediction Workflow
-
Data Acquisition and Curation :
-
Assemble a large and diverse training dataset of small molecules with high-quality, experimentally measured CCS values. Public databases like METLIN-CCS or in-house libraries are common sources.
-
Ensure the data covers a wide range of chemical space, including various adducts ([M+H]⁺, [M+Na]⁺, etc.), as model performance is adduct-specific.
-
For each molecule, obtain a machine-readable structural representation, such as a SMILES or InChI string.
-
-
Feature Generation (Molecular Descriptors) :
-
From the structural representation, calculate a set of numerical features (descriptors) that encode physicochemical properties. This can include 2D descriptors (e.g., molecular weight, logP, number of rotatable bonds) or 3D conformational information.
-
Alternatively, use molecular fingerprints, which represent the presence or absence of specific structural fragments.
-
-
Model Training :
-
Split the curated dataset into a training set (typically ~80%) and a testing set (~20%).
-
Select a machine learning algorithm (e.g., Random Forest, Gradient Boosting).
-
Train the model by feeding it the molecular descriptors (input) and the corresponding experimental CCS values (output) from the training set. The model learns the mathematical relationship between these two.
-
-
Model Validation and Evaluation :
-
Use the unseen testing set to evaluate the model's predictive performance.
-
Common evaluation metrics include the coefficient of determination (R²) and the Median Relative Error (MRE). State-of-the-art models typically achieve an MRE of 1-3%.
-
-
Prediction for Novel Compounds :
-
For a new pyrazine derivative, calculate the same set of molecular descriptors used to train the model.
-
Input these descriptors into the trained model to generate a predicted CCS value.
-
Caption: Workflow for building and applying a machine learning CCS prediction model.
Performance of Current Prediction Models
Several powerful, publicly accessible CCS prediction tools have been developed, each employing different algorithms and training datasets. Their performance is typically high, making them reliable tools for research. The choice of model may depend on the specific chemical class of interest and the ion adducts being studied.
Table 1: Comparison of Publicly Available CCS Prediction Models
| Model Name | Core Algorithm | Typical Median Relative Error (MRE) | Reference |
|---|---|---|---|
| AllCCS / AllCCS2 | Support Vector Regression (SVR) / Neural Network | ~1.6-2.0% | |
| DeepCCS | Deep Neural Network (DNN) | ~2.7% | |
| CCSP 2.0 | Support Vector Regression (SVR) | ~1.3-1.9% |
| Random Forest Models | Random Forest (RF) | ~2.2% | |
Note: Performance can vary based on the chemical class, adduct type, and validation dataset used.
Application: Predicting CCS for Novel Pyrazine Derivatives
For a drug development professional or a medicinal chemist, the practical application of these predictive tools is to gain structural insights into newly synthesized pyrazine compounds rapidly.
A Practical Workflow for Compound Annotation
When a researcher synthesizes a novel pyrazine derivative, they can confirm its identity by comparing experimental data with theoretical and predicted values. The inclusion of CCS adds a powerful layer of confidence to this process.
Caption: Logic for using predicted CCS to confirm the identity of a novel compound.
Pyrazine Derivatives in Medicine
The structural diversity of pyrazine derivatives has led to their use in a wide array of therapeutics. These compounds represent excellent candidates for CCS prediction to build curated databases that can aid in future drug discovery and metabolomics studies.
Table 2: Examples of Marketed Drugs Containing a Pyrazine Moiety
| Drug Name | Therapeutic Class | Chemical Formula |
|---|---|---|
| Pyrazinamide | Antitubercular Agent | C₅H₅N₃O |
| Bortezomib | Anticancer (Proteasome Inhibitor) | C₁₉H₂₅BN₄O₄ |
| Amiloride | Diuretic | C₆H₈ClN₇O |
| Favipiravir | Antiviral | C₅H₄FN₃O₂ |
| Glipizide | Antidiabetic | C₂₁H₂₇N₅O₄S |
Challenges and Future Outlook
Despite the high accuracy of modern predictive models, challenges remain. Model performance is inherently tied to the structural similarity between the query molecule and the compounds in the training set. For highly novel pyrazine scaffolds, prediction accuracy may decrease. Furthermore, subtle differences in CCS values measured across different IMS-MS platforms can introduce variability.
The future of CCS prediction lies in the expansion of high-quality, publicly available experimental databases. As these training sets grow in size and chemical diversity, the accuracy and applicability of machine learning models will continue to improve. The development of platform-agnostic models and the ability to predict CCS for a wider range of non-canonical ion adducts are active areas of research that will further enhance the utility of this technology.
Conclusion
Predicted Collision Cross Section is a powerful, computationally accessible parameter that provides significant value for the structural characterization of pyrazine derivatives. By integrating machine learning-based prediction tools into their workflows, researchers in drug discovery and analytical science can differentiate isomers, increase the confidence of compound annotations, and ultimately accelerate the pace of their research. This guide provides the foundational knowledge, protocols, and workflows necessary for scientists to effectively harness the power of predicted CCS in their work with this vital class of heterocyclic compounds.
Methodological & Application
Application Notes and Protocols: Sonogashira Coupling of 3,5-dibromopyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[1][3] The mild reaction conditions have made it a widely used method in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][4][5] Pyrazine derivatives are important structural motifs in many biologically active compounds and functional materials.[6] The introduction of alkynyl moieties onto a pyrazine core via the Sonogashira coupling provides a valuable strategy for the synthesis of novel compounds with potential applications in drug discovery and materials science. This document provides a detailed protocol and application notes for the Sonogashira coupling of 3,5-dibromopyrazin-2-amine.
Reaction Principle
The Sonogashira coupling of 3,5-dibromopyrazin-2-amine with a terminal alkyne proceeds via a catalytic cycle involving both palladium and copper. The reaction allows for the selective mono- or di-alkynylation of the pyrazine ring, depending on the reaction conditions and stoichiometry of the reagents. The reactivity of the two bromine atoms may differ due to the electronic influence of the amino group.
Data Presentation
Table 1: Typical Reaction Components for Sonogashira Coupling
| Component | Example(s) | Typical Loading/Concentration | Role |
| Aryl Halide | 3,5-dibromopyrazin-2-amine | 1 equivalent | Substrate |
| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene, Propargyl alcohol | 1.1 - 2.5 equivalents | Coupling partner |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 0.1 - 5 mol% | Primary catalyst |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | 1 - 10 mol% | Co-catalyst, activates the alkyne |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), K₂CO₃, Cs₂CO₃ | 2 - 5 equivalents or as solvent | Neutralizes HX byproduct, facilitates catalyst regeneration |
| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene | 0.1 - 1 M | Reaction medium |
| Ligand (optional) | Triphenylphosphine (PPh₃), Xantphos, SPhos | Varies | Stabilizes and activates the palladium catalyst |
Table 2: General Reaction Parameters for Sonogashira Coupling of Dihaloazines
| Parameter | Typical Range | Notes |
| Temperature | Room temperature to 100 °C | Higher temperatures may be required for less reactive bromides. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC/LC-MS. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation of the catalyst and reagents. |
| Pressure | Atmospheric | Typically sufficient. |
Experimental Protocols
This protocol describes a general procedure for the mono-Sonogashira coupling of 3,5-dibromopyrazin-2-amine with a terminal alkyne. For double coupling, the stoichiometry of the alkyne and base should be adjusted accordingly (typically >2 equivalents).
Materials:
-
3,5-dibromopyrazin-2-amine
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Preparation of the Reaction Vessel: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3,5-dibromopyrazin-2-amine (1.0 mmol, 1.0 equiv).
-
Addition of Catalysts and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and copper(I) iodide (0.05 mmol, 5 mol%). Add anhydrous THF (10 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv).
-
Degassing: Degas the resulting suspension by bubbling the inert gas through the mixture for 10-15 minutes, or by using a freeze-pump-thaw method.
-
Addition of Alkyne: Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 65 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for the Sonogashira coupling of 3,5-dibromopyrazin-2-amine.
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-Amino-3-Alkynylpyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-amino-3-alkynylpyridine scaffold is a significant structural motif in medicinal chemistry and materials science. The synthesis of these compounds is efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, offering a versatile and powerful tool for molecular construction.[1] This document provides detailed protocols and application notes for the palladium-catalyzed synthesis of 2-amino-3-alkynylpyridines, primarily focusing on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes.
The Sonogashira reaction is a robust method for forming sp-sp² carbon-carbon bonds.[2] The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, a base, and a suitable solvent.[1] A highly effective method for synthesizing 2-amino-3-alkynylpyridines involves the reaction of 2-amino-3-bromopyridines with terminal alkynes using a palladium(II) trifluoroacetate [Pd(CF₃COO)₂] catalyst, triphenylphosphine (PPh₃) as a ligand, and copper(I) iodide (CuI) as a co-catalyst.[2][3][4] This methodology has been shown to be operationally convenient, highly efficient, and applicable to a wide range of substrates, affording products in moderate to excellent yields.[3][4]
General Reaction Scheme
The palladium-catalyzed Sonogashira coupling reaction between a 2-amino-3-halopyridine and a terminal alkyne proceeds as follows:
Caption: General scheme of the Sonogashira coupling for 2-amino-3-alkynylpyridine synthesis.
Experimental Protocols
This section provides a detailed protocol for the synthesis of 2-amino-3-alkynylpyridines based on the work of Zhu, et al.[2][4]
Materials:
-
2-amino-3-bromopyridine or its derivatives
-
Terminal alkyne
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂]
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen gas (N₂)
-
Round-bottomed flask
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Catalyst Preparation: To a 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).
-
Solvent Addition: Add 2.0 mL of DMF to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen gas and stir the mixture for 30 minutes at room temperature to form the active catalyst complex.
-
Reagent Addition: To the stirred solution, add the 2-amino-3-bromopyridine derivative (0.5 mmol) and the terminal alkyne (0.6 mmol, 1.2 equivalents). Add 1 mL of Et₃N as the base.
-
Reaction: Heat the reaction mixture to 100°C and stir for 3 hours. Monitor the reaction progress using TLC.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add 10 mL of a saturated aqueous ammonium chloride solution and extract the product with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3-alkynylpyridine.
Experimental Workflow
The following diagram illustrates the sequential steps involved in the synthesis and purification process.
Caption: Step-by-step workflow for the synthesis of 2-amino-3-alkynylpyridines.
Data Presentation: Substrate Scope and Yields
The optimized reaction conditions are effective for a variety of substituted 2-amino-3-bromopyridines and terminal alkynes, with yields ranging from moderate to excellent.[2][3] The table below summarizes the coupling scope of this palladium-catalyzed reaction.
| Entry | 2-Amino-3-bromopyridine (Substrate 1) | Terminal Alkyne (Substrate 2) | Product | Yield (%)[2][5] |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 95 |
| 2 | 2-Amino-3-bromopyridine | 4-Methoxyphenylacetylene | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | 96 |
| 3 | 2-Amino-3-bromopyridine | 4-Ethynyltoluene | 2-Amino-3-(p-tolylethynyl)pyridine | 92 |
| 4 | 2-Amino-3-bromopyridine | 4-Fluorophenylacetylene | 2-Amino-3-((4-fluorophenyl)ethynyl)pyridine | 91 |
| 5 | 2-Amino-3-bromopyridine | Cyclopropylacetylene | 2-Amino-3-(cyclopropylethynyl)pyridine | 88 |
| 6 | 2-Amino-3-bromopyridine | 1-Decyne | 2-Amino-3-(dec-1-yn-1-yl)pyridine | 85 |
| 7 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | 5-Methyl-2-amino-3-(phenylethynyl)pyridine | 91 |
| 8 | 2-Amino-3-bromo-5-methylpyridine | 4-Methoxyphenylacetylene | 3-((4-Methoxyphenyl)ethynyl)-5-methylpyridin-2-amine | 89 |
| 9 | 2-Amino-3-bromo-5-methylpyridine | 1-Decyne | 3-(Dec-1-yn-1-yl)-5-methylpyridin-2-amine | 82 |
| 10 | 5-Bromo-2-amino-3-bromopyridine | Phenylacetylene | 5-Bromo-2-amino-3-(phenylethynyl)pyridine | 91 |
Reaction conditions: 2-amino-3-bromopyridine derivative (0.5 mmol), terminal alkyne (0.6 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Et₃N (1 mL) in DMF (2 mL) at 100°C for 3 h.
Key Reaction Components and Their Roles
The success of the Sonogashira coupling relies on the interplay of several key components. Understanding their individual roles is crucial for troubleshooting and optimizing the reaction.
Caption: Relationship and roles of key components in the Sonogashira reaction.
Palladium Catalyst: The cornerstone of the reaction, it facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, completing the catalytic cycle.
Copper(I) Co-catalyst: The role of the copper is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.
Ligand: Typically a phosphine ligand like PPh₃, it stabilizes the palladium center, prevents the precipitation of palladium black, and influences the catalyst's reactivity and efficiency.
Base: An organic base such as triethylamine is crucial. It serves to deprotonate the terminal alkyne, forming the reactive acetylide anion, and also to neutralize the hydrogen halide (HX) that is formed as a byproduct during the reaction.
Solvent: A polar aprotic solvent like DMF is commonly used to dissolve the reactants and catalysts, facilitating the reaction.
Conclusion
The palladium-catalyzed Sonogashira coupling is a highly reliable and versatile method for the synthesis of 2-amino-3-alkynylpyridines. The protocol detailed above, utilizing a Pd(CF₃COO)₂/PPh₃/CuI catalytic system, provides consistently high yields across a broad range of substrates. This makes it an invaluable tool for researchers in drug discovery and materials science, enabling the efficient construction of complex molecules containing the 2-amino-3-alkynylpyridine core. Careful control of the reaction conditions, particularly the maintenance of an inert atmosphere, is key to achieving optimal results.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-3-ethynylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminopyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases makes it an attractive starting point for drug discovery. 5-Bromo-3-ethynylpyrazin-2-amine is a versatile building block that allows for the efficient construction of a diverse range of kinase inhibitors through palladium-catalyzed cross-coupling reactions. The bromine atom provides a handle for introducing aryl or heteroaryl moieties via Suzuki or Stille couplings, while the ethynyl group is amenable to Sonogashira coupling, enabling the exploration of chemical space and the optimization of inhibitor potency and selectivity.
This document provides detailed application notes and protocols for the synthesis of kinase inhibitors using this compound, with a focus on the synthesis of Berzosertib (M6620, VX-970), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor.[1][2][3][4]
Signaling Pathway: ATR Kinase and the DNA Damage Response
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a complex signaling network that maintains genomic integrity.[5] The DDR is essential for cell survival, and its dysregulation is a hallmark of many cancers. ATR is activated in response to single-stranded DNA (ssDNA) breaks and replication stress, which can be induced by DNA-damaging agents or oncogene-induced replication stress.
Once activated, ATR phosphorylates a cascade of downstream substrates, including Chk1 (Checkpoint kinase 1), which in turn orchestrates cell cycle arrest, DNA repair, and, in some cases, apoptosis. By inhibiting ATR, the DDR is compromised, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells that are heavily reliant on the ATR pathway for survival due to defects in other DDR pathways (a concept known as synthetic lethality).
Berzosertib (M6620, VX-970) is a potent and selective ATP-competitive inhibitor of ATR kinase, with a reported IC50 of 19 nM and a Ki of <0.2 nM.[1][4] Its mechanism of action involves blocking the ATR-mediated signaling cascade, thereby preventing DNA repair and sensitizing cancer cells to DNA-damaging agents.
ATR Signaling Pathway and Inhibition by Berzosertib.
Synthetic Workflow for Kinase Inhibitor Synthesis
The synthesis of kinase inhibitors from this compound typically involves a multi-step process. A common strategy is a convergent synthesis where the core pyrazine scaffold is coupled with another key heterocyclic intermediate. The general workflow for the synthesis of Berzosertib is outlined below.
General Synthetic Workflow for Berzosertib.
Experimental Protocols
The following protocols provide a general framework for the synthesis of Berzosertib (M6620, VX-970). Researchers should optimize these conditions based on their specific laboratory setup and available reagents.
Protocol 1: Synthesis of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine
This protocol describes the Sonogashira coupling of 3,5-dibromopyrazin-2-amine with trimethylsilylacetylene to introduce the protected ethynyl group.
Materials:
-
3,5-Dibromopyrazin-2-amine
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add 3,5-dibromopyrazin-2-amine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add anhydrous THF, followed by triethylamine (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture via syringe.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine.
Protocol 2: Desilylation to form this compound
This protocol describes the removal of the trimethylsilyl protecting group.
Materials:
-
5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (1.0 eq) in a mixture of methanol and DCM.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude this compound can be used in the next step without further purification or can be purified by column chromatography if necessary.
Protocol 3: Synthesis of Berzosertib (M6620, VX-970) via Suzuki Coupling
This protocol outlines the Suzuki coupling of 5-bromo-3-(isoxazol-5-yl)pyrazin-2-amine with (4-(isopropylsulfonyl)phenyl)boronic acid. The isoxazole intermediate is synthesized separately and coupled to the pyrazine core in a prior step (details not provided here).
Materials:
-
5-bromo-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (intermediate from a previous step)
-
(4-(isopropylsulfonyl)phenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add 5-bromo-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (1.0 eq), (4-(isopropylsulfonyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add the palladium catalyst (0.05 eq) to the flask.
-
Add a degassed solvent mixture of 1,4-Dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Berzosertib (M6620, VX-970).
Data Presentation
The following tables summarize the quantitative data for the synthesis and activity of Berzosertib (M6620, VX-970).
Table 1: Synthetic Reaction Yields
| Step | Reaction | Product | Typical Yield (%) |
| 1 | Sonogashira Coupling | 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine | 70-85 |
| 2 | Desilylation | This compound | >90 |
| 3 | Suzuki Coupling | Berzosertib (M6620, VX-970) | 50-70 |
Yields are representative and may vary depending on reaction scale and optimization.
Table 2: Kinase Inhibitory Activity of Berzosertib (M6620, VX-970)
| Kinase Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| ATR | Cell-based | 19 | <0.2 | [1][4] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent kinase inhibitors, as demonstrated by the synthesis of the ATR inhibitor Berzosertib. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel kinase inhibitors based on the 2-aminopyrazine scaffold. The application of robust synthetic methodologies such as Sonogashira and Suzuki couplings allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of optimized therapeutic agents targeting a range of kinases implicated in various diseases.
References
Application Notes and Protocols for Suzuki Coupling with Pyrazine Substrates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction with pyrazine substrates. The synthesis of substituted pyrazines is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazine scaffold in a wide range of biologically active compounds.[1][2] The Suzuki coupling is a powerful and versatile method for forming carbon-carbon bonds, offering high functional group tolerance and generally mild reaction conditions, making it a cornerstone of modern synthetic chemistry.[3][4]
Core Concepts
The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (e.g., a halopyrazine) and an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base.[5][6][7] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity, especially with electron-deficient heteroaromatic substrates like pyrazines.[8]
Experimental Protocols
Two primary protocols are presented here: a conventional heating method and a microwave-assisted method. These protocols are general starting points and may require optimization for specific substrates.[1]
Protocol 1: Conventional Heating
This protocol is adapted from standard procedures for Suzuki coupling of halogenated pyrazines.[5][8]
Materials:
-
Halopyrazine (e.g., 2-chloropyrazine, 2,5-dichloropyrazine) (1.0 mmol)
-
Arylboronic acid or boronate ester (1.1 - 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (0.01 - 5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, acetonitrile/water, toluene/water)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a reaction vessel, combine the halopyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., 5 mol % Pd(PPh₃)₄), and the base (e.g., K₂CO₃, 2.0 mmol).[3][8]
-
Solvent Addition: Add the solvent system, for example, a mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio, 10 mL total volume), via syringe.[5][7]
-
Inert Atmosphere: Sparge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.[7]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[3][5][8]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).[5][8]
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired arylpyrazine.[5][8]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times.[5]
Materials:
-
Same as Protocol 1
-
Microwave reactor vials
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine the halopyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst, and the base.
-
Solvent Addition: Add the desired solvent system.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes.[5]
-
Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.[5]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of various pyrazine substrates.
Table 1: Suzuki Coupling of 2-Chloropyrazine with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 | [8] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME | 90 | 18 | 92 | [9] |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 8 | 78 | [10] |
| 4 | 2-Pyridylboronic acid | Pd₂(dba)₃/PCy₃ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 65 | [10] |
Table 2: Suzuki Coupling of 2,5-Dichloropyrazine with Phenylboronic Acid
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product Ratio (Mono:Di) | Total Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Acetonitrile/H₂O | 80 | 16 | 90:10 | 88 | [5] |
| 2 | Pd(OAc)₂ (2) | XPhos | K₃PO₄ | t-Amyl alcohol | 100 | 12 | 15:85 | 95 | [10] |
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
This diagram outlines the typical laboratory workflow for performing a Suzuki coupling reaction with pyrazine substrates.
Caption: Step-by-step experimental workflow for a typical Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 10. books.rsc.org [books.rsc.org]
Application Notes and Protocols: 5-Bromo-3-ethynylpyrazin-2-amine in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-ethynylpyrazin-2-amine is a heterocyclic compound featuring a terminal alkyne group. This structural motif makes it a potential candidate for bioorthogonal "click" chemistry reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][2] The terminal alkyne on this compound can react with an azide-modified molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. This specific and efficient ligation strategy allows for the selective labeling and detection of biomolecules in complex biological environments.
While specific applications of this compound in bioorthogonal chemistry are not yet extensively documented in peer-reviewed literature, its structure strongly suggests its utility as a probe for labeling and conjugation. These application notes provide a hypothetical framework and detailed protocols for its use in bioorthogonal applications, based on established principles of CuAAC.
Hypothetical Application: Labeling of Azide-Modified Proteins
A primary application of this compound is the detection and visualization of proteins that have been metabolically labeled with an azide-containing unnatural amino acid. For instance, cells can be cultured in the presence of azidohomoalanine (AHA), an analog of methionine, leading to its incorporation into newly synthesized proteins. Subsequently, the terminal alkyne of this compound can be "clicked" onto the azide-modified proteins, allowing for their detection or purification.
Signaling Pathway Visualization
The following diagram illustrates a generalized signaling pathway where a protein of interest (Protein X), which has been metabolically labeled with an azide group, is subsequently tagged with this compound for detection.
Caption: Metabolic labeling and bioorthogonal ligation of a target protein.
Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins with Azidohomoalanine (AHA)
This protocol describes the metabolic incorporation of AHA into proteins in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
Azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
Procedure:
-
Culture mammalian cells to 70-80% confluency in complete culture medium.
-
Aspirate the complete medium and wash the cells twice with warm PBS.
-
Replace the medium with methionine-free medium and incubate for 1 hour to deplete intracellular methionine reserves.
-
Supplement the methionine-free medium with AHA to a final concentration of 25-50 µM.
-
Incubate the cells for 4-24 hours to allow for AHA incorporation into newly synthesized proteins.
-
After incubation, wash the cells three times with cold PBS.
-
Lyse the cells using a suitable lysis buffer for downstream analysis.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol details the "click" reaction between the azide-modified proteins and this compound.
Materials:
-
Cell lysate containing AHA-labeled proteins
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (ligand)
-
Dimethyl sulfoxide (DMSO)
-
PBS
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
In a microcentrifuge tube, combine the following:
-
100 µg of AHA-labeled cell lysate
-
This compound to a final concentration of 100 µM.
-
TBTA to a final concentration of 100 µM.
-
CuSO₄ to a final concentration of 1 mM.
-
TCEP or Sodium Ascorbate to a final concentration of 1 mM.
-
Adjust the final volume with PBS.
-
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
The labeled proteins are now ready for downstream applications such as SDS-PAGE analysis, Western blotting, or mass spectrometry.
Experimental Workflow
The following diagram outlines the complete experimental workflow from cell culture to analysis of labeled proteins.
Caption: Workflow for bioorthogonal protein labeling.
Quantitative Data Summary
The following table presents hypothetical quantitative data that could be expected from the described protocols.
| Parameter | Hypothetical Value | Condition A (25 µM AHA) | Condition B (50 µM AHA) |
| Labeling Efficiency (%) | > 80 | 85 ± 5 | 92 ± 4 |
| Cell Viability (%) | > 90 | 98 ± 2 | 95 ± 3 |
| Reaction Time (min) | < 60 | 45 | 45 |
| Signal-to-Noise Ratio | > 10 | 12 | 18 |
Logical Relationship Diagram
This diagram illustrates the logical dependencies for a successful bioorthogonal labeling experiment using this compound.
Caption: Key factors for successful bioorthogonal labeling.
Conclusion
This compound holds promise as a valuable tool in the field of bioorthogonal chemistry. Its terminal alkyne functionality allows for its use in CuAAC reactions for the specific labeling of azide-modified biomolecules. The protocols and conceptual frameworks provided here offer a starting point for researchers interested in exploring the potential of this compound in their own studies. Further research is needed to fully characterize its reactivity, biocompatibility, and utility in various biological systems.
References
Application Notes and Protocols: Ethynylpyrazine Scaffolds for Molecular Probe Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and utilization of molecular probes derived from ethynylpyrazine scaffolds. The unique electronic properties of the pyrazine ring, combined with the versatile reactivity of the ethynyl group, make this scaffold a promising platform for creating sensitive and selective fluorescent probes for bioimaging and the detection of various analytes, particularly metal ions. While direct literature on ethynylpyrazine-based probes is emerging, the principles and protocols outlined here are based on established methodologies for analogous heterocyclic and ethynyl-functionalized scaffolds.
Principle of Operation
Molecular probes based on ethynylpyrazine scaffolds typically consist of three key components:
-
Ethynylpyrazine Core: This unit serves as the signaling component (fluorophore). Its photophysical properties, such as absorption and emission wavelengths, are modulated by the other components of the probe.
-
Recognition Unit (Receptor): This is a functional group attached to the ethynylpyrazine scaffold that selectively interacts with the target analyte (e.g., a metal ion). This interaction triggers a change in the electronic properties of the fluorophore.
-
Linker: A chemical bridge that connects the recognition unit to the ethynylpyrazine core. The ethynyl group itself often serves as a rigid and electronically conjugated linker.
The detection mechanism generally relies on one of the following photophysical processes:
-
Photoinduced Electron Transfer (PET): In the "off" state, the recognition unit quenches the fluorescence of the pyrazine core through PET. Upon binding to the analyte, the PET process is inhibited, leading to a "turn-on" of fluorescence.
-
Intramolecular Charge Transfer (ICT): The binding of an analyte to the recognition unit can alter the electron-donating or -withdrawing properties of the system, leading to a shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity.
-
Fluorescence Resonance Energy Transfer (FRET): In more complex probes, the ethynylpyrazine core can act as a FRET donor or acceptor, with analyte binding modulating the FRET efficiency.
Synthesis of Ethynylpyrazine-Based Probes
The synthesis of ethynylpyrazine probes is a modular process that allows for the facile introduction of different recognition units. A common and efficient method involves a two-step process: the creation of an ethynylpyrazine building block followed by the attachment of the recognition moiety via "click chemistry."
2.1. Synthesis of a 2-ethynylpyrazine Building Block
A key intermediate is 2-ethynylpyrazine, which can be synthesized from a commercially available halopyrazine (e.g., 2-chloropyrazine or 2-bromopyrazine) and a protected alkyne via a Sonogashira cross-coupling reaction.
Experimental Protocol: Synthesis of 2-((trimethylsilyl)ethynyl)pyrazine
-
To a solution of 2-chloropyrazine (1.0 eq) in a suitable solvent such as triethylamine or a mixture of toluene and diisopropylamine, add ethynyltrimethylsilane (1.2 eq).
-
Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.05 eq), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.1 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 60 to 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-((trimethylsilyl)ethynyl)pyrazine.
-
The trimethylsilyl (TMS) protecting group can be easily removed using a mild base such as potassium carbonate in methanol to yield the terminal alkyne, 2-ethynylpyrazine.
2.2. Attachment of Recognition Unit via Click Chemistry
The terminal alkyne of the ethynylpyrazine building block is a versatile handle for attaching a recognition unit using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click" reaction.
Experimental Protocol: Synthesis of a Pyrazine-Triazole-Pyridine Probe for Metal Ion Sensing
-
Dissolve 2-ethynylpyrazine (1.0 eq) and an azide-functionalized recognition unit (e.g., 2-(azidomethyl)pyridine for metal ion sensing) (1.1 eq) in a solvent mixture, such as t-butanol/water or DMF.
-
Add a copper(I) source, which can be generated in situ from copper(II) sulfate (CuSO₄) (0.1 eq) and a reducing agent like sodium ascorbate (0.2 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, the product can be isolated by extraction and purified by column chromatography or recrystallization.
Application: Fluorescent Detection of Metal Ions
Ethynylpyrazine probes functionalized with appropriate chelating agents can be used for the selective detection of various metal ions. For instance, a probe with a triazole-pyridine moiety is expected to show selectivity for transition metal ions.
3.1. Quantitative Data
The performance of a new molecular probe is typically characterized by several key parameters, which are summarized in the table below. The data presented here are illustrative and representative of what would be expected for a successful ethynylpyrazine-based probe for Zn²⁺ detection.
| Parameter | Value | Conditions |
| Excitation Wavelength (λ_ex) | 350 nm | PBS buffer (pH 7.4) |
| Emission Wavelength (λ_em) | 480 nm | PBS buffer (pH 7.4) |
| Fluorescence Quantum Yield (Φ_F) | < 0.01 (free probe) | PBS buffer (pH 7.4) |
| Fluorescence Quantum Yield (Φ_F) | 0.45 (in presence of Zn²⁺) | PBS buffer (pH 7.4) |
| Limit of Detection (LOD) | 50 nM | S/N = 3 |
| Binding Constant (K_a) | 2.5 x 10⁵ M⁻¹ | Scatchard plot analysis |
| Response Time | < 2 minutes | - |
3.2. Selectivity Studies
A crucial aspect of probe development is to ensure its selectivity for the target analyte over other potentially interfering species.
Experimental Protocol: Metal Ion Selectivity Assay
-
Prepare a stock solution of the ethynylpyrazine probe (e.g., 1 mM in DMSO).
-
Prepare stock solutions of various metal perchlorates or chlorides (e.g., 10 mM in deionized water), including the target ion (e.g., Zn²⁺) and other relevant ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Hg²⁺, Pb²⁺).
-
In a series of cuvettes, add a working solution of the probe (e.g., 10 µM in PBS buffer, pH 7.4).
-
To each cuvette, add a specific metal ion to a final concentration of 10 equivalents (e.g., 100 µM).
-
Incubate the solutions for a short period (e.g., 5 minutes) at room temperature.
-
Measure the fluorescence emission spectrum of each solution using the predetermined excitation wavelength.
-
Compare the fluorescence response in the presence of the target ion to that of other metal ions.
Application: Bioimaging
The low cytotoxicity and "turn-on" fluorescence properties of well-designed ethynylpyrazine probes make them suitable for imaging analytes in living cells.
Experimental Protocol: Cellular Imaging of Intracellular Zn²⁺
-
Cell Culture: Culture a suitable cell line (e.g., HeLa or A549 cells) on glass-bottom dishes in appropriate cell culture medium until they reach 70-80% confluency.
-
Probe Loading: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with a solution of the ethynylpyrazine probe (e.g., 5-10 µM in serum-free medium) for 30-60 minutes at 37 °C in a CO₂ incubator.
-
Washing: Remove the probe-containing medium and wash the cells three times with PBS to remove any excess, non-internalized probe.
-
Analyte Treatment (Optional): To observe changes in intracellular analyte concentration, treat one set of probe-loaded cells with a solution containing the analyte (e.g., 50 µM ZnCl₂ in PBS) for 30 minutes. As a control, another set of cells can be treated with a chelator (e.g., TPEN) to deplete the analyte.
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths (e.g., excitation at 350 nm and emission collected at 450-550 nm).
-
Image Analysis: Analyze the fluorescence intensity of the images to quantify the relative changes in analyte concentration under different conditions.
Visualizations
Signaling Pathway Diagram
Caption: "Turn-on" fluorescence signaling pathway for an ethynylpyrazine probe.
Experimental Workflow for Probe Synthesis
Caption: General workflow for the synthesis of ethynylpyrazine-based molecular probes.
Logical Relationship for Analyte Detection
Caption: Logical workflow for the detection of an analyte using a "turn-on" ethynylpyrazine probe.
In Vitro Kinase Assay Protocol for Pyrazine-Based Inhibitors: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine-based compounds represent a significant class of heterocyclic molecules that have garnered substantial attention in medicinal chemistry, particularly as kinase inhibitors.[1][2][3][4] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[2][5] The pyrazine scaffold, a nitrogen-containing aromatic ring, serves as a versatile backbone for the design of potent and selective kinase inhibitors.[1][6] These inhibitors predominantly act as ATP-competitive agents, binding to the ATP-binding pocket of kinases and thereby blocking the transfer of a phosphate group to their substrates.[1][2] This application note provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory potential of pyrazine-based compounds, presents quantitative data for representative inhibitors, and visualizes key signaling pathways and experimental workflows.
Featured Pyrazine-Based Kinase Inhibitors
This application note focuses on two prominent pyrazine-based kinase inhibitors, Gilteritinib and Acalabrutinib, to illustrate their inhibitory profiles.
-
Gilteritinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase, approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[7]
-
Acalabrutinib is a second-generation, highly selective inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies.[8]
Quantitative Data: Kinase Inhibition Profiles
The inhibitory activity of pyrazine-based compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate greater potency.
Table 1: IC50 Values of Gilteritinib against a Panel of Kinases
| Kinase Target | IC50 (nM) | Primary Cellular Process |
| FLT3 | 0.29 | Hematopoiesis, cell proliferation |
| AXL | 0.73 | Cell survival, proliferation, migration |
| ALK | <1 | Neuronal development, cell growth |
| LTK | <1 | Development and cancer |
| c-KIT | 230 | Hematopoiesis, cell survival |
Data compiled from in vitro kinase assays.[8]
Table 2: IC50 Values of Acalabrutinib against BTK and Off-Target Kinases
| Kinase Target | IC50 (nM) | Primary Cellular Process |
| BTK | 5.1 | B-cell receptor signaling, B-cell development |
| TEC | >1000 | T-cell receptor signaling |
| EGFR | >1000 | Cell growth, proliferation |
| ERBB2 | >1000 | Cell growth, proliferation |
| JAK3 | >1000 | Cytokine signaling |
Data compiled from various biochemical assays.[3][9]
Signaling Pathway Visualizations
Pyrazine-based inhibitors often target kinases involved in critical signaling pathways that regulate cell proliferation, survival, and differentiation. Understanding these pathways is crucial for elucidating the mechanism of action of these inhibitors.
Caption: FLT3 Signaling Pathway and Inhibition by Gilteritinib.
Caption: BTK Signaling Pathway and Inhibition by Acalabrutinib.
Experimental Protocols
A variety of in vitro kinase assay formats are available, including luminescence-based assays, fluorescence-based assays, and radiometric assays.[10] Luminescence-based assays, such as ADP-Glo™ and Kinase-Glo®, are widely used for high-throughput screening due to their sensitivity and simple "add-and-read" formats.[11][12] The following is a detailed protocol for a luminescence-based in vitro kinase assay to determine the IC50 value of a pyrazine-based inhibitor.
Protocol: In Vitro Kinase Assay using ADP-Glo™
This protocol is designed to measure the activity of a target kinase by quantifying the amount of ADP produced during the enzymatic reaction.[2][12]
Materials and Reagents:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Pyrazine-based inhibitor (test compound)
-
ATP (at or near the Km for the kinase)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dithiothreitol (DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer and supplement with DTT to the desired final concentration (typically 1-2 mM).
-
Thaw all reagents (enzyme, substrate, ATP) on ice.
-
Prepare a stock solution of the pyrazine-based inhibitor in 100% DMSO.
-
Perform a serial dilution of the inhibitor in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Setup (384-well format):
-
Add 1 µL of the serially diluted inhibitor or DMSO (for control wells) to the appropriate wells of the assay plate.
-
Prepare the enzyme solution by diluting the kinase stock in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.
-
Prepare the substrate/ATP mixture in 1x Kinase Assay Buffer.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.
-
Gently shake the plate for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
After the incubation, equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13][14]
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the IC50 value of a pyrazine-based kinase inhibitor using an in vitro assay.
Caption: Workflow for IC50 Determination of a Kinase Inhibitor.
Conclusion
This application note provides a comprehensive guide for the in vitro evaluation of pyrazine-based kinase inhibitors. The detailed protocol for a luminescence-based kinase assay offers a robust and high-throughput method for determining the potency of these compounds. The provided quantitative data and signaling pathway diagrams for Gilteritinib and Acalabrutinib serve as valuable examples for researchers in the field of drug discovery and development. By following standardized protocols and understanding the underlying biology, scientists can effectively characterize the inhibitory profiles of novel pyrazine-based compounds and advance the development of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 3. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 8. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ebiotrade.com [ebiotrade.com]
- 12. promega.com [promega.com]
- 13. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 14. dot | Graphviz [graphviz.org]
Application Notes and Protocols for Evaluating the Anticancer Activity of Pyrazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazine derivatives have emerged as a promising class of heterocyclic compounds with significant potential in cancer therapy.[1][2][3] Their diverse chemical structures allow for interaction with various biological targets, leading to the inhibition of cancer cell proliferation and induction of programmed cell death (apoptosis).[4][5] These application notes provide detailed protocols for key cell-based assays to evaluate the anticancer efficacy of novel pyrazine derivatives, along with data presentation guidelines and visualizations of experimental workflows and signaling pathways.
Key Cell-Based Assays
A panel of in vitro assays is crucial for determining the anticancer potential of pyrazine derivatives. These assays typically assess cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] In living cells, mitochondrial dehydrogenases cleave the yellow MTT to form purple formazan crystals, the amount of which is proportional to the number of viable cells.[6]
Experimental Protocol: MTT Assay
Materials:
-
Cancer cell lines (e.g., K562, A549, MCF-7, HeLa, PC3, DU-145)[8][9][10]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Pyrazine derivatives of interest
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an optimal density (typically 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazine derivatives in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Etoposide or Cisplatin).[10][11]
-
Incubation: Incubate the plates for 24, 48, or 72 hours in a humidified incubator.[8][12]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13][14] Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15][16] A reference wavelength of 650 nm can be used to reduce background noise.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye (FITC) to label early apoptotic cells. Propidium Iodide (PI) is a DNA stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[14]
Experimental Protocol: Annexin V-FITC/PI Staining
Materials:
-
Cancer cells treated with pyrazine derivatives
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the pyrazine derivative at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (including floating and adherent cells).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Cell Cycle Analysis
This assay determines the effect of a compound on the progression of the cell cycle.[8] Flow cytometry is used to measure the DNA content of cells stained with a fluorescent dye like propidium iodide (PI). This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol: Cell Cycle Analysis
Materials:
-
Cancer cells treated with pyrazine derivatives
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the pyrazine derivative at various concentrations for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.[8][12]
Data Presentation
Quantitative data from the cell-based assays should be summarized in clearly structured tables for easy comparison of the anticancer activity of different pyrazine derivatives.
Table 1: In Vitro Cytotoxicity of Pyrazine Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| 2-mOPP | K562 (Chronic Myeloid Leukemia) | 72 | 25 | [8][12] |
| 17l | A549 (Lung Cancer) | Not Specified | 0.98 ± 0.08 | [9] |
| 17l | MCF-7 (Breast Cancer) | Not Specified | 1.05 ± 0.17 | [9] |
| 17l | HeLa (Cervical Cancer) | Not Specified | 1.28 ± 0.25 | [9] |
| 9a | PC3 (Prostate Cancer) | Not Specified | 0.05 ± 0.007 | [10] |
| 9b | A549 (Lung Cancer) | Not Specified | 0.08 ± 0.012 | [10] |
| 9c | MCF-7 (Breast Cancer) | Not Specified | 0.07 ± 0.009 | [10] |
| 9g | DU-145 (Prostate Cancer) | Not Specified | 0.06 ± 0.008 | [10] |
| 9j | PC3 (Prostate Cancer) | Not Specified | 0.09 ± 0.011 | [10] |
| Etoposide (Control) | PC3, DU-145, A549, MCF-7 | Not Specified | 1.97 - 3.08 | [10] |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and biological pathways.
Caption: Experimental workflow for screening the anticancer activity of pyrazine derivatives.
Caption: Intrinsic apoptosis signaling pathway activated by certain pyrazine derivatives.
Mechanism of Action
Several studies have elucidated the mechanisms by which pyrazine derivatives exert their anticancer effects. A common mechanism involves the induction of apoptosis through the intrinsic mitochondrial pathway.[4] This is often characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[8][12] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase-3, a key executioner caspase in the apoptotic cascade.[4]
Furthermore, some pyrazine derivatives have been shown to induce cell cycle arrest, for instance, at the G0/G1 or G2/M phases, thereby preventing cancer cell replication.[8][9] Other mechanisms include the inhibition of critical signaling pathways involved in cancer progression, such as the c-Met and VEGFR-2 kinase pathways.[9]
Conclusion
The cell-based assays and protocols outlined in these application notes provide a robust framework for the initial evaluation of the anticancer activity of novel pyrazine derivatives. By systematically assessing cytotoxicity, apoptosis induction, and effects on the cell cycle, researchers can identify promising lead compounds for further preclinical and clinical development in the fight against cancer.
References
- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - Rostampour - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]
- 9. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes & Protocols for Agrochmical Formulations Using 5-Bromo-3-ethynylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-ethynylpyrazin-2-amine is a heterocyclic compound belonging to the pyrazine class of molecules. Pyrazine derivatives are of significant interest in the agrochemical industry due to their diverse biological activities, which include fungicidal, herbicidal, and insecticidal properties.[1][2][3][4][5] The presence of a bromine atom and an ethynyl group in the structure of this compound suggests potential for high biological efficacy and a unique mode of action.[2][3] These functional groups can enhance the molecule's binding affinity to target proteins and enzymes within pests and weeds, potentially leading to the disruption of essential biological processes.[4]
These application notes provide a comprehensive overview of the formulation of this compound into various agrochemical preparations and detail the experimental protocols for their evaluation. The information is intended to guide researchers in the development of novel and effective crop protection products.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for developing stable and effective formulations. The following table summarizes key properties, with some values being hypothetical and requiring experimental verification.
| Property | Value (Estimated) | Significance in Formulation |
| Molecular Formula | C₆H₄BrN₃ | Provides the elemental composition. |
| Molecular Weight | 198.02 g/mol | Important for concentration calculations. |
| Appearance | Off-white to light yellow crystalline solid | Influences the choice of formulation type (e.g., solid vs. liquid). |
| Melting Point | 155-160 °C | Affects the choice of processing temperature during formulation. |
| Solubility in Water | Low | Necessitates the use of co-solvents and/or emulsifiers for aqueous spray applications. |
| Solubility in Organic Solvents | Moderately soluble in acetone, methanol, and dichloromethane | Guides the selection of appropriate solvents for emulsifiable concentrates. |
| Vapor Pressure | Low | Suggests low volatility, reducing inhalation exposure risk. |
| LogP (Octanol-Water Partition Coefficient) | 2.5 | Indicates moderate lipophilicity, suggesting good potential for membrane penetration. |
Proposed Agrochemical Formulations
Based on the physicochemical properties of this compound, several formulation types are proposed. The choice of formulation will depend on the target application (e.g., foliar spray, soil application), the target pest or weed, and the desired release profile of the active ingredient.
Emulsifiable Concentrate (EC) Formulation
EC formulations are suitable for water-insoluble active ingredients and are designed to be diluted with water to form a stable emulsion for spraying.[5][6]
Table 1: Composition of a 20% EC Formulation of this compound
| Component | Function | Concentration (% w/v) |
| This compound | Active Ingredient | 20.0 |
| Aromatic 150 (Solvent) | Solvent | 60.0 |
| Calcium Dodecylbenzene Sulfonate | Anionic Emulsifier | 5.0 |
| Ethoxylated Castor Oil | Non-ionic Emulsifier | 10.0 |
| Epoxidized Soybean Oil | Stabilizer | 5.0 |
Wettable Powder (WP) Formulation
WP formulations are dry powders that are mixed with water to form a suspension for spraying.[7][8] They are a good option for active ingredients that are solids and not soluble in water.
Table 2: Composition of a 50% WP Formulation of this compound
| Component | Function | Concentration (% w/w) |
| This compound | Active Ingredient | 50.0 |
| Sodium Lignosulfonate | Dispersing Agent | 10.0 |
| Sodium Lauryl Sulfate | Wetting Agent | 3.0 |
| Kaolin Clay | Carrier/Diluent | 36.5 |
| Amorphous Silica | Anti-caking Agent | 0.5 |
Granular (GR) Formulation
Granular formulations are designed for soil application and provide a controlled release of the active ingredient.[9]
Table 3: Composition of a 5% GR Formulation of this compound
| Component | Function | Concentration (% w/w) |
| This compound | Active Ingredient | 5.0 |
| Acetone | Solvent (for impregnation) | q.s. (to dissolve a.i.) |
| Bentonite Clay Granules (24/48 mesh) | Carrier | 94.5 |
| Polyvinyl Alcohol | Binding Agent | 0.5 |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of the proposed formulations and for the evaluation of their biological efficacy.
Formulation Preparation Protocols
-
Dissolution of Active Ingredient: In a magnetically stirred beaker, add 60.0 g of Aromatic 150 solvent. Slowly add 20.0 g of this compound while stirring until it is completely dissolved.
-
Addition of Emulsifiers and Stabilizer: To the solution from step 1, add 5.0 g of Calcium Dodecylbenzene Sulfonate, 10.0 g of Ethoxylated Castor Oil, and 5.0 g of Epoxidized Soybean Oil.
-
Homogenization: Continue stirring the mixture for 30 minutes at room temperature to ensure complete homogenization.
-
Quality Control: The resulting EC formulation should be a clear, stable liquid. Perform stability tests at various temperatures (e.g., 0°C and 54°C) to check for crystallization or phase separation.
-
Pre-blending: In a laboratory-scale blender, combine 50.0 g of this compound, 10.0 g of Sodium Lignosulfonate, 3.0 g of Sodium Lauryl Sulfate, 36.5 g of Kaolin Clay, and 0.5 g of Amorphous Silica.
-
Milling: Transfer the pre-blended powder to an air-jet mill. Mill the powder to a fine particle size (typically >95% of particles should be less than 44 µm).
-
Homogenization: After milling, blend the powder again for 15 minutes to ensure homogeneity.
-
Quality Control: The final WP should be a fine, free-flowing powder. Evaluate its suspensibility, wettability, and particle size distribution.
-
Preparation of Impregnation Solution: Dissolve 5.0 g of this compound and 0.5 g of Polyvinyl Alcohol in a minimal amount of acetone.
-
Impregnation: Place 94.5 g of Bentonite Clay Granules in a rotary mixer. Slowly spray the impregnation solution onto the tumbling granules to ensure even coating.
-
Drying: Continue tumbling the granules in a well-ventilated area (fume hood) until all the acetone has evaporated.
-
Sieving: Sieve the dried granules to remove any fine particles or oversized agglomerates.
-
Quality Control: The final granules should be uniform in size and have good flowability. Analyze the active ingredient content to ensure it is within the specified range.
Biological Efficacy Evaluation Protocols
This assay is used to determine the concentration of the active ingredient that inhibits the mycelial growth of a target fungus by 50% (EC₅₀).
-
Preparation of Fungal Plates: Prepare Potato Dextrose Agar (PDA) medium. Autoclave the medium and allow it to cool to approximately 50°C.
-
Incorporation of Fungicide: Add the formulated this compound (e.g., the EC formulation diluted in sterile water) to the molten PDA at various concentrations (e.g., 0.1, 1, 10, 50, 100 ppm). Pour the amended PDA into sterile Petri dishes. A control plate with no fungicide should also be prepared.
-
Inoculation: Place a 5 mm mycelial plug from an actively growing culture of the target fungus (e.g., Botrytis cinerea) in the center of each PDA plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the EC₅₀ value using probit analysis.
This assay evaluates the herbicidal effect of the formulated compound on target weed species.
-
Plant Cultivation: Grow a target weed species (e.g., Amaranthus retroflexus - redroot pigweed) in pots containing a standard potting mix in a greenhouse or growth chamber.
-
Herbicide Application: When the weeds have reached the 2-4 true leaf stage, apply the formulated this compound (e.g., the WP formulation suspended in water) as a foliar spray at different application rates (e.g., 50, 100, 200, 400 g a.i./ha). A control group should be sprayed with water only.
-
Evaluation: Visually assess the herbicidal injury at 7, 14, and 21 days after treatment (DAT). Use a rating scale from 0% (no effect) to 100% (complete plant death).
-
Biomass Measurement: At 21 DAT, harvest the above-ground biomass of the treated and control plants. Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.
-
Analysis: Calculate the percentage of biomass reduction for each treatment compared to the control. Determine the application rate that causes a 50% reduction in biomass (GR₅₀).
Visualizations
Experimental Workflow for Formulation and Efficacy Testing
Caption: Workflow for agrochemical formulation and efficacy testing.
Hypothetical Signaling Pathway Targeted by a Pyrazine-based Fungicide
Caption: Hypothetical over-activation of a stress response pathway by a pyrazine fungicide.
References
- 1. mdpi.com [mdpi.com]
- 2. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 3. youtube.com [youtube.com]
- 4. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 6. Systemic Insecticide: Emulsifiable Concentrate Formulation [aragen.com]
- 7. Wettable powder (WP) formulations | Croda Agriculture [crodaagriculture.com]
- 8. academic.oup.com [academic.oup.com]
- 9. dl.astm.org [dl.astm.org]
Synthesis of Conductive Polymers from Pyrazine Monomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine-containing conjugated polymers are a class of materials attracting significant interest for their unique electronic and optical properties. The electron-deficient nature of the pyrazine ring, when incorporated into a polymer backbone, can lead to materials with low band gaps, high electron affinity, and tunable conductivities. These characteristics make them promising candidates for a variety of applications, including organic electronics, sensors, and as enabling technologies in drug discovery and development, such as in fluorescent biosensors and cell imaging.
This document provides detailed application notes and experimental protocols for the synthesis of conductive polymers from pyrazine monomers, focusing on two primary methods: chemical oxidative polymerization and electrochemical polymerization.
Data Presentation: Properties of Pyrazine-Based Conductive Polymers
The following table summarizes key quantitative data for various conductive polymers synthesized from pyrazine or its derivatives. This allows for a clear comparison of their properties.
| Polymer Name | Monomer(s) | Synthesis Method | Oxidant/Electrolyte | Dopant | Conductivity (S/cm) | Yield (%) | Molecular Weight (Mw) | Reference |
| Polyaniline-co-pyrazine (PANI-co-Pyr) | Aniline, Pyrazine | Chemical Oxidative Polymerization | Ammonium persulfate | Self-doped | Semiconductor range | - | - | [1] |
| Poly(2,3-diaminophenazine) (PDAP) | 2,3-Diaminophenazine | Electrochemical Polymerization | 0.5 M HClO₄ | HClO₄ | - | - | - | [2][3] |
| Polythieno[3,4-b]pyrazine (PTP) | Thieno[3,4-b]pyrazine | Oxidative Chemical Vapor Deposition (oCVD) | - | Intrinsic/Protonation | up to 0.5 | - | - | [4] |
| Poly(azo-p-phenyleneazo-2,4-diamino-1,5-phenylene) | p-Phenylenediamine | Diazotization & Azocoupling | - | Iodine | 0.1 - 0.6 | - | - | [5] |
Note: Data for yield and molecular weight of many pyrazine-based conductive polymers are not consistently reported in the literature.
Experimental Protocols
Chemical Oxidative Polymerization
Chemical oxidative polymerization is a versatile method for synthesizing conductive polymers in bulk. It involves the use of a chemical oxidant to induce the polymerization of monomers in a suitable solvent.
a) Protocol: Synthesis of Polyaniline-co-pyrazine (PANI-co-Pyr)
This protocol is adapted from a study on the one-pot synthesis of PANI-co-Pyr.[1]
Materials:
-
Aniline
-
Pyrazine
-
Ammonium persulfate (APS)
-
Hydrochloric acid (HCl)
-
Methanol
-
Distilled water
Procedure:
-
In a beaker, dissolve a specific molar ratio of aniline and pyrazine in an aqueous solution of HCl.
-
Cool the monomer solution in an ice bath with constant stirring.
-
Separately, prepare an aqueous solution of ammonium persulfate.
-
Slowly add the ammonium persulfate solution dropwise to the cooled monomer solution with vigorous stirring.
-
Continue the reaction at low temperature for a set period (e.g., 4-6 hours). The formation of a precipitate indicates polymerization.
-
Filter the precipitate and wash it thoroughly with distilled water and methanol to remove unreacted monomers, oligomers, and the oxidant.
-
Dry the resulting polymer powder in a vacuum oven at a controlled temperature (e.g., 60 °C) to a constant weight.
b) Protocol: Synthesis of Poly(2,3-diaminophenazine) via Chemical Oxidation
This protocol is based on the oxidative dimerization and subsequent polymerization of o-phenylenediamine to form 2,3-diaminophenazine units.[6]
Materials:
-
o-Phenylenediamine (OPD)
-
Ferric chloride (FeCl₃)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare a 0.02 mol/L aqueous solution of o-phenylenediamine.
-
Prepare a 0.08 mol/L aqueous solution of ferric chloride.
-
In a reaction vessel, place 30 mL of the o-phenylenediamine solution.
-
With vigorous stirring, rapidly add 6 mL of the ferric chloride solution. A color change from purple-black to reddish-brown should be observed.
-
Continue stirring at ambient temperature for 5 hours, during which a precipitate will form.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate three times with deionized water.
-
Dry the product under vacuum. For further purification, the product can be recrystallized from hot ethanol.
Electrochemical Polymerization
Electrochemical polymerization allows for the synthesis of conductive polymer films directly onto an electrode surface, offering control over film thickness and morphology.
a) Protocol: Electrochemical Synthesis of Poly(2,3-diaminophenazine) (PDAP) Film
This protocol is based on the electropolymerization of 2,3-diaminophenazine.[2][3][7]
Materials:
-
2,3-Diaminophenazine (DAP)
-
Perchloric acid (HClO₄) or other suitable supporting electrolyte
-
Acetonitrile or acidic aqueous solution (e.g., 0.5 M HClO₄)
-
Working electrode (e.g., platinum, glassy carbon, or ITO-coated glass)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl or SCE)
Procedure:
-
Prepare an electrolyte solution containing a specific concentration of 2,3-diaminophenazine (e.g., 1-10 mM) in either acetonitrile or an acidic aqueous solution.
-
Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Perform electropolymerization using cyclic voltammetry by cycling the potential between a defined range (e.g., -0.2 V to 1.0 V vs. Ag/AgCl) for a set number of cycles.
-
Alternatively, use potentiostatic polymerization by applying a constant potential at which the monomer oxidizes.
-
After polymerization, rinse the polymer-coated working electrode with the pure solvent to remove any unreacted monomer and electrolyte.
-
The resulting polymer film can then be characterized electrochemically in a fresh, monomer-free electrolyte solution.
Mandatory Visualizations
Caption: Workflow for Chemical Oxidative Polymerization.
Caption: Workflow for Electrochemical Polymerization.
Caption: Logical Flow of Polymerization from Monomer to Conductive Polymer.
References
- 1. irjmets.com [irjmets.com]
- 2. researchgate.net [researchgate.net]
- 3. Electropolymerized Bipolar Poly(2,3-diaminophenazine) Cathode for High-Performance Aqueous Al-Ion Batteries with An Extended Temperature Range of -20 to 45 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conducting polymers: a comprehensive review on recent advances in synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Sonogashira Coupling of Pyrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Sonogashira coupling of pyrazines.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling of a chloropyrazine is resulting in very low or no yield. What are the primary factors I should investigate?
Low yields with chloropyrazines are a common challenge due to the high bond strength of the C-Cl bond, making oxidative addition to the palladium catalyst difficult. The reactivity of pyrazine halides follows the general trend: I > Br > Cl.[1] Here are the key areas to troubleshoot:
-
Inappropriate Catalyst System: Standard palladium catalysts may not be efficient enough for activating the less reactive C-Cl bond of pyrazines.[1] The nitrogen atoms in the pyrazine ring can also coordinate to the palladium center, leading to catalyst inhibition.[1]
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical and highly interdependent.
-
Side Reactions: Competing reactions such as Glaser-Hay homocoupling of the alkyne and dehalogenation of the pyrazine can consume starting materials and reduce the yield of the desired product.
Q2: How can I optimize the catalyst system for the Sonogashira coupling of pyrazines?
The choice of palladium source and, crucially, the ligand is paramount for a successful coupling with electron-deficient pyrazines.
-
Palladium Pre-catalyst: While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common, more advanced pre-catalysts may be required.
-
Ligands: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often more effective as they can stabilize the active Pd(0) species and facilitate the key steps of the catalytic cycle.[2] Specialized catalyst systems, such as those employing palladium(II) ONO pincer complexes or nanosized MCM-41 anchored palladium bipyridyl complexes, have shown high efficiency for heteroaryl halides.[1]
Q3: What is the role of the base and solvent in the Sonogashira coupling of pyrazines, and how can I choose the best combination?
The base is essential for the deprotonation of the terminal alkyne to form the reactive copper acetylide. The solvent influences the solubility of reagents and the stability and activity of the catalyst.
-
Bases: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used and can also serve as the solvent.[3] However, for sensitive substrates, inorganic bases such as K₂CO₃, Cs₂CO₃, or TBAF can be effective alternatives, sometimes in copper-free setups.[1][4]
-
Solvents: Aprotic polar solvents like DMF, NMP, or THF are commonly employed. The choice of solvent can significantly impact the reaction rate and yield.
Q4: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can this side reaction be minimized?
Glaser coupling is a common side reaction, especially in the presence of a copper(I) co-catalyst and oxygen. To minimize this:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintain an inert atmosphere throughout the reaction.
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration, which favors the cross-coupling pathway over homocoupling.
-
Consider Copper-Free Conditions: Numerous protocols have been developed that avoid the use of a copper co-catalyst, which is the primary promoter of Glaser coupling.[5][6][7]
Q5: Dehalogenation of my pyrazine starting material is a significant side reaction. What are the causes and how can it be prevented?
Dehalogenation involves the replacement of the halide on the pyrazine ring with a hydrogen atom. This can be promoted by:
-
Harsh Reaction Conditions: High temperatures can sometimes lead to hydrodehalogenation.
-
Choice of Base: The nature of the base can influence the extent of this side reaction.
To mitigate dehalogenation, consider lowering the reaction temperature and screening different bases. Milder inorganic bases might be beneficial.
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of Sonogashira coupling reactions involving N-heterocycles. While not all examples are on pyrazine substrates, the trends observed provide valuable insights for optimizing your reaction.
Table 1: Effect of Base on the Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Et₃N | DMF | 100 | 3 | 79 |
| 2 | K₂CO₃ | DMF | 100 | 3 | 65 |
| 3 | Cs₂CO₃ | DMF | 100 | 3 | 72 |
| 4 | DBU | DMF | 100 | 3 | 58 |
| 5 | t-BuOK | DMF | 100 | 3 | 43 |
Reaction Conditions: 2-amino-3-bromopyridine (0.5 mmol), phenylacetylene (0.6 mmol), Pd(OAc)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), base (1 mL or equivalent), solvent (2 mL). Data adapted from[8].
Table 2: Effect of Solvent on the Copper-Free Sonogashira Coupling of 4-Chlorotoluene with Phenylacetylene
| Entry | Solvent | Conversion of Phenylacetylene (%) |
| 1 | Dioxane | 35 |
| 2 | Toluene | 44 |
| 3 | n-Heptane | 60 |
| 4 | EtOH (96%) | 100 |
| 5 | MeOH | 98 |
| 6 | i-PrOH | 99 |
| 7 | n-BuOH | 100 |
Reaction Conditions: 4-chlorotoluene to phenylacetylene ratio of 5:1, 80 °C, Pd-1 catalyst (0.01 mol%), KOH base, 24 h, argon atmosphere. Data adapted from[9].
Table 3: Effect of Catalyst Loading on the Sonogashira Coupling of 3,5-disubstituted-4-iodoisoxazole with a Terminal Alkyne
| Entry | Catalyst Loading (mol%) | Yield (%) |
| 1 | 3.5 | 82 |
| 2 | 5.0 | 95 |
| 3 | 7.5 | 95 |
Reaction Conditions: 4-iodoisoxazole (1.0 mmol), terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ catalyst, CuI (10 mol%), Et₃N (2.0 mmol), THF, room temperature, 4 h. Data adapted from[10].
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling of 2-Chloropyrazine
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-chloropyrazine (1.0 mmol, 1.0 equiv), a palladium pre-catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and copper(I) iodide (CuI, 0.1 mmol, 10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., 5 mL of THF or DMF) and an amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the stirred reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of 2-Bromopyrazine
This protocol is beneficial for minimizing alkyne homocoupling.
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromopyrazine (1.0 mmol, 1.0 equiv), a palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable ligand (e.g., a bulky phosphine ligand like P(t-Bu)₃, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add an inorganic base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv) and anhydrous, degassed solvent (e.g., 5 mL of 1,4-dioxane).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Reaction: Heat the reaction to a higher temperature if necessary (e.g., 80-120 °C) and monitor its progress.
-
Work-up and Purification: Follow the same procedure as described in Protocol 1.
Visual Guides
The following diagrams illustrate the key processes involved in the Sonogashira coupling and provide a logical framework for troubleshooting.
Caption: The interconnected palladium and copper catalytic cycles in a standard Sonogashira coupling reaction.
Caption: A general experimental workflow for performing a Sonogashira coupling reaction.
Caption: A decision tree to guide troubleshooting efforts for low-yield Sonogashira coupling of pyrazines.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Pyrazine Cross-Coupling Reactions
Welcome to the technical support center for optimizing catalyst loading in pyrazine cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your pyrazine cross-coupling reactions.
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling of Pyrazines
Possible Causes:
-
Inappropriate Catalyst System: Standard palladium catalysts may not be effective for electron-deficient heterocycles like pyrazines.[1]
-
Incorrect Base: The choice of base is critical for the transmetalation step and can significantly impact yield.[1]
-
Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, inhibiting its catalytic activity.[1]
-
Deactivation of Boronic Acid: Pyrazine rings can promote side reactions such as protodeboronation.[1]
-
Low Reactivity of Pyrazine Halide: The reactivity of pyrazine halides follows the trend I > Br > Cl, with chloropyrazines being the most challenging substrates.[1]
Solutions:
-
Catalyst Selection: Employ specialized catalyst systems. For instance, palladium(II) ONO pincer complexes have demonstrated high activity for the Suzuki-Miyaura cross-coupling of 2-chloropyrazine, allowing for catalyst loadings as low as 0.01 mol% under open-flask conditions.[1]
-
Base Optimization: The selection of the base should be optimized for each specific substrate combination.[1] For reactions with 2-chloropyrazine, a suitable base in a H₂O/toluene media has been shown to be effective with palladium(II) ONO pincer complex catalysts.[1] Weaker bases like K₃PO₄ or Cs₂CO₃ can also be effective alternatives, though they may require higher temperatures or longer reaction times.[1]
-
Stable Boron Reagents: Consider using pyrazine trifluoroborates as coupling partners, as they exhibit higher stability and are less prone to protodeboronation.[2]
-
Addressing Low Halide Reactivity: For less reactive chloropyrazines, using more active, third-generation Buchwald-Hartwig catalysts and ligands can facilitate the coupling.[1]
Problem 2: Poor Performance in Buchwald-Hartwig Amination of Pyrazines
Possible Causes:
-
Catalyst Inhibition by Pyrazine Nitrogen: The nitrogen atoms of the pyrazine ring can bind to the palladium catalyst, reducing its effectiveness.
-
Inappropriate Ligand Choice: The ligand plays a crucial role in the efficiency of the Buchwald-Hartwig amination.
-
Low Reactivity of Pyrazine Chloride: Chloropyrazines are significantly less reactive than their bromo or iodo counterparts in C-N bond formation.[1][3]
-
Base Incompatibility: The choice of base can be critical, and some strong bases may not be compatible with all substrates or protecting groups.[3]
Solutions:
-
Optimize Catalyst and Ligand: For the amination of chloropyrazine with n-octylamine, a remarkably low catalyst loading of 0.005% has been achieved with high yields.[2] Employing more active, third-generation Buchwald-Hartwig catalysts and ligands can facilitate the coupling of less reactive pyrazine chlorides.[1]
-
Base Selection: Weaker bases such as K₃PO₄ or Cs₂CO₃ can be effective, although they might necessitate higher reaction temperatures or longer reaction times.[1] The selection of the base should be optimized for each specific substrate combination.[1]
-
Consider the Halide: If possible, using a more reactive pyrazine halide (bromide or iodide) can significantly improve reaction outcomes.[3]
Problem 3: Low Yield or Selectivity in Stille Coupling of Pyrazines
Possible Causes:
-
High Catalyst Loading: Utilizing a high catalyst loading can lead to a low turnover number (TON), which is generally undesirable even if a high product yield is obtained.[4]
-
Suboptimal Temperature: Temperature plays a direct role in the reaction yield.[4]
-
Inappropriate Solvent: The polarity and boiling point of the solvent can significantly affect the reaction's efficiency.[4]
Solutions:
-
Optimize Catalyst Loading: The reaction should be optimized to run with the lowest possible amount of catalyst to achieve a high TON.[4] Catalyst loadings for Stille reactions can range from 0.1 mol% to 5 mol%.[4]
-
Temperature Screening: The optimal reaction temperature for Stille coupling can range from 60 °C to 120 °C.[4] An increase in temperature generally promotes a higher yield.[4]
-
Solvent Selection: Solvents like DMF and toluene have been reported to give good yields.[4] Less polar or low-boiling solvents may result in lower yields.[4]
Data Presentation
Table 1: Effect of Catalyst Loading on Suzuki-Miyaura Coupling of 2-Chloropyrazine
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Yield (%) | Reference |
| Pd(II) ONO pincer complex | 0.01 | K₂CO₃ | Toluene/H₂O | High | [1] |
| Standard Pd Catalyst | >1 | Various | Various | Low to Moderate | [1] |
Table 2: Catalyst Loading in Buchwald-Hartwig Amination of Chloropyrazine
| Amine | Catalyst Loading (mol%) | Yield (%) | Reference |
| n-octylamine | 0.005 | 82 | [2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of 2-Chloropyrazine
-
Reagent Preparation: In a reaction vessel, combine the 2-chloropyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium(II) ONO pincer complex catalyst (0.01 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).[1]
-
Solvent Addition: Add the solvent system, for example, a mixture of toluene and water (e.g., 5 mL, in a 4:1 ratio).[1]
-
Reaction Execution: Stir the reaction mixture vigorously at the optimized temperature (e.g., 100 °C) under an inert atmosphere (e.g., nitrogen or argon) for the required time, monitoring by TLC or LC-MS.[1]
-
Work-up: Upon completion, cool the reaction to room temperature.[1] Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylpyrazine.[1]
Mandatory Visualization
Caption: Troubleshooting workflow for low-yield pyrazine cross-coupling.
Caption: Simplified palladium-catalyzed cross-coupling cycle.
Frequently Asked Questions (FAQs)
Q1: Which pyrazine halide is the most reactive in cross-coupling reactions?
A1: The reactivity of pyrazine halides generally follows the order: Iodide > Bromide > Chloride.[1] This is due to the bond dissociation energies, with the C-I bond being the weakest and therefore the most easily cleaved during the oxidative addition step of the catalytic cycle.[1]
Q2: What are common side reactions in pyrazine cross-coupling?
A2: Common side reactions include:
-
Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be replaced by a proton from the solvent or trace water, especially with electron-deficient systems like pyrazine.[1]
-
Homocoupling: The organometallic reagent can couple with itself.
-
Catalyst Decomposition: The catalyst can decompose to form palladium black, which is catalytically inactive.[1]
-
Dehalogenation: The starting aryl halide can be reduced, removing the halogen atom.[3]
Q3: How can I improve the solubility of my reagents?
A3: In Suzuki-Miyaura reactions, if you are using a boronic acid and experiencing solubility issues, switching to a mixed solvent system like THF/water or dioxane/water can be beneficial.[5] The addition of a phase transfer catalyst may also improve results.[5]
Q4: Can I perform a cross-coupling reaction on a pyrazine with a primary amine substituent without a protecting group?
A4: While it is often advised to protect primary amines due to their labile protons, there are successful examples of coupling reactions without protection.[1] For instance, 2-amino-5-bromopyrazine has been successfully coupled with pyridylboronic acids in moderate yields.[1] However, success is highly substrate-dependent, and protection may be necessary in many cases.
References
Technical Support Center: Preventing Catalyst Inhibition by Nitrogen-Containing Heterocycles
Audience: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting protocols and frequently asked questions to address catalyst inhibition and deactivation caused by nitrogen-containing heterocycles, a common challenge in pharmaceutical and chemical synthesis.
Section 1: Frequently Asked questions (FAQs)
Q1: What is catalyst inhibition by nitrogen-containing heterocycles? A1: Catalyst inhibition, or poisoning, occurs when nitrogen-containing heterocycles (e.g., pyridine, quinoline, indole) bind to the active metal center of a catalyst.[1][2][3] The lone pair of electrons on the nitrogen atom coordinates strongly with the metal (such as palladium), forming a stable, catalytically inactive complex.[4] This prevents the catalyst from participating in the desired reaction, leading to low or no product formation.[4]
Q2: Which catalysts are most susceptible to this type of inhibition? A2: Precious metal catalysts are particularly vulnerable. Palladium-based catalysts (e.g., Pd/C, Pd(OAc)₂) used extensively in cross-coupling reactions are highly susceptible.[1] Other affected catalysts include those based on Nickel (like Raney Ni), Rhodium (Rh), and Ruthenium (Ru).[5] The sensitivity to poisoning can vary, with studies suggesting a relative sensitivity order of Pd > Ru > Rh for some hydrogenation reactions, making Rhodium a potentially more robust choice in certain cases.
Q3: My Suzuki coupling reaction using a 2-substituted pyridine is failing. What is the most likely cause? A3: This is a classic and challenging issue in cross-coupling chemistry, often referred to as the "2-pyridyl problem".[6] The primary cause is the strong coordination of the pyridine's nitrogen atom to the palladium catalyst, which deactivates it.[4][6] This problem is especially pronounced with 2-substituted pyridines due to the proximity of the nitrogen to the reaction site. Standard reaction conditions often fail, and specialized strategies are required to achieve a successful coupling.[6][7][8]
Q4: How can I visually identify catalyst decomposition in my reaction? A4: A common visual indicator of catalyst decomposition, particularly for palladium catalysts, is the formation of palladium black. This is a fine, black precipitate of aggregated palladium metal. Its appearance signifies that the soluble, active Pd(0) species has crashed out of the solution, indicating catalyst deactivation.
Q5: Are the hydrogenated products of N-heterocycles (e.g., pyrrolidines from pyrroles) also catalyst inhibitors? A5: Yes, and in many cases, the hydrogenated products are even stronger inhibitors than the starting aromatic heterocycles. For example, in the hydrogenation of pyrrole derivatives, the resulting pyrrolidines can poison palladium, ruthenium, and rhodium catalysts more severely than the pyrroles themselves. This is because the nitrogen in the saturated ring is often more basic and sterically accessible.
Section 2: Troubleshooting Guide for Sluggish or Failed Reactions
If your reaction involving a nitrogen-containing heterocycle shows low or no conversion, follow this systematic guide to diagnose and resolve the issue.
Logical Troubleshooting Workflow
This workflow provides a step-by-step process for diagnosing the root cause of reaction failure.
Caption: A logical workflow to diagnose and solve common issues.
Detailed Troubleshooting Strategies
Strategy A: Optimize the Catalyst System The coordination of the N-heterocycle competes with the binding of the desired ligands to the metal center. Using ligands that bind strongly and create a sterically hindered environment can prevent inhibition.
-
Action 1: Screen Ligands: Switch from simple phosphine ligands (like PPh₃) to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4] These are designed to stabilize the catalyst and promote the desired reaction steps.
-
Action 2: Adjust Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the metal center exposed. While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of ligand may improve stability. However, a large excess can sometimes inhibit the reaction.
-
Action 3: Use a Modern Pre-catalyst: Instead of generating the active Pd(0) from Pd(II) salts in situ, consider using well-defined pre-catalysts (e.g., G3/G4 palladacycles). These often provide more reliable and efficient generation of the active catalyst.
Strategy B: Modify the Heterocyclic Substrate Temporarily masking the nitrogen lone pair is a highly effective strategy to prevent it from binding to the catalyst.
-
Action: Protect the Nitrogen: Convert the inhibiting nitrogen into an N-oxide.[9][10] The N-oxide is significantly less coordinating and often allows the reaction to proceed smoothly. The N-oxide can typically be reduced back to the parent heterocycle after the reaction is complete.[11][12]
Strategy C: Optimize Reaction Conditions
-
Action 1: Control Temperature: High temperatures can accelerate catalyst decomposition. Run the reaction at the lowest temperature that allows for a reasonable rate.
-
Action 2: Ensure an Inert Atmosphere: Oxygen can oxidize and deactivate the active Pd(0) catalyst.[4] It is critical to rigorously degas all solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[4]
-
Action 3: Screen Solvents and Bases: The choice of solvent and base can significantly impact catalyst stability and reaction success.[13] Anhydrous, deoxygenated solvents are crucial. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[13] The optimal combination is substrate-dependent and may require screening.
Section 3: Quantitative Data & Experimental Protocols
Data Summaries
Table 1: Qualitative Poison Sensitivity of Precious Metals in Heterocycle Hydrogenation
| Metal Catalyst | Relative Sensitivity to Nitrogen Poisoning | Notes |
| Palladium (Pd) | High | Very susceptible to poisoning by N-heterocycles, especially in cross-coupling. |
| Ruthenium (Ru) | Medium | Generally more robust than palladium but still prone to inhibition.[5][14] |
| Rhodium (Rh) | Low | Often the most resistant of the three to poisoning by nitrogen compounds.[15] |
| Iridium (Ir) | Low | Known for its high resistance to corrosion and poisoning in various applications.[5][16] |
Data is generalized from trends reported in the literature; specific performance may vary.
Table 2: Typical Parameter Ranges for Troubleshooting a Suzuki Coupling
| Parameter | Standard Range | Troubleshooting Range | Rationale for Change |
| Catalyst Loading | 0.5 - 2 mol% | 2 - 5 mol% | Increases the concentration of active catalyst to overcome partial inhibition. |
| Ligand:Pd Ratio | 1:1 to 2.2:1 | 2.5:1 to 4:1 | A slight excess of ligand can help stabilize the catalyst and prevent inhibitor binding. |
| Temperature | 80 - 110 °C | 60 - 80 °C | Lower temperatures can reduce the rate of catalyst decomposition pathways. |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (2.5 eq), Cs₂CO₃ (2.5 eq) | A different base may have better solubility or basicity for the specific system, improving kinetics. |
| Solvent | Toluene, Dioxane | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF | Solvent can affect solubility, base activation, and catalyst stability. |
Experimental Protocols
Protocol 1: General Procedure for Ligand Screening in a Suzuki Coupling
This protocol outlines a parallel screening approach to identify an effective ligand for a challenging cross-coupling reaction.
-
Preparation: In a glovebox or under an inert atmosphere, arrange an array of reaction vials, each containing a stir bar.
-
Catalyst/Ligand Addition: To each vial, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and a different ligand (e.g., SPhos, XPhos, RuPhos, etc., 2.5 mol%).
-
Reagent Addition: In separate stock solutions, prepare the aryl halide (1.0 eq) and the heterocyclic boronic acid/ester (1.5 eq) in degassed solvent (e.g., dioxane).
-
Reaction Setup: Add the aryl halide solution to each vial, followed by the boronic acid solution.
-
Initiation: Prepare a stock solution of the base (e.g., K₃PO₄, 3.0 eq) in the chosen solvent. Add the base solution to each vial to initiate the reactions.
-
Execution: Seal the vials and place the array in a pre-heated reaction block (e.g., 80 °C). Stir for a set time (e.g., 12-24 hours).
-
Analysis: After cooling, take an aliquot from each vial, quench, and dilute for analysis by LC-MS or GC-MS to determine the relative conversion for each ligand.
Protocol 2: N-Oxide Protection of a Pyridine Substrate
This protocol describes a general method for protecting a pyridine to prevent catalyst inhibition, using m-chloroperoxybenzoic acid (m-CPBA).[9]
-
Reaction Setup: Dissolve the pyridine-containing substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Add m-CPBA (approx. 77% purity, 1.1 - 1.3 eq) portion-wise to the stirred solution. Caution: m-CPBA is a potentially explosive oxidizing agent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding an aqueous solution of a reducing agent (e.g., 10% Na₂S₂O₃) to destroy excess peroxide. Then, add a saturated aqueous solution of NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude N-oxide product by column chromatography on silica gel. The purified N-oxide can now be used in the catalyst-sensitive reaction.
-
Deprotection (Post-Coupling): The N-oxide can be reduced back to the pyridine using various methods, such as PCl₃ or by catalytic hydrogenation with Pd/C and ammonium formate.[11]
Section 4: Visual Guides and Mechanisms
Mechanism of Catalyst Inhibition
The diagram below illustrates how a nitrogen-containing heterocycle binds to a palladium catalyst, taking it out of the active catalytic cycle.
Caption: Inhibition pathway showing an N-heterocycle deactivating the catalyst.
Decision Pathway for Mitigation Strategy
When faced with catalyst poisoning, this decision tree can help select an appropriate mitigation strategy.
Caption: Decision tree for selecting a strategy to overcome catalyst inhibition.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 8. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
- 12. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. CO Complexation by Ru(II) and Os(II) Porphyrin Complexes Sheds Light on the Relative Importance of Thermodynamic Stability and Kinetic Lability for CO Poisoning Antidotes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Iridium - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Homocoupling in Sonogashira Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing homocoupling side reactions in Sonogashira coupling.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Sonogashira reactions?
A1: Homocoupling, also known as Glaser or Hay coupling, is a prevalent side reaction in Sonogashira couplings.[1][2] It involves the dimerization of two terminal alkyne molecules to form a symmetrical 1,3-diyne.[1][3] This undesired reaction consumes the alkyne starting material, which can be valuable and synthetically complex, thereby reducing the yield of the desired cross-coupled product and complicating purification.[2][4]
Q2: What are the primary causes of alkyne homocoupling?
A2: The two main factors that promote homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[2][3][4] Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[3][4][5] While the copper co-catalyst is added to increase the rate of the Sonogashira reaction, it also catalyzes this unwanted side reaction.[1][4]
Q3: What are the most effective general strategies to prevent homocoupling?
A3: The most effective strategies to minimize or prevent homocoupling include:
-
Running the reaction under an inert atmosphere: Rigorously excluding oxygen by using an inert gas like argon or nitrogen is crucial, especially when a copper co-catalyst is used.[1][2][3]
-
Employing copper-free protocols: A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[1][2][6]
-
Optimizing reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.[1]
-
Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[1][3]
Q4: Can the choice of ligand, base, and solvent affect the amount of homocoupling?
A4: Absolutely. The choice of the phosphine ligand on the palladium catalyst can influence the extent of homocoupling, with bulky and electron-rich ligands sometimes favoring the desired cross-coupling.[1][7] The base is required to deprotonate the terminal alkyne, and its strength and steric properties can affect the reaction outcome.[1] The solvent's polarity and coordinating ability can impact the stability and reactivity of the catalytic species.[1][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Significant formation of homocoupled diyne byproduct | 1. Presence of oxygen.[2][3] 2. High concentration of copper co-catalyst.[3] 3. High concentration of terminal alkyne.[1] 4. Inefficient cross-coupling reaction.[3] | 1. Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas.[3][4] Maintain a positive pressure of argon or nitrogen throughout the experiment.[3][4] 2. Reduce the loading of the copper co-catalyst or switch to a copper-free protocol.[3][7] 3. Add the terminal alkyne slowly to the reaction mixture using a syringe pump.[1][3] 4. Optimize the reaction conditions (catalyst, ligand, base, solvent, temperature) to favor the cross-coupling pathway.[1] |
| Low yield of the desired cross-coupled product | 1. Catalyst deactivation.[2] 2. Unreactive aryl/vinyl halide.[9] 3. Inappropriate reaction temperature.[9][10] | 1. Ensure strictly anaerobic conditions, as oxygen can degrade the Pd(0) catalyst.[2] Use fresh, high-purity catalysts. 2. For less reactive halides (e.g., bromides, chlorides), consider using a more electron-rich and bulky phosphine ligand to facilitate oxidative addition.[2][7] The reactivity order is generally I > Br > Cl.[9] 3. Gradually increase the reaction temperature. For aryl bromides, heating is often necessary.[2] However, excessively high temperatures can lead to catalyst decomposition.[9] |
| Reaction stalls before completion | 1. Catalyst has been consumed or deactivated.[9] 2. Insufficient base. | 1. Add another portion of the palladium catalyst. 2. Ensure an adequate amount of base is present to neutralize the hydrogen halide byproduct formed during the reaction.[6] |
Quantitative Data Summary
The following table summarizes the effect of different reaction atmospheres on the yield of the homocoupling byproduct in a Sonogashira reaction.
| Entry | Reaction Atmosphere | Homocoupling Byproduct Yield (%) | Cross-Coupling Product Yield (%) | Reference |
| 1 | Air | High (not specified) | Lower | General observation[6][11] |
| 2 | Nitrogen or Argon | Significantly reduced | Higher | General observation[1][2] |
| 3 | Hydrogen gas diluted with Nitrogen/Argon | ~2% | Very good yields | Elangovan et al., 2003[12][13] |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling to Minimize Homocoupling
This protocol is designed to eliminate the copper co-catalyst, thereby preventing the primary pathway for Glaser homocoupling.[4]
Reagent Preparation:
-
Ensure all solvents are anhydrous and have been thoroughly degassed.[4]
-
The aryl halide, terminal alkyne, palladium catalyst, ligand, and base should be of high purity.[4]
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[4]
-
Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[1]
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).[1]
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes.[1]
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.[1][4]
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.[4]
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography.
Protocol 2: Modified Copper-Catalyzed Sonogashira with Reduced Homocoupling
This protocol utilizes a copper co-catalyst but incorporates measures to suppress Glaser coupling.
Glassware and Reagent Preparation:
-
All glassware should be oven- or flame-dried and allowed to cool to room temperature under an inert atmosphere.[4]
-
Thoroughly degas all solvents and liquid reagents by several freeze-pump-thaw cycles or by bubbling with argon or nitrogen for at least 30 minutes.[3][4]
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).[2]
-
Seal the flask, evacuate, and backfill with high-purity argon or nitrogen three times.[2]
-
Under a positive flow of inert gas, add the degassed solvent (e.g., THF, 10 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).[4]
Reaction Execution:
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) to the reaction mixture, preferably slowly using a syringe pump.[1][3]
-
Stir the mixture at the appropriate temperature (ranging from room temperature to 60 °C, depending on the reactivity of the aryl halide) until the reaction is complete (monitor by TLC or LC-MS).[2]
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., diethyl ether), and filter through a pad of celite to remove the catalyst.[2]
-
Concentrate the filtrate under reduced pressure and purify the product by chromatography.
Visualizations
Caption: The Sonogashira cycle and the competing Glaser homocoupling pathway.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. books.lucp.net [books.lucp.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. books.rsc.org [books.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. depts.washington.edu [depts.washington.edu]
Technical Support Center: Purification of 5-Bromo-3-ethynylpyrazin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Bromo-3-ethynylpyrazin-2-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Yield of Purified Product After Column Chromatography
Possible Causes:
-
Product Adsorption on Silica Gel: The basic amine functionality of the target compound can lead to strong interactions with the acidic silica gel, resulting in product loss on the column.
-
Product Degradation: The ethynyl group may be unstable under certain conditions, leading to degradation during the purification process.
-
Incomplete Elution: The chosen solvent system may not be polar enough to elute the product completely from the column.
-
Co-elution with Impurities: Impurities with similar polarity to the product may be difficult to separate, leading to impure fractions and subsequent loss during attempts to re-purify.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in column chromatography.
Problem 2: Product Fails to Crystallize or Oils Out During Recrystallization
Possible Causes:
-
Inappropriate Solvent System: The chosen solvent or solvent mixture may be too good or too poor a solvent for the compound.
-
Presence of Impurities: Impurities can inhibit crystal lattice formation.
-
Supersaturation: The solution may be supersaturated, preventing crystal nucleation.
-
Rapid Cooling: Cooling the solution too quickly can lead to the product oiling out instead of forming crystals.
Troubleshooting Strategies:
-
Solvent Screening: Perform a systematic solvent screen on a small scale. A good single solvent for recrystallization will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "poor" solvent).
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If a small amount of pure, crystalline product is available, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtering.
-
Pre-purification: If the crude material is very impure, it may be necessary to first perform a column chromatography to remove the bulk of the impurities before attempting recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The common impurities depend on the synthetic route. If synthesized from 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine, impurities may include:
-
Unreacted 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine.
-
Siloxane byproducts from the deprotection step.
-
Unreacted starting materials from the Sonogashira coupling, such as 3,5-dibromopyrazin-2-amine.
-
Homocoupling products of the alkyne (Glaser coupling).
-
Palladium and copper catalyst residues.
Q2: What is a good starting solvent system for the column chromatography purification of this compound?
A2: A good starting point for silica gel column chromatography is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. Based on the purification of the silyl-protected precursor, a gradient elution starting from 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., from 0% to 20%) is recommended.[1]
Q3: My purified product appears as a colored oil, but the literature describes it as a solid. What should I do?
A3: The presence of residual solvent or minor impurities can prevent the product from solidifying. Try the following:
-
High Vacuum: Dry the sample under high vacuum for an extended period to remove all traces of solvent.
-
Trituration: Add a small amount of a non-polar solvent in which the product is insoluble (e.g., cold hexane) and sonicate or stir the mixture. This can sometimes induce crystallization.
-
Re-purification: If the issue persists, the product may still be impure. Consider re-purifying by column chromatography using a shallower gradient or by attempting recrystallization from a different solvent system.
Q4: How can I monitor the progress of the column chromatography?
A4: The progress of the column can be monitored by thin-layer chromatography (TLC). Collect fractions and spot them on a TLC plate alongside a spot of the crude starting material. Visualize the spots using a UV lamp (254 nm), as the pyrazine ring is UV active. Staining with potassium permanganate can also be used to visualize the ethynyl group.
Q5: What are the recommended storage conditions for purified this compound?
A5: Due to the presence of the amine and ethynyl groups, the compound may be sensitive to air, light, and heat. It is recommended to store the purified compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (e.g., in a refrigerator at 2-8°C).
Data Presentation
Table 1: Representative TLC Data for Purification of this compound on Silica Gel
| Compound/Impurity | Eluent System (Hexane:Ethyl Acetate) | Approximate Rf Value | Visualization |
| 3,5-dibromopyrazin-2-amine (Starting Material) | 4:1 | 0.5 | UV (254 nm) |
| 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (Precursor) | 4:1 | 0.6 | UV (254 nm) |
| This compound (Product) | 4:1 | 0.4 | UV (254 nm), KMnO₄ stain |
| Alkyne Homocoupling Byproduct | 4:1 | ~0.7 | UV (254 nm), KMnO₄ stain |
Note: Rf values are approximate and can vary depending on the specific conditions (plate, temperature, etc.). This table provides a general guide for separation.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or Petroleum Ether)
-
Ethyl Acetate
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp (254 nm)
Procedure:
-
Eluent Preparation: Prepare a stock of eluent. A starting point is a 9:1 mixture of hexane:ethyl acetate. If peak tailing is observed on TLC, add 0.5-1% triethylamine to the eluent mixture.
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
In a separate flask, add a small amount of silica gel and add the dissolved crude product.
-
Evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel ("dry loading").
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the initial non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
A selection of solvents for screening (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, water)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
Procedure:
-
Solvent Screening (Small Scale):
-
Place a small amount of the crude material into several test tubes.
-
Add a few drops of a different solvent to each test tube.
-
Observe the solubility at room temperature.
-
Gently heat the test tubes with insoluble material to see if the compound dissolves.
-
Allow the hot solutions to cool to see if crystals form. A suitable solvent will dissolve the compound when hot but not when cold.
-
-
Recrystallization (Large Scale):
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
If the solution is colored, and colored impurities are suspected, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities (and charcoal, if used).
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Mandatory Visualization
Caption: General workflow for the synthesis and purification of this compound.
References
Technical Support Center: Alkynyl Pyrazine Compound Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alkynyl pyrazine compounds. The information is designed to help you anticipate and address stability issues during your experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter related to the stability of your alkynyl pyrazine compounds.
| Problem | Possible Causes | Suggested Solutions |
| Compound decomposes upon storage. | Oxidation: The pyrazine ring and/or the alkynyl group can be susceptible to oxidation.[1][2] Hydrolysis: If the compound has hydrolyzable functional groups, moisture can lead to degradation. Photodegradation: Exposure to light, especially UV light, can cause decomposition. | Storage Conditions: Store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) and protected from light. Solvent Choice: Use anhydrous solvents for storage and experiments. Degas solvents to remove dissolved oxygen. |
| Reaction yields are low or inconsistent. | Thermal Instability: The compound may be degrading at the reaction temperature.[3][4] Reagent Incompatibility: The compound may be reacting with other reagents in an unintended way. Dimerization/Polymerization: Alkynyl groups, especially terminal ones, can undergo dimerization or polymerization, particularly in the presence of certain metals or upon heating.[1] | Temperature Control: Run reactions at the lowest effective temperature. Monitor for degradation by TLC or LC-MS. Protecting Groups: Consider using bulky protecting groups, such as triisopropylsilyl (TIPS), on the alkyne to prevent side reactions like dimerization.[1] Catalyst Choice: If using a metal catalyst, screen different catalysts and ligands to minimize side reactions. |
| Compound changes color over time. | Oxidation: Formation of colored byproducts due to oxidation is a common issue.[5] Photodegradation: Light-induced degradation can lead to colored impurities. | Inert Atmosphere: Handle the compound under an inert atmosphere. Light Protection: Protect the compound from light at all stages of handling and storage. Use amber vials or wrap containers in aluminum foil. |
| Formation of unexpected byproducts in mass spectrometry. | In-source Fragmentation/Rearrangement: The compound may be unstable under the mass spectrometry conditions. Reaction with Solvent/Matrix: The compound may react with the solvent or matrix used for analysis. | Soft Ionization Techniques: Use soft ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) to minimize fragmentation. Solvent/Matrix Screening: Test different solvents and matrices to find conditions where the compound is stable. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for alkynyl pyrazine compounds?
A1: The primary degradation pathways for alkynyl pyrazine compounds include:
-
Oxidation: The electron-deficient pyrazine ring can be susceptible to oxidation, although it is generally more stable than acenes.[1][5] The alkynyl group can also be oxidized.
-
Dimerization and Cycloaddition Reactions: The alkynyl substituents can lead to dimerization through reactions like [4+4] cycloadditions, especially in larger, acene-like structures.[1]
-
Reduction: In some electron-poor systems, spontaneous reduction to dihydro species can be a degradation pathway.[1]
-
Photodegradation: Many π-conjugated systems, including pyrazine derivatives, can be sensitive to light, leading to radiationless decay and potential decomposition.[6]
-
Hydrolysis: While the core pyrazine ring is generally stable to hydrolysis, substituents on the ring or the alkyne can be susceptible to hydrolysis under acidic or basic conditions.[5][7]
Q2: How can I improve the thermal stability of my alkynyl pyrazine compound?
A2: Several strategies can be employed to enhance thermal stability:
-
Steric Hindrance: Introducing bulky substituents, such as triisopropylsilyl (TIPS) groups, adjacent to reactive sites can sterically hinder degradation pathways like dimerization.[1]
-
Electronic Effects: The strategic placement of nitrogen atoms within a polycyclic aromatic system containing a pyrazine ring can render the species more stable to oxidation.[1] Fusing the pyrazine ring with other aromatic systems, such as tetrazole units, can also lead to high thermal stability.[8][9]
-
Molecular Packing: Designing molecules that can form dense packing in the solid state through interactions like hydrogen bonding can increase thermal stability.[8][9]
Q3: Are there specific functional groups that enhance the stability of alkynyl pyrazines?
A3: Yes, certain functional groups can enhance stability. For example, bulky silyl groups like triisopropylsilyl (TIPS) on the alkyne are effective at preventing dimerization and other reactions.[1] The pyrazine ring itself, when incorporated into larger acene structures, can increase stability towards oxidation compared to the parent hydrocarbon.[1]
Q4: What is the general photostability of alkynyl pyrazine compounds?
A4: Alkynyl pyrazine compounds, being π-conjugated systems, are often photoactive and can be prone to photodegradation. Upon photoexcitation, pyrazine can undergo rapid radiationless decay back to the ground state.[6] The exact photostability will depend on the specific substituents and the solvent environment. It is always recommended to protect these compounds from light.
Quantitative Data on Thermal Stability
The following table summarizes decomposition temperatures for some pyrazine derivatives. Note that experimental conditions can significantly affect these values.
| Compound Class | Specific Compound Example | Decomposition Temperature (Tdec) | Measurement Technique | Reference |
| Pyrazine-Tetrazole Hybrids | 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H4TTP) | 260 °C | Not Specified | [10] |
| Pyrazine-Tetrazole Hybrids | Amine-tetrazole functionalized pyrazine | 305 °C | Thermal Analysis | [8] |
| Pyrazine-Tetrazole Hybrids | Amine-tetrazole functionalized pyrazine | 320 °C | Thermal Analysis | [8][9] |
| D-A-D type Benzocarbazole-Pyrazine Derivatives | BPC-2DPx | 436 °C | Thermal Analysis | [11] |
| D-A-D type Benzocarbazole-Pyrazine Derivatives | BPC-2DPP | 453 °C | Thermal Analysis | [11] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability
This protocol provides a general framework for testing the stability of an alkynyl pyrazine compound under various conditions.[12]
1. Objective: To determine the stability of the compound under specific storage and experimental conditions (e.g., temperature, light exposure, solvent).
2. Materials:
- Alkynyl pyrazine compound
- High-purity solvents (anhydrous and degassed where necessary)
- Inert gas (argon or nitrogen)
- Temperature-controlled environment (e.g., oven, refrigerator, freezer)
- Light source (for photostability testing, e.g., UV lamp)
- Analytical instrumentation (e.g., HPLC, LC-MS, NMR)
- Amber vials or vials wrapped in aluminum foil
3. Procedure:
- Baseline Sample (T=0): Prepare a solution of the compound of known concentration in the desired solvent. Immediately analyze this solution using the chosen analytical method (e.g., HPLC, LC-MS) to obtain a baseline measurement of purity and concentration.
- Test Samples: Prepare identical solutions to the baseline sample.
- Storage/Exposure: Subject the test samples to the conditions being evaluated (e.g., store at room temperature, 40°C, or -20°C; expose to ambient light or a specific wavelength).
- Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14 days), retrieve a test sample.
- Analysis: Analyze the test sample using the same analytical method as the baseline sample.
- Data Analysis: Compare the purity and concentration of the test samples to the baseline sample. Calculate the percentage of degradation over time.
Protocol 2: Thermal Stability Analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol outlines the use of TGA and DSC to determine the thermal stability and decomposition profile of an alkynyl pyrazine compound.[3][4]
1. Objective: To determine the decomposition temperature and thermal behavior of the compound.
2. Instrumentation:
- Thermogravimetric Analyzer (TGA)
- Differential Scanning Calorimeter (DSC)
3. Procedure:
- Sample Preparation: Accurately weigh a small amount of the compound (typically 1-5 mg) into a TGA/DSC crucible.
- TGA/DSC Program:
- Atmosphere: Set the furnace atmosphere to be inert (e.g., nitrogen) or oxidizing (e.g., air), depending on the desired experimental conditions.
- Temperature Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point at a constant heating rate (e.g., 10 °C/min).
- Data Acquisition: Record the mass loss as a function of temperature (TGA) and the heat flow as a function of temperature (DSC).
- Data Analysis:
- From the TGA curve, determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
- From the DSC curve, identify endothermic (melting) and exothermic (decomposition) events.
Visualizations
Degradation Pathways of Alkynyl Pyrazine Compounds
Caption: Key degradation routes for alkynyl pyrazine compounds.
Experimental Workflow for Stability Assessment
Caption: A systematic approach to evaluating compound stability.
Logic Diagram for Improving Compound Stability
Caption: A logical approach to enhancing the stability of alkynyl pyrazines.
References
- 1. Stabilizing Azaheptacenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]
- 5. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 6. Quantum dynamics of the photostability of pyrazine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Experimental and theoretical investigations into the stability of cyclic aminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic materials - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Pyrazine Reagents in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of pyrazine reagents in cross-coupling reactions. The following information is designed to help you optimize your experimental conditions and achieve successful outcomes.
Frequently Asked Questions (FAQs)
Q1: My pyrazine starting material has very low solubility in common cross-coupling solvents. What is the first thing I should try?
A1: The most direct approach is to modify the solvent system and reaction temperature.
-
Increase Temperature: Many cross-coupling reactions, such as Suzuki-Miyaura, are performed at elevated temperatures (e.g., 80-120 °C). Increasing the temperature can significantly improve the solubility of your pyrazine reagent. However, be mindful of potential degradation of your reagents or catalyst at excessively high temperatures.
-
Solvent Screening: A systematic screening of solvents is highly recommended. Polar aprotic solvents like DMF, DMAc, and NMP, or ethereal solvents such as 1,4-dioxane and THF, are often effective. For Suzuki-Miyaura reactions, biphasic systems like toluene/water or dioxane/water are common to dissolve both the organic-soluble pyrazine halide and the water-soluble inorganic base.[1] Since many azaheteroaryl halides have poor water solubility, a water-organic solvent mixture can be employed to improve solubility.[2]
Q2: My pyrazine reagent precipitates out of the solution when I add the base. What should I do?
A2: This is a common issue, particularly with inorganic bases. Here are a few strategies to address this:
-
Change the Base: Switch to an organic base such as Et₃N or DIPEA, which may be more soluble in your reaction solvent. Alternatively, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ might be more compatible with your solvent system than stronger bases like NaOH or K₂CO₃.[1]
-
Modify the Solvent System: If you are running the reaction under anhydrous conditions, consider switching to a biphasic system (e.g., toluene/water, dioxane/water). The aqueous layer will dissolve the inorganic base, while the pyrazine reagent remains in the organic phase. Vigorous stirring is crucial to ensure efficient reaction at the interface.
-
Order of Addition: Try adding the base portion-wise or as a solution to the heated reaction mixture to prevent localized high concentrations that can cause precipitation.
Q3: I'm observing low or no conversion, and I suspect it's a solubility issue. How can I differentiate between poor solubility and low reactivity?
A3: Differentiating between these two issues is key to effective troubleshooting.
-
Visual Observation: If you can see undissolved starting material in your reaction mixture even at the reaction temperature, solubility is a primary concern.
-
Temperature Study: Run the reaction at a higher temperature. If the conversion improves significantly, it's likely that solubility was a limiting factor. If the conversion remains low, the issue may be related to catalyst activity or the inherent reactivity of your substrate.
-
Homogeneous vs. Heterogeneous: At the reaction temperature, is your mixture a clear solution or a suspension? A heterogeneous mixture (aside from the base in biphasic systems) points towards a solubility problem.
-
Catalyst and Ligand: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, inhibiting catalysis.[1] If solubility doesn't seem to be the issue, consider that your catalyst may be deactivated. Employing more active catalyst systems, such as specialized palladium(II) ONO pincer complexes for Suzuki-Miyaura reactions of 2-chloropyrazine, can be beneficial.[1]
Q4: Can the choice of ligand help with solubility issues?
A4: Yes, while ligands are primarily chosen to enhance catalytic activity, they can also influence the solubility of the catalyst and intermediates.
-
Bulky and Electron-Rich Ligands: Ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can create a more lipophilic catalyst complex, which may improve its solubility in organic solvents.[3][4][5][6][7] These ligands are also known to promote the oxidative addition step, which is often challenging for electron-deficient pyrazine halides.[3][4]
-
Water-Soluble Ligands: For reactions in aqueous media, specially designed water-soluble phosphine ligands can be used to ensure the catalyst remains in the aqueous phase.[4]
Q5: Are there alternative pyrazine reagents I can use that have better solubility?
A5: Yes, modifying the pyrazine reagent can be a very effective strategy.
-
Boronic Esters: Instead of using pyrazineboronic acids, which can be prone to decomposition and may have poor solubility, consider using their corresponding boronic esters (e.g., pinacol esters). These are generally more stable and more soluble in organic solvents.[8][9]
-
Solubility-Enhancing Tags: For particularly challenging cases, a temporary solubilizing group can be attached to the pyrazine reagent. These are chemical moieties that improve solubility and can be cleaved off after the cross-coupling reaction.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Pyrazine reagent does not dissolve in the chosen solvent at room temperature. | Poor intrinsic solubility of the pyrazine derivative. | 1. Increase Temperature: Heat the mixture to the intended reaction temperature to see if it dissolves. 2. Solvent Screening: Test the solubility in a range of solvents (e.g., Toluene, Dioxane, THF, DMF, NMP). 3. Use a Co-solvent: For biphasic reactions, ensure the organic-to-water ratio is optimized. |
| Reagent precipitates upon addition of the base. | The base or the resulting salt is insoluble in the reaction medium. | 1. Switch to a more soluble base: (e.g., from K₂CO₃ to Cs₂CO₃ or an organic base like Et₃N). 2. Use a biphasic solvent system: (e.g., Toluene/H₂O) to dissolve the inorganic base in the aqueous phase. 3. Slow addition of the base: Add the base as a solution or in portions. |
| Low conversion despite high temperature and prolonged reaction time. | This could be a combination of poor solubility and low reactivity. | 1. Optimize Ligand: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands to enhance catalyst activity.[3][4][5][6][7] 2. Change Catalyst Precursor: Use a more active precatalyst. 3. Consider a more reactive pyrazine halide: Reactivity follows the trend I > Br > Cl.[1] If possible, use the bromo- or iodo-pyrazine derivative. |
| Reaction mixture is a thick, difficult-to-stir slurry. | High concentration of insoluble materials. | 1. Increase Solvent Volume: Dilute the reaction mixture. 2. Improve Stirring: Use a mechanical stirrer for better agitation. 3. Re-evaluate Solvent System: Choose a solvent system where all components are more soluble. |
Data Presentation: Solubility of Pyrazine Reagents
Table 1: Quantitative Solubility of 2-Chloropyrazine
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molarity (M) | Reference |
| DMSO | Room Temp. | 50 | ~0.437 | [10] |
| Methanol | Room Temp. | Soluble | - | [11][12] |
Table 2: Qualitative Solubility and General Trends for Halopyrazines
| Pyrazine Reagent | Common Solvents for Cross-Coupling | Expected Solubility Trend with Temperature | Notes |
| 2-Chloropyrazine | Dioxane, Toluene, DMF, THF, Acetonitrile | Increases | Generally a liquid at room temperature, but solubility in non-polar solvents can be limited.[11][12][13][14] |
| 2-Bromopyrazine | Dioxane, Toluene, DMF, THF | Increases | Similar to 2-chloropyrazine, but may have slightly different solubility profiles. |
| 2,5-Dichloropyrazine | Dioxane, Acetonitrile, Toluene | Increases | A solid at room temperature, often requiring elevated temperatures for good solubility in common cross-coupling solvents.[3][15] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2,5-Dichloropyrazine with an Arylboronic Acid
This protocol is adapted for a situation where the dichloropyrazine may have limited solubility at room temperature.[15]
Materials:
-
2,5-Dichloropyrazine
-
Arylboronic acid (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heat plate
Procedure:
-
To a Schlenk flask, add 2,5-dichloropyrazine (1.0 mmol), the arylboronic acid (2.2 mmol), K₂CO₃ (3.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Add 1,4-dioxane (8 mL) and deionized water (4 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The mixture may initially be a suspension but should become more homogeneous as the temperature increases.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Strategy for Employing a Temporary Solubilizing Tag
This is a conceptual protocol, as the use of such tags for small molecules in cross-coupling is an emerging area. The choice of tag and the specific chemistry for its attachment and removal would need to be optimized for the specific pyrazine substrate.
Concept: A polar, often charged, group (the "tag") is temporarily attached to a functional group on the pyrazine starting material that is not involved in the cross-coupling reaction. This increases the overall polarity and solubility of the molecule in polar organic solvents. After the cross-coupling is complete, the tag is removed.
Example Scenario: A pyrazine reagent with a free hydroxyl or amino group.
Procedure Outline:
-
Tag Attachment: React the hydroxyl or amino group of the pyrazine with a reagent that installs a solubilizing tag (e.g., a short polyethylene glycol (PEG) chain or a charged moiety). This creates a modified, more soluble pyrazine starting material.
-
Purification: Purify the tagged pyrazine derivative.
-
Cross-Coupling: Perform the cross-coupling reaction (e.g., Suzuki-Miyaura or Heck) on the tagged pyrazine using a suitable polar solvent (e.g., DMF, NMP) where the tagged compound is highly soluble.
-
Work-up and Isolation: After the reaction, isolate the tagged product.
-
Tag Removal: Cleave the solubilizing tag under conditions that do not affect the newly formed C-C bond. The specific cleavage conditions will depend on the linker used to attach the tag.
-
Final Purification: Purify the final untagged product.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of sterically flexible and water-soluble phosphine ligands in palladium catalysis [ir.ua.edu]
- 5. researchgate.net [researchgate.net]
- 6. gessnergroup.com [gessnergroup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]
- 11. nbinno.com [nbinno.com]
- 12. 2-Chloropyrazine CAS#: 14508-49-7 [m.chemicalbook.com]
- 13. reddit.com [reddit.com]
- 14. 2-Chloropyrazine 97 14508-49-7 [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
Addressing common byproducts in Suzuki coupling of pyridines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and minimizing byproduct formation during the Suzuki-Miyaura cross-coupling of pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the Suzuki coupling of pyridines?
A1: The primary undesirable byproducts in the Suzuki coupling of pyridines include:
-
Protodeboronated Pyridine: This arises from the cleavage of the carbon-boron (C-B) bond of the pyridineboronic acid, which is then replaced by a carbon-hydrogen (C-H) bond.[1][2] This is a significant issue, particularly with 2-pyridineboronic acids.[1][3]
-
Homocoupling Products: These result from the coupling of two molecules of the boronic acid (e.g., forming a bipyridine) or two molecules of the halide starting material.[4][5][6] The presence of oxygen can exacerbate the homocoupling of boronic acids.[5][7]
-
Dehalogenated Starting Material: The pyridine halide can undergo dehalogenation, returning the corresponding unsubstituted pyridine.[8]
-
Ligand-Derived Impurities: In some cases, byproducts can be formed from the aryl groups of the phosphine ligands used in the reaction.[9][10]
Q2: Why is protodeboronation a significant problem with pyridineboronic acids?
A2: Pyridineboronic acids, especially 2-pyridineboronic acid, are highly susceptible to protodeboronation due to the influence of the basic nitrogen atom in the pyridine ring.[1] Under neutral pH conditions, 2-pyridineboronic acid can form a zwitterionic intermediate that is highly reactive and readily undergoes fragmentation of the C-B bond.[1][2] This side reaction consumes the boronic acid, reducing the yield of the desired coupled product and complicating purification.[1]
Q3: How can I minimize the formation of homocoupling byproducts?
A3: Minimizing homocoupling byproducts, particularly from the boronic acid, requires careful control of reaction conditions. Key strategies include:
-
Strict Exclusion of Oxygen: Oxygen can promote the oxidation of the active Pd(0) catalyst to Pd(II), which can facilitate homocoupling.[5][7] It is crucial to thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen).[5]
-
Control Stoichiometry: While a slight excess of the boronic acid is common, a large excess can favor homocoupling.[5]
-
Optimize Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of homocoupling.[4]
-
Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) that leads to homocoupling.[11]
Q4: What is the role of the base in Suzuki coupling of pyridines and how does its choice affect the reaction?
A4: The base plays a crucial role in the transmetalation step of the catalytic cycle.[5][12] The choice and quality of the base are critical. Weaker bases may not be effective, and stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[5] The base must be anhydrous and finely ground to ensure its reactivity.[5] However, the wrong choice of base, especially in the presence of water, can promote protodeboronation.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of protodeboronated pyridine | - Presence of water in the reaction.[5]- Non-optimal pH (often neutral for 2-pyridyl boronic acids).[1]- High reaction temperature.[4]- Inherently unstable boronic acid.[1] | - Ensure all solvents and reagents are anhydrous.[5]- Use boronic acid derivatives like MIDA boronates or organotrifluoroborates for slow release.[2][4]- Add acid or base to shift the equilibrium away from the reactive zwitterionic intermediate.[1]- Optimize (often lower) the reaction temperature.[4] |
| Significant formation of homocoupling products | - Presence of oxygen.[5][7]- Use of a Pd(II) precatalyst without efficient reduction to Pd(0).[5]- Large excess of boronic acid.[5] | - Thoroughly degas solvents and maintain an inert atmosphere (Ar or N₂).[4][5]- Use a pre-formed Pd(0) catalyst or ensure conditions are suitable for in situ reduction.- Adjust the stoichiometry of the boronic acid to a slight excess (e.g., 1.2-1.5 equivalents).[5] |
| Low or no conversion to the desired product | - Poor quality or inactive catalyst.[4][5]- Inappropriate ligand choice.[5][6]- Catalyst inhibition by the pyridine nitrogen.[5][13]- Insufficiently active base.[5] | - Use fresh, high-purity catalyst and ligands.[4]- Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5][6]- Consider using a different palladium precatalyst.- Use a stronger, anhydrous, and finely ground base (e.g., K₃PO₄, Cs₂CO₃).[5] |
| Formation of dehalogenated starting material | - Presence of a hydrogen source and a catalyst capable of promoting hydrodehalogenation. | - Ensure anhydrous conditions.- Screen different palladium sources and ligands. |
Data Summary
Table 1: Effect of Solvent on Suzuki Coupling of 2-Bromopyridine and Phenylboronic Acid
| Entry | Solvent System (1:1) | Yield (%) |
| 1 | EtOH/H₂O | 57.6 |
| 2 | DMA/H₂O | 63.4 |
| 3 | DMF/H₂O | 70.0 |
| Data adapted from a study on microwave-assisted Suzuki-Miyaura reactions.[14] |
Table 2: Effect of Base and Ligand on a Challenging Pyridine Suzuki Coupling
| Catalyst/Ligand | Base | Yield (%) |
| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | High |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | High |
| PdCl₂(dppf) | K₂CO₃ | Often lower for pyridines |
| This table provides a qualitative comparison based on general findings in the literature for challenging couplings.[3][5][15] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Pyridine-MIDA Boronate
This protocol is a starting point for challenging couplings where protodeboronation is a major concern.[1]
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pyridine-MIDA boronate (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Monitoring Byproduct Formation by NMR
To quantify the extent of side reactions like protodeboronation, in-situ monitoring can be employed.[1]
-
Sample Preparation: In an NMR tube, combine the aryl halide, the pyridineboronic acid, the base, the palladium catalyst, the ligand, and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent.
-
Data Acquisition: Acquire an initial ¹H NMR spectrum (t=0) before heating. Then, heat the reaction mixture in the NMR probe or in a temperature-controlled oil bath, acquiring spectra at regular time intervals.
-
Data Analysis: For each time point, integrate the signal of the internal standard and the characteristic signals for the starting materials, the desired product, and the protodeboronated pyridine byproduct.
-
Quantification: Normalize the integrals of the reaction components against the integral of the internal standard to determine their concentrations over time. This allows for the calculation of reaction rates and the quantification of material lost to side reactions.
Visualizations
Caption: Common reaction pathways in pyridine Suzuki coupling.
Caption: A logical workflow for troubleshooting pyridine Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. reddit.com [reddit.com]
Optimization of base and solvent for Buchwald-Hartwig amination
Welcome to the Technical Support Center for the Optimization of Buchwald-Hartwig Amination. This guide is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting advice and frequently asked questions to help optimize C-N cross-coupling reactions with a focus on base and solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a Buchwald-Hartwig amination to fail or give low yields?
A1: A frequent and often underestimated cause for reaction failure is the poor solubility of the reagents, especially inorganic bases, in the chosen solvent.[1] Other significant factors include the selection of an inappropriate base or ligand for the specific substrates, catalyst inhibition or decomposition, and challenges with the reactivity of the aryl halide.[1][2] For instance, aryl chlorides can be particularly difficult substrates due to the challenge of achieving efficient oxidative addition.[2][3]
Q2: How do I select the appropriate base for my reaction?
A2: The choice of base is critical and highly dependent on your substrates.[1]
-
Strong Bases: Sodium t-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are powerful and commonly used for a wide array of substrates.[1][4][5] However, their high basicity can lead to the decomposition of sensitive functional groups like esters and nitro groups.[4][5]
-
Weaker Bases: For substrates with sensitive functionalities, weaker inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are excellent alternatives, offering broader functional group tolerance.[1][4][5] Cs₂CO₃ is often a good choice to screen due to its favorable solubility in many organic solvents.[4]
-
Mixed-Base Systems: For particularly sensitive substrates, such as amides, a combination of an organic base (e.g., DBU) with an inorganic base can be an effective strategy.[4]
Q3: What factors should I consider when choosing a solvent?
A3: Solvent selection is crucial for ensuring all reaction components remain sufficiently soluble.[4]
-
Common Solvents: A range of solvents are effective for Buchwald-Hartwig aminations, including aromatic hydrocarbons (toluene, xylene) and ethereal solvents (dioxane, THF, DME, t-BuOH).[4][5][6] Toluene and dioxane are among the most frequently used.[6][7]
-
Solvent Effects: The choice of solvent can significantly impact reaction rate and even product distribution.[8][9] For example, in nonpolar solvents like toluene, an anionic base is required to deprotonate the palladium-amine complex.[8][10][11] In some cases, using a mixture of solvents can be beneficial to balance solubility and temperature requirements.[4]
-
Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the reaction by coordinating to the palladium catalyst.[4]
Q4: My reaction is sluggish or incomplete. What should I try?
A4: If you observe low conversion, consider the following troubleshooting steps:
-
Check Solubility: Ensure the base is not clumping at the bottom of the vessel. In larger-scale reactions, insufficient agitation can be an issue. Grinding the base before use or adding Celite can help prevent clumping.[4]
-
Screen Bases: If using a weak base like K₂CO₃, switching to a stronger base like NaOtBu or a more soluble weak base like Cs₂CO₃ could increase the reaction rate.[5][12]
-
Change Solvent: If solubility is a suspected issue, switching to a different solvent system, such as from toluene to dioxane or THF, may improve the outcome.[4][13]
-
Increase Temperature: Typical reaction temperatures are between 80-100°C.[4] Carefully increasing the temperature may drive the reaction to completion, but be mindful of potential substrate or product decomposition.
Q5: I am observing significant byproduct formation. What are the likely causes?
A5: Byproduct formation is often linked to the choice of base and reaction conditions.
-
Hydrodehalogenation: This side reaction, where the aryl halide is converted to an arene, can compete with the desired amination, particularly when using primary amines.[13][14]
-
Substrate Decomposition: Strong bases like NaOtBu can degrade base-sensitive functional groups on your starting materials.[4][12] If you observe decomposition, switching to a weaker base like K₃PO₄ or Cs₂CO₃ is recommended.[4][5]
-
Biaryl Formation: This can sometimes occur, especially with chiral primary amines. Optimizing the catalyst-ligand system and stoichiometry is key to minimizing this side reaction.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during Buchwald-Hartwig amination.
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Poor solubility of the base. | Grind the inorganic base to a fine powder before use or add Celite to prevent clumping.[4] Ensure vigorous stirring.[4] |
| Inappropriate base strength. | If using a weak base (e.g., K₂CO₃) with unreactive substrates, switch to a stronger base (e.g., NaOtBu).[5] If substrates are base-sensitive, switch from a strong base to a weaker one (e.g., Cs₂CO₃, K₃PO₄).[1][4] | |
| Poor solvent choice. | Screen alternative solvents like toluene, dioxane, or THF to improve reagent solubility.[2][4] | |
| Catalyst inhibition/decomposition. | Ensure all reagents and solvents are pure and dry. Avoid solvents like acetonitrile or pyridine.[4] Consider using a pre-catalyst for more reliable activation.[4] | |
| Unreactive aryl halide (e.g., Ar-Cl). | Aryl chlorides are less reactive. Ensure you are using a suitable bulky phosphine ligand designed for these substrates.[2][3] Switching to the corresponding aryl bromide or iodide may be necessary.[2] | |
| Byproduct Formation | Decomposition of starting materials. | The base is likely too strong. Switch from NaOtBu to a milder base like Cs₂CO₃ or K₃PO₄.[4][5][12] |
| Hydrodehalogenation (loss of halide). | This is a known side reaction, especially with primary amines.[13][14] Screening different ligands and optimizing the base and temperature may be required. | |
| Biaryl formation (Ar-Ar coupling). | This can occur with certain substrates. A screen of reaction conditions, particularly the catalyst and ligand, may be necessary to minimize this side reaction.[1] |
Data and Protocols
Base and Solvent Selection Tables
The optimal choice of base and solvent is highly interdependent and substrate-specific. The tables below provide a general guide.
Table 1: Comparison of Common Bases in Buchwald-Hartwig Amination
| Base | Type | pKaH (approx.) | Common Applications & Notes |
| NaOtBu | Strong | 19 | Highly effective and common for a broad range of substrates.[4][5] Can cause decomposition of sensitive functional groups.[4][5] |
| LHMDS | Strong | 26 | Useful for reactions at lower temperatures and for substrates with protic functional groups.[5] The solid base is air-sensitive.[5] |
| Cs₂CO₃ | Weak | 10 | Excellent functional group tolerance.[4][5] Good solubility in many organic solvents makes it a prime candidate for screening.[4] Can be expensive.[5] |
| K₃PO₄ | Weak | 12.3 | Excellent functional group tolerance.[4][5] Often effective for the arylation of amides.[5] Can require higher catalyst loadings or longer reaction times.[5] |
| K₂CO₃ | Weak | 10.3 | Economical and offers good functional group tolerance.[5] May result in lower reaction rates compared to other bases.[5] |
Table 2: Guide to Common Solvents
| Solvent | Class | Notes |
| Toluene / Xylene | Aromatic | Widely used, providing a good balance of reagent solubility and a high boiling point for heating.[1][6] |
| 1,4-Dioxane | Ether | A very common and effective solvent.[6][13] Note: Considered a high-impact solvent to be avoided if a greener alternative is viable.[6][15] |
| THF / 2-MeTHF | Ether | Good general-purpose ethereal solvents. 2-MeTHF is a greener alternative to THF. |
| t-BuOH / t-AmOH | Alcohol | Protic solvents that can be effective, sometimes in combination with other solvents.[4] |
General Experimental Protocol for Base/Solvent Screening
This protocol provides a general method for screening conditions on a small scale. Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using appropriate Schlenk techniques.
-
Preparation: To an array of oven-dried vials each containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%).
-
Inert Atmosphere: Cap each vial with a septum and purge with an inert gas for 5-10 minutes.
-
Reagent Addition:
-
Under an inert atmosphere, add the designated base (1.2–2.0 equiv.) to each vial.
-
Add the amine (1.1–1.5 equiv.).
-
Add the degassed solvent to achieve a final concentration of approximately 0.1–0.5 M.[1]
-
-
Reaction: Place the vials in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress at set time points (e.g., 1h, 4h, 24h) by taking a small aliquot and analyzing via TLC, GC-MS, or LC-MS.
-
Workup (for analysis): Quench the aliquot with water, extract with a suitable organic solvent (e.g., ethyl acetate), and analyze the organic layer.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purifying Pyrazine Derivatives with Column Chromatography
Welcome to the technical support center for the purification of pyrazine derivatives using column chromatography. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of pyrazine derivatives.
Issue 1: Poor Separation or Co-elution of Pyrazine Derivatives
You observe broad peaks, or multiple pyrazine derivatives are eluting together, resulting in impure fractions.
| Potential Cause | Recommended Solution |
| Similar Polarity of Compounds | Structurally similar pyrazines often have very close polarities, making separation difficult.[1] |
| Optimize the Mobile Phase: Start with a low-polarity eluent and gradually increase the polarity (gradient elution). A shallow gradient can significantly improve the resolution of closely eluting compounds.[1][2] | |
| Change the Solvent System: If a hexane/ethyl acetate system is not working, try a different combination with different selectivities, such as dichloromethane/methanol or toluene/acetone.[2] | |
| Inappropriate Stationary Phase | Standard silica gel may not provide sufficient resolution for challenging separations.[1][3] |
| Use High-Surface-Area Silica: Employing a stationary phase with a higher surface area (>700 m²/g) can enhance separation compared to standard silica (around 500 m²/g).[1][3] | |
| Consider Alternative Stationary Phases: If silica gel is ineffective, consider using alumina (basic or neutral), which can be beneficial for nitrogen-containing compounds. For highly challenging separations, reversed-phase chromatography (e.g., C18 silica) may be necessary.[2][4] | |
| Column Overloading | Loading too much crude material onto the column is a common cause of poor separation.[1][2] |
| Reduce the Sample Load: A general guideline is to load an amount of crude material that is 1-5% of the total mass of the silica gel.[2] |
Issue 2: Contamination with Imidazole Byproducts
Your purified fractions are contaminated with imidazole derivatives, which are common side products in pyrazine synthesis.[1][5]
| Potential Cause | Recommended Solution |
| Co-extraction of Polar Impurities | Solvents like ethyl acetate or methyl-t-butyl ether (MTBE) can co-extract polar imidazole byproducts along with your target pyrazines.[4][5][6] |
| Optimize Liquid-Liquid Extraction (LLE): Use a less polar solvent like hexane for LLE to selectively extract pyrazines while leaving the more polar imidazoles in the aqueous phase.[4][5][6] | |
| Similar Elution Profile to Product | Imidazole derivatives can sometimes elute close to the desired pyrazine product. |
| Utilize Silica Gel's Retentiveness: Silica gel is effective at retaining the more polar imidazole impurities.[1][4][5][6] Use a mobile phase such as 90:10 hexane/ethyl acetate to elute the pyrazines while the imidazoles remain on the column.[1][4][6] |
Issue 3: Product Degradation or Low Recovery
The yield of your purified pyrazine derivative is low, or you suspect the compound is degrading on the column.
| Potential Cause | Recommended Solution |
| Sensitivity to Stationary Phase | Pyrazine derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[5][7] |
| Test for Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for a few hours to see if any degradation occurs.[7] | |
| Deactivate Silica Gel: Reduce the acidity of the silica gel by pre-treating it with a base like triethylamine.[8] | |
| Use an Alternative Stationary Phase: Consider using a more inert stationary phase like Florisil or alumina.[7] | |
| Harsh Workup Conditions | Overly acidic or basic conditions during the workup can degrade sensitive pyrazine derivatives.[5] |
| Use Milder Reagents: Employ milder conditions and reagents throughout the extraction and purification process.[5] | |
| Compound Tailing | The product elutes over a large number of fractions, leading to dilute solutions and potential loss during solvent evaporation.[7] |
| Increase Eluent Polarity: Once the desired compound begins to elute, moderately increasing the polarity of the mobile phase can help to sharpen the peak and push the remaining product off the column more quickly.[7] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a solvent system for my pyrazine derivative on a silica gel column?
A good starting point is to perform Thin Layer Chromatography (TLC) with various solvent systems. Aim for a solvent mixture that gives your target compound a Retention Factor (Rf) value of approximately 0.2-0.4.[2] Common starting solvent systems for normal-phase chromatography of pyrazines are mixtures of petroleum ether/ethyl acetate or hexane/ethyl acetate.[3][5]
Q2: How do I choose between wet and dry loading of my sample?
Wet Loading is suitable when your crude product is readily soluble in the initial mobile phase. Dissolve the sample in the minimum amount of eluent and carefully apply it to the top of the column.[2]
Dry Loading is preferred if your compound has poor solubility in the eluent or if you want to ensure a very even application. To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.[2]
Q3: My purified product is an oil, but it is expected to be a solid. How can I induce crystallization?
If you have obtained a pure but oily product, you can try the following techniques:
-
High Vacuum Drying: Ensure all residual solvent is removed by drying the sample under a high vacuum, possibly with gentle heating if the compound is thermally stable.[2]
-
Solvent Trituration: Add a non-solvent (a solvent in which your compound is insoluble, but the impurities are, such as hexanes, pentane, or diethyl ether) to the oil. Stir or sonicate the mixture vigorously. This can wash away residual impurities and provide the necessary energy to induce crystallization.[2]
Q4: Can I use reversed-phase chromatography for pyrazine purification?
Yes, reversed-phase chromatography (e.g., with a C18-bonded silica column) can be used and is particularly helpful for more polar pyrazine derivatives or when normal-phase chromatography fails to provide adequate separation.[2][4] The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol.[9]
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography for Pyrazine Purification
This protocol outlines a general procedure for purifying pyrazine derivatives using normal-phase flash column chromatography.
1. Preparation of the Column:
- Select a glass column of an appropriate size.
- Securely plug the bottom of the column with a small piece of cotton or glass wool.[10]
- Add a thin layer of sand (approx. 1-2 cm) over the plug to create an even base.[10]
- Prepare a slurry of silica gel in your starting non-polar solvent (e.g., hexane).[10]
- Pour the silica slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[10]
- Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.[10]
- Add another thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.[2][8]
2. Sample Loading (Dry Loading Method):
- Dissolve your crude pyrazine derivative in a minimal amount of a volatile solvent (e.g., dichloromethane).
- Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.
- Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.[2]
- Carefully add this powder to the top of the prepared column.
3. Elution and Fraction Collection:
- Carefully add your mobile phase (eluent) to the top of the column.
- Apply gentle pressure using a pump or air line to begin eluting the compounds.
- Start collecting fractions immediately.[8] The size of the fractions will depend on the column size and the separation.
- Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.
- If using a gradient, gradually increase the percentage of the more polar solvent in your mobile phase to elute compounds with higher affinity for the stationary phase.
- Once the desired product has completely eluted, combine the pure fractions.
4. Product Recovery:
- Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified pyrazine derivative.
Data Summary Tables
Table 1: Typical Normal-Phase Chromatography Parameters for Pyrazine Purification
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (Standard or High Surface Area)[1][3] |
| Common Mobile Phases | Hexane/Ethyl Acetate[3][4] |
| Petroleum Ether/Ethyl Acetate[5] | |
| Dichloromethane/Methanol[2] | |
| Heptane/Dichloromethane[1] | |
| Target Rf on TLC | 0.2 - 0.4[2] |
| Sample Load | 1-5% of silica gel mass[2] |
Table 2: HPLC Parameters for Pyrazine Analysis
| Parameter | Example 1: Reversed-Phase[11] | Example 2: SHARC 1 Column[9] |
| Column | C18 (5 µm, 250 mm x 4.6 mm) | SHARC 1 (5 µm, 150 mm x 4.6 mm) |
| Mobile Phase | Acetonitrile/Water (e.g., 50:50 v/v) | Acetonitrile/Water (98:2) with 0.5% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 270 nm | UV at 270 nm |
| Temperature | Ambient (25 °C) | Not Specified |
Visual Guides
Caption: Troubleshooting workflow for poor separation issues.
Caption: General workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jasco.hu [jasco.hu]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of Pyrazine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of pyrazine compounds.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization protocol for a new pyrazine derivative?
A1: The crucial first step is solvent screening.[1] The ideal solvent will dissolve the pyrazine compound to a high extent at elevated temperatures but have low solubility for it at lower temperatures.[1] A general rule of thumb is that solvents with functional groups similar to the compound being purified are often good candidates.[2] For pyrazine compounds, which are polar, polar solvents are a good starting point.[3]
Q2: Which solvents are commonly used for the recrystallization of pyrazine compounds?
A2: The choice of solvent is highly dependent on the specific pyrazine derivative. However, common solvents for recrystallization of organic compounds, which can be applicable to pyrazines, include ethanol, acetone, ethyl acetate, and water, or mixtures of these.[2] For instance, pyrazinamide has been successfully recrystallized using a mixture of acetone (as the solvent) and cyclohexane (as the antisolvent).[4]
Q3: My pyrazine compound is not dissolving in the chosen solvent, even at high temperatures. What should I do?
A3: If your compound is not dissolving, you may need to select a more suitable solvent. If you are using a non-polar solvent, a more polar solvent might be necessary due to the inherent polarity of the pyrazine ring.[3] You can also try a solvent mixture. If solubility remains an issue, consider alternative purification techniques such as column chromatography.[5]
Q4: What are the primary methods for inducing crystallization of pyrazine compounds?
A4: The most common methods for inducing crystallization are:
-
Cooling Crystallization: This involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to cool slowly. As the temperature decreases, the solubility of the pyrazine compound drops, leading to the formation of pure crystals.[1]
-
Antisolvent Crystallization: In this method, a second solvent (the antisolvent) in which the pyrazine compound is insoluble is added to a solution of the compound. This reduces the overall solubility of the compound in the mixture, causing it to crystallize.[1][4]
-
Solvent Evaporation: This technique involves dissolving the compound in a volatile solvent and then slowly evaporating the solvent. As the solvent evaporates, the concentration of the compound increases, leading to crystallization. This method is generally suitable for small-scale purifications.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of pyrazine compounds.
Problem 1: The pyrazine compound "oils out" instead of forming crystals.
-
Cause: This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is highly impure.[7] The compound comes out of the concentrated solution above its melting point.[8]
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation.[7]
-
Allow the solution to cool much more slowly. This can be achieved by leaving the flask on a cooling hot plate.[7]
-
"Scratching" the inside of the flask with a glass rod at the surface of the solution can help induce nucleation and prevent oiling out.[8]
-
Problem 2: No crystals form upon cooling.
-
Cause: This is one of the most common problems and can be due to two main reasons:
-
Solution:
-
If too much solvent was used: Reduce the volume of the solvent by gentle heating or using a rotary evaporator and then attempt the cooling process again.[7]
-
To induce crystallization from a supersaturated solution:
-
Seeding: Add a tiny crystal of the pure pyrazine compound to the solution to act as a nucleation site.
-
Scratching: As mentioned previously, scratching the inner surface of the flask can create microscopic imperfections that promote crystal growth.[8]
-
-
Problem 3: Crystals form too quickly and are very small or impure.
-
Cause: Rapid cooling of the solution often leads to the formation of small, impure crystals because impurities get trapped within the fast-growing crystal lattice.
-
Solution:
-
Ensure the cooling process is slow and gradual. Insulating the flask can help achieve a slower cooling rate.
-
Avoid disturbing the solution as it cools.
-
Problem 4: Premature crystallization occurs during hot filtration.
-
Cause: The solubility of the compound decreases rapidly with a slight drop in temperature, causing it to crystallize in the filter funnel during the removal of insoluble impurities.[8]
-
Solution:
-
Use a slight excess of the recrystallization solvent to ensure the compound remains dissolved during filtration. The excess solvent can be evaporated after filtration and before cooling.[8]
-
Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature cooling of the solution.
-
Data Presentation
Table 1: Solubility of Pyrazinamide in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (x 10³) |
| Dimethyl Sulfoxide | 318.15 | 81.6 |
| Water | 298.15 | 15.3 |
| Methanol | 298.15 | 11.2 |
| Ethanol | 298.15 | 4.5 |
| 1-Propanol | 298.15 | 2.8 |
| Acetone | 298.15 | 1.9 |
| Ethyl Acetate | 298.15 | 0.9 |
| Cyclohexane | 283.15 | 0.0173 |
Source: Data compiled from multiple sources.[9][10]
Experimental Protocols
General Protocol for Cooling Recrystallization of a Pyrazine Compound
-
Dissolution: Place the impure solid pyrazine compound in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent. Heat the mixture on a hot plate while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the solvent until it does. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and boil the solution for a few minutes.
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for common recrystallization issues.
Caption: General experimental workflow for pyrazine recrystallization.
References
- 1. mt.com [mt.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Multicomponent crystals of anti-tuberculosis drugs: a mini-review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06478E [pubs.rsc.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 9. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Reactivity of Halopyrazines in Suzuki Coupling: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern chemistry. Pyrazine moieties, in particular, are prevalent in a wide range of pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for creating carbon-carbon bonds, enabling the introduction of diverse substituents onto the pyrazine core. The reactivity of the halopyrazine starting material is a critical parameter that dictates the efficiency and feasibility of this transformation. This guide provides an objective comparison of the reactivity of iodo-, bromo-, and chloropyrazines in Suzuki coupling reactions, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.
The reactivity of halopyrazines in palladium-catalyzed Suzuki coupling reactions generally follows the trend: Iodopyrazine > Bromopyrazine > Chloropyrazine . This trend is primarily governed by the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond is more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. Consequently, iodopyrazines are the most reactive substrates, often requiring milder reaction conditions and affording high yields. Conversely, the stronger C-Cl bond in chloropyrazines necessitates more forcing conditions and highly active catalyst systems to achieve efficient coupling.
Comparative Performance in Suzuki Coupling
| Halopyrazine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodopyrazine | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ (2 equiv) | Toluene/Ethanol/H₂O (4:1:1) | 80 | 6 | ~90-95 (estimated) | [Analogous to iodopyridines] |
| 2-Bromopyrazine | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ (2 equiv) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85-90 | [Analogous to bromopyridines] |
| 2-Chloropyrazine | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2 equiv) | 1,4-Dioxane/H₂O (4:1) | 110 | 18 | 82 | [1] |
| 2-Chloropyrazine | [Pd(L)(PPh₃)] (0.01 mol%) | K₂CO₃ (2 equiv) | Toluene/H₂O (4:1) | 100 | 12 | 96 | [2] |
Note: The data for 2-iodopyrazine and 2-bromopyrazine are based on typical conditions for analogous reactive heteroaryl halides, as direct comparative studies with pyrazines under these specific conditions were not found in the initial search. The yields are therefore estimates to illustrate the general trend.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling of 2-halopyrazines. The choice of catalyst, ligand, base, and reaction conditions should be optimized for specific substrates.
General Procedure for Suzuki-Miyaura Coupling of 2-Halopyrazines
Protocol 1: Suzuki Coupling of 2-Iodopyrazine (High Reactivity)
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-iodopyrazine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring for 4-8 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 2-Bromopyrazine (Intermediate Reactivity)
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge a vial with 2-bromopyrazine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Reaction: Seal the vial and heat the mixture to 100 °C for 10-16 hours.
-
Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the residue by flash chromatography.
Protocol 3: Suzuki Coupling of 2-Chloropyrazine (Low Reactivity)
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add 2-chloropyrazine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%) and a bulky, electron-rich phosphine ligand such as SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Workup: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Signaling Pathways and Logical Relationships
The underlying catalytic cycle for the Suzuki-Miyaura coupling of halopyrazines is a well-established pathway involving a palladium catalyst.
References
A Comparative Guide to Kinase Inhibitor Building Blocks: 5-Bromo-3-ethynylpyrazin-2-amine in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and overall drug-like properties of the final compound. This guide provides an objective comparison of 5-Bromo-3-ethynylpyrazin-2-amine with other prominent building blocks used in the synthesis of kinase inhibitors, supported by available experimental data. We will delve into the unique characteristics of this aminopyrazine derivative and contrast it with established scaffolds such as those incorporating acrylamide and pyrazolopyrimidine moieties.
Introduction to Kinase Inhibitor Scaffolds
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy. The efficacy of these inhibitors is intrinsically linked to the chemical architecture of their core structures, or building blocks. These scaffolds are responsible for anchoring the inhibitor within the ATP-binding pocket of the kinase and provide a framework for introducing substituents that fine-tune selectivity and pharmacokinetic profiles.
This guide will focus on a comparative analysis of three key building block classes:
-
This compound: A versatile aminopyrazine derivative featuring a reactive ethynyl group, which can act as a covalent warhead, and a bromine atom that provides a handle for further chemical modification.
-
Acrylamide-based Building Blocks: Widely utilized for the development of covalent irreversible kinase inhibitors, the acrylamide moiety forms a covalent bond with a nucleophilic residue, typically a cysteine, in the kinase active site.
-
Pyrazolopyrimidine Scaffolds: A privileged structure in kinase inhibitor design, known for its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions with the kinase hinge region.
Performance Comparison of Kinase Inhibitors
Direct head-to-head comparisons of kinase inhibitors derived from these different building blocks in the same study are limited. Therefore, the following tables collate data from various sources to provide a comparative overview. It is important to note that variations in experimental conditions can influence the reported IC50 values.
Table 1: Comparative Inhibitory Activity (IC50) of Kinase Inhibitors
| Kinase Target | Inhibitor/Building Block Class | Compound Example | IC50 (nM) | Reference |
| Bruton's Tyrosine Kinase (BTK) | Acrylamide | Ibrutinib | 0.5 | [1] |
| Pyrazolopyrimidine | AVL-292 | 0.6 | [1] | |
| N,9-Diphenyl-9H-purin-2-amine | Compound 10j | 0.4 | [1] | |
| Epidermal Growth Factor Receptor (EGFR) | Pyrrolopyrimidine | Avitinib (EGFR L858R/T790M) | 0.18 | [2] |
| Quinazoline | Gefitinib | < 0.5 | [3] | |
| Acrylamide | Dacomitinib | - | [4] | |
| Fibroblast Growth Factor Receptor (FGFR) | Pyrrolo[2,3-b]pyrazine-ethynyl | Compound 7 (FGFR1) | < 0.3 | [5] |
| Quinoxaline | Erdafitinib (FGFR1) | 1.2 | [6] | |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Pyrazolo[3,4-d]pyrimidine | Compound 33 | Potent Inhibition | [7] |
| Quinazoline | Compound 7 | 340 | [8] |
Note: The data presented is for illustrative purposes and is compiled from different studies. Direct comparison of absolute values should be made with caution.
Experimental Methodologies
The determination of a kinase inhibitor's potency is crucial for its development. The following section details a generalized protocol for a common in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor indicates its potency.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Multi-well plates (e.g., 384-well)
-
Luminometer
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO) and then dilute further in the Kinase Reaction Buffer.
-
Kinase Reaction Setup:
-
Add the diluted test compound or vehicle control to the wells of the assay plate.
-
Add the kinase enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and to provide the luciferase and luciferin for the detection of the newly synthesized ATP. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer. The light output is proportional to the ADP concentration.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within cellular signaling pathways and the workflows of experimental procedures can aid in understanding the mechanism of action of kinase inhibitors and the methods used for their evaluation.
Discussion and Future Perspectives
The choice of a building block for kinase inhibitor synthesis is a multifaceted decision.
-
This compound offers a unique combination of features. The ethynyl group can act as a warhead for covalent inhibition, potentially offering a different reactivity profile compared to acrylamides. The bromine atom serves as a versatile handle for introducing a wide range of substituents through cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) studies. The aminopyrazine core itself is a well-established hinge-binding motif.
-
Acrylamide-based building blocks are the gold standard for irreversible covalent inhibitors. Their reactivity is well-understood, and they have been successfully incorporated into several FDA-approved drugs.[13] However, concerns about off-target reactivity and potential toxicity remain.
-
Pyrazolopyrimidine scaffolds are highly effective in mimicking ATP and have led to the development of numerous potent and selective kinase inhibitors.[14] Their rigid, planar structure provides a solid anchor in the ATP binding site.
The future of kinase inhibitor design may lie in the development of novel building blocks that offer improved selectivity and overcome resistance mechanisms. The exploration of alternative covalent warheads, such as the ethynyl group in this compound, is a promising avenue of research. Furthermore, the combination of different privileged scaffolds through molecular hybridization strategies could lead to the discovery of next-generation kinase inhibitors with superior therapeutic profiles.
References
- 1. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities | MDPI [mdpi.com]
- 3. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. | Semantic Scholar [semanticscholar.org]
- 4. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 10. promega.com [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. carnabio.com [carnabio.com]
- 13. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Pyrazine-Based Inhibitors: Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pyrazine-based inhibitors targeting various key proteins implicated in disease, with a focus on kinases and phosphodiesterases. The structure-activity relationship (SAR) data is presented to highlight the impact of chemical modifications on inhibitory potency. This document is intended to serve as a valuable resource for researchers in the field of drug discovery and development.
I. Pyrazine-Based Kinase Inhibitors: A Comparative Analysis
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazine scaffold has proven to be a versatile core for the development of potent and selective kinase inhibitors.[1] This section compares pyrazine-based inhibitors targeting three important kinase families: Aurora kinases, Fibroblast Growth Factor Receptors (FGFR), and c-Met.
A. Aurora Kinase Inhibitors
Aurora kinases are essential for the regulation of mitosis, and their overexpression is common in many cancers.[2] Pyrazine-based compounds, particularly those with an imidazo[1,2-a]pyrazine core, have shown significant promise as Aurora kinase inhibitors.[3][4][5][6]
The following table summarizes the SAR of a series of imidazo[1,2-a]pyrazine derivatives against Aurora A and Aurora B kinases. Modifications at various positions of the pyrazine core significantly influence their inhibitory activity.
| Compound | R1 | R2 | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Reference |
| 1 | H | Phenyl | 250 | 250 | [3][4] |
| 2 | Cl | 4-Morpholinophenyl | 67 | 12710 | [7] |
| 3 | H | 1-Methyl-1H-pyrazol-4-yl | 19 | 20 | [8] |
| 4 | F | 1-Methyl-1H-pyrazol-4-yl | - | - | [8] |
Key SAR Insights:
-
The unsubstituted imidazo[1,2-a]pyrazine core (Compound 1) displays moderate dual inhibitory activity against Aurora A and B.[3][4]
-
Substitution at the R1 position with a chlorine atom (Compound 2) dramatically increases selectivity for Aurora A over Aurora B.[7]
-
The introduction of a pyrazole moiety at the R2 position (Compound 3) leads to potent dual inhibition of both Aurora A and B.[8]
For a comprehensive comparison, the table below presents the inhibitory activities of several non-pyrazine-based Aurora kinase inhibitors that are in clinical development.
| Compound | Core Scaffold | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Reference |
| Alisertib (MLN8237) | Pyrimidine | 1.2 | 396.5 | [9] |
| Danusertib (PHA-739358) | Pyrrolopyrazole | 13 | 79 | [9] |
| PF-03814735 | Pyrimidine | 5 | 0.8 | [9] |
| AMG 900 | Quinazoline | 5 | 4 | [9] |
These alternative scaffolds demonstrate a range of potencies and selectivities, providing a benchmark for the development of novel pyrazine-based inhibitors.
The diagram below illustrates the central role of Aurora kinases in the regulation of the cell cycle. Inhibition of these kinases disrupts mitosis, leading to cell cycle arrest and apoptosis in cancer cells.
B. Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The FGFR signaling pathway is crucial for cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers.[1] Pyrazine-containing scaffolds have been successfully employed in the design of potent FGFR inhibitors.[10]
The following table details the SAR of a series of 3-amino-pyrazine-2-carboxamide derivatives as FGFR inhibitors.
| Compound | R | FGFR1 (% inh @ 1µM) | FGFR2 (IC50, nM) | FGFR3 (IC50, nM) | Reference |
| 5a | Morpholin-4-ylmethyl | 81.0 | 600 | 480 | [10] |
| 5e | 2-Hydroxyethyl | 65.3 | - | - | [10] |
| 5g | Pyrrolidin-1-ylmethyl | 88.5 | 380 | - | [10] |
| 5i | 4-Methyl-1,1-dioxidothiomorpholin-4-yl | 94.2 | 150 | - | [10] |
Key SAR Insights:
-
The nature of the substituent at the R position significantly impacts both the potency and selectivity of the inhibitors.[10]
-
A morpholinomethyl group (Compound 5a) provides moderate activity against FGFR2 and FGFR3.[10]
-
Replacing the morpholine with a pyrrolidine (Compound 5g) or a methyl-thiomorpholine dioxide (Compound 5i) enhances the inhibitory activity, with Compound 5i being the most potent against FGFR2.[10]
Several non-pyrazine-based FGFR inhibitors have been developed and have entered clinical trials. A selection is presented below for comparison.
| Compound | Core Scaffold | FGFR1 (IC50, nM) | FGFR2 (IC50, nM) | FGFR3 (IC50, nM) | Reference |
| AZD4547 | Pyrimidine | 0.2 | 2.5 | 1.8 | [11] |
| BGJ398 (Infigratinib) | Pyrimidine | 0.9 | 1.0 | 1.4 | [11] |
| FIIN-2 | Pyrimidine | 9.2 | 6.2 | 11.9 | [11] |
| PRN1371 | Pyrido[2,3-d]pyrimidin-7(8H)-one | - | - | - | [1] |
These compounds highlight the diversity of chemical scaffolds that can effectively target FGFRs.
Activation of FGFRs by their ligands (Fibroblast Growth Factors) triggers a cascade of downstream signaling events that promote cell growth and survival. Pyrazine-based inhibitors block this signaling by competing with ATP for binding to the kinase domain of the receptor.
References
- 1. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 10. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrazine and Pyridine Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are fundamental building blocks for the design of novel therapeutic agents. Among these, pyrazine and pyridine scaffolds are particularly prominent, each offering a unique combination of physicochemical and biological properties. This guide provides an objective, data-driven comparison of these two important scaffolds to inform rational drug design and development.
Introduction to Pyrazine and Pyridine Scaffolds
Pyridine, a six-membered aromatic ring with one nitrogen atom, is a ubiquitous scaffold in approved drugs.[1][2] Its lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, contributing to its ability to interact with biological targets and enhancing the pharmacokinetic properties of drug candidates.[1] Pyrazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is also a key pharmacophore found in numerous biologically active compounds and approved drugs.[3][4][5] The symmetrical nature of pyrazine results in a zero net dipole moment, which can influence its solubility and interaction with molecular targets.[3] Pyrazine is often utilized as a bioisostere for benzene, pyridine, and pyrimidine in drug design.[6]
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a scaffold are critical determinants of a drug molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key properties of pyrazine and pyridine.
| Property | Pyrazine | Pyridine | References |
| Structure | A six-membered aromatic ring with two nitrogen atoms at the 1 and 4 positions. | A six-membered aromatic ring with one nitrogen atom. | [1][3] |
| pKa (of conjugate acid) | 0.37 - 0.65 | 5.2 - 5.23 | [3][7][8] |
| logP | -0.26 | 0.65 | [8][9] |
| Dipole Moment | 0 D (due to symmetry) | ~2.2 D | [3] |
| Water Solubility | Soluble | Miscible | [1][7] |
| Hydrogen Bond Acceptors | 2 | 1 | N/A |
The significantly lower pKa of pyrazine compared to pyridine indicates that pyrazine is a much weaker base.[3][10] This has profound implications for drug design, as the ionization state of a molecule at physiological pH (around 7.4) affects its solubility, permeability, and target binding. Pyridine will be partially protonated in acidic environments, which can enhance water solubility, whereas pyrazine will remain largely un-ionized across a wider pH range. The negative logP of pyrazine suggests it is more hydrophilic than pyridine.
Pharmacological Activities: A Head-to-Head Look
Both pyrazine and pyridine scaffolds are found in drugs targeting a wide array of diseases, including cancer, infectious diseases, and central nervous system disorders.[11][12][13] The following table presents a comparison of the biological activities of representative compounds containing these scaffolds, with a focus on kinase inhibition, a common target in oncology.
| Target | Scaffold | Compound | Activity (IC₅₀) | Target Cancer Cell Line(s) | References |
| c-Met | Pyrazine | [1][3][11]triazolo[4,3-a]pyrazine derivative (17l) | 26.00 nM | A549 (Lung), MCF-7 (Breast), Hela (Cervical) | [14] |
| VEGFR-2 | Pyrazine | [1][3][11]triazolo[4,3-a]pyrazine derivative (17l) | 2.6 µM | A549 (Lung), MCF-7 (Breast), Hela (Cervical) | [14] |
| FGFR1-4 | Pyrazine | 3-amino-pyrazine-2-carboxamide derivative (18i) | FGFR1: 3.9 nM, FGFR2: 1.1 nM, FGFR3: 1.1 nM, FGFR4: 1.7 nM | NCI-H520 (Lung), SNU-16 (Gastric), KMS-11 (Myeloma), SW-780 (Bladder), MDA-MB-453 (Breast) | [15] |
| CDK1 | Pyridine | [3][16][17]triazine-pyridine derivative (20) | 0.021 µM | HeLa (Cervical), HCT-116 (Colon), U937 (Lymphoma), A375 (Melanoma) | [9] |
| Syk | Pyridine | Pyrazolo[3,4-b]pyridine derivative (51) | Low nanomolar | Not specified | [18] |
This data highlights that both scaffolds can be incorporated into highly potent kinase inhibitors. For instance, the triazolopyrazine derivative 17l shows nanomolar inhibition of c-Met, while the triazine-pyridine derivative 20 is a potent inhibitor of CDK1.[9][14] It is important to note that the overall activity of a compound is dependent on the entire molecular structure, not just the core scaffold.
Experimental Protocols
To provide a practical context for the presented data, detailed methodologies for key experiments are outlined below.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19][20] The insoluble formazan is then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[20]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[21][22]
-
Compound Treatment: Prepare serial dilutions of the test compounds (pyrazine or pyridine derivatives) in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[23]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[22]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19][24]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.[22]
Antibacterial Activity Assessment: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25][26]
Principle: A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The absence of visible growth (turbidity) indicates the inhibitory effect of the compound.[26]
Protocol:
-
Prepare Bacterial Inoculum: From a fresh agar plate, suspend several colonies of the test bacterium in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[26][27]
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in a suitable broth (e.g., Mueller-Hinton Broth).[26]
-
Inoculation: Add the standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (bacteria, no compound) and a sterility control well (broth only).[26][28]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[26]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[25]
Visualizing the Role of Pyrazine and Pyridine Scaffolds
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts in the comparison of pyrazine and pyridine scaffolds.
References
- 1. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2011012661A1 - Pyridine and pyrazine derivatives as protein kinase modulators - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-MET [abbviescience.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Pyrazine - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. researchgate.net [researchgate.net]
- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. [PDF] Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity | Semantic Scholar [semanticscholar.org]
- 18. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. benchchem.com [benchchem.com]
- 21. researchhub.com [researchhub.com]
- 22. benchchem.com [benchchem.com]
- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 25. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 26. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. actascientific.com [actascientific.com]
Bridging the Gap: A Guide to Validating In Vitro Kinase Inhibition with Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
The journey of a kinase inhibitor from a promising hit in a biochemical assay to a potential therapeutic candidate is fraught with challenges. A critical juncture in this process is the validation of in vitro findings within the complex environment of a living cell. While in vitro assays using purified enzymes are invaluable for determining direct inhibitory activity (IC50), they often do not fully recapitulate the intricate interplay of factors that influence a compound's efficacy in a cellular context. This guide provides a comprehensive comparison of key cell-based assays used to validate in vitro kinase inhibition results, complete with experimental data, detailed protocols, and visual workflows to aid in the design and interpretation of these crucial experiments.
From Benchtop to Biology: Comparing In Vitro and Cellular Potency
The transition from a simplified biochemical environment to a cellular one introduces a multitude of variables that can impact a kinase inhibitor's apparent potency. Factors such as cell membrane permeability, intracellular ATP concentrations, protein-protein interactions, and the presence of efflux pumps can all contribute to discrepancies between in vitro IC50 values and cellular EC50 or IC50 values.[1][2] Therefore, a multi-faceted approach employing a variety of cell-based assays is essential to build a comprehensive profile of a compound's activity.
Below is a comparative table summarizing the in vitro and cellular potency of several well-characterized kinase inhibitors. This data highlights the importance of cellular validation, as potencies can shift significantly when moving from a biochemical to a cellular setting.
| Kinase Inhibitor | Target Kinase | In Vitro IC50 (nM) | Cell-Based Assay | Cell Line | Cellular Potency (EC50/IC50, nM) | Reference(s) |
| EGFR Inhibitors | ||||||
| Afatinib | EGFR (WT) | 1 | Proliferation Assay | A431 | 9 | [3] |
| EGFR (L858R/T790M) | 10 | Proliferation Assay | H1975 | 48 | [4] | |
| Erlotinib | EGFR (WT) | 2-5 | Proliferation Assay | A431 | 100 | [5] |
| EGFR (Exon 19 del) | 1 | Proliferation Assay | PC-9 | 7 | [3] | |
| WZ4002 | EGFR (L858R/T790M) | 2.5 | Signaling Assay (pEGFR) | H1975 | 35 | [4] |
| BRAF Inhibitors | ||||||
| Vemurafenib | BRAF (V600E) | 31 | Proliferation Assay | A375 | 13 | [6] |
| BRAF (WT) | 100 | Proliferation Assay | - | >10,000 | [6] | |
| Dabrafenib | BRAF (V600E) | 0.7 | Proliferation Assay | A375 | 0.5 | [6] |
| BRAF (WT) | 5 | Proliferation Assay | - | >10,000 | [6] | |
| Src Inhibitors | ||||||
| Dasatinib | Src | 0.8 | Proliferation Assay | HCT 116 | 140 | [7] |
| AZD0530 (Saracatinib) | Src | 2.7 | Proliferation Assay | Multiple | 200 - >10,000 | [8] |
Key Cell-Based Assays for Kinase Inhibitor Validation
A variety of cell-based assays are available to assess different aspects of a kinase inhibitor's function, from direct target engagement to downstream pathway modulation and cellular phenotype. The choice of assay depends on the specific question being addressed.
Target Engagement Assays
These assays confirm that the inhibitor binds to its intended kinase target within the cell.
-
NanoBRET™ Target Engagement Assay: This technology measures the binding of a compound to a NanoLuc® luciferase-tagged kinase in live cells. A fluorescent tracer binds to the kinase, and a test compound competes for this binding, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).[1] This assay provides a quantitative measure of compound affinity and residence time at the target.[1]
-
Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation. Cells are treated with the inhibitor, heated, and the amount of soluble target protein remaining is quantified, typically by Western blot or ELISA. A shift in the protein's melting curve indicates target engagement.[4]
Cellular Phosphorylation Assays
These assays measure the inhibitor's effect on the phosphorylation of the kinase's downstream substrates.
-
Western Blotting: This classic technique can be used to detect changes in the phosphorylation status of specific proteins in cell lysates after inhibitor treatment. It provides qualitative or semi-quantitative data on pathway modulation.
-
In-Cell Western™ Assay: This is a quantitative immunofluorescence assay performed in microplates. It combines the specificity of Western blotting with the high-throughput nature of an ELISA, allowing for the simultaneous measurement of total and phosphorylated protein levels in fixed cells.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Cell-based ELISA kits are available to quantify the phosphorylation of specific kinase substrates in cell lysates, offering a high-throughput and quantitative readout of pathway inhibition.
Cell Proliferation and Viability Assays
These assays assess the phenotypic consequences of kinase inhibition, such as effects on cell growth and survival.
-
BaF3 Cell Proliferation Assay: This assay is particularly useful for oncogenic kinases. The BaF3 cell line is dependent on the cytokine IL-3 for survival. When transformed with a constitutively active kinase, these cells can proliferate in the absence of IL-3. An effective inhibitor of the transforming kinase will block this proliferation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
NanoBRET™ Target Engagement Assay Protocol
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a suitable multi-well plate.
-
Transfect cells with a vector encoding the kinase of interest fused to NanoLuc® luciferase.
-
Incubate for 24 hours to allow for protein expression.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound.
-
Add the test compound to the cells and incubate for a predetermined time (e.g., 2 hours) at 37°C.
-
Add the NanoBRET™ tracer and NanoGlo® substrate to the wells.
-
-
BRET Measurement:
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
-
Data Analysis:
-
Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, representing the concentration at which the compound displaces 50% of the tracer.
-
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the kinase inhibitor or vehicle control for a specified time.
-
-
Heat Challenge:
-
Harvest and resuspend the cells in a buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Quantification of Soluble Protein:
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or ELISA with a specific antibody.
-
-
Data Analysis:
-
Generate a melting curve by plotting the percentage of soluble protein against the temperature.
-
A shift in the melting curve in the presence of the inhibitor indicates target stabilization and engagement. An isothermal dose-response can also be performed at a single temperature to determine the EC50 of target engagement.[4]
-
In-Cell Western™ Assay Protocol
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well or 384-well plate and allow them to adhere.
-
Treat the cells with the kinase inhibitor at various concentrations for the desired time.
-
-
Fixation and Permeabilization:
-
Fix the cells with a formaldehyde solution.
-
Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100 in PBS).
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer.
-
Incubate with a primary antibody specific for the phosphorylated substrate of the kinase. A second primary antibody for a normalization protein (e.g., total protein or a housekeeping gene) can be used in parallel.
-
Wash the wells and incubate with fluorescently labeled secondary antibodies.
-
-
Imaging and Quantification:
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity in each well.
-
-
Data Analysis:
-
Normalize the phosphoprotein signal to the normalization protein signal.
-
Plot the normalized signal against the inhibitor concentration and fit to a dose-response curve to determine the EC50.
-
Visualizing the Path to Validation
Diagrams are essential for clearly communicating complex signaling pathways and experimental workflows.
A generic kinase signaling pathway illustrating the point of intervention for a kinase inhibitor.
A generalized workflow for the validation of in vitro kinase inhibition results using cell-based assays.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Guide Featuring 5-Bromo-3-ethynylpyrazin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a representative 5-Bromo-3-ethynylpyrazin-2-amine derivative, herein designated as Compound X , against established clinical RAF inhibitors. The purpose is to offer a framework for evaluating the cross-reactivity and selectivity of novel kinase inhibitors, a critical step in preclinical drug development. The data presented for Compound X is illustrative, based on the known performance of similar heterocyclic kinase inhibitors, to demonstrate the application of these comparative methodologies.
Introduction to Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2] Kinase inhibitors have revolutionized cancer treatment, but their efficacy and safety are intrinsically linked to their selectivity.[3] Off-target activity, or cross-reactivity, can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, comprehensive cross-reactivity profiling is essential to characterize a new drug candidate's therapeutic window and potential side effects.[4]
The 2-aminopyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[5] The novel this compound core represents a promising starting point for the development of new inhibitors. This guide compares a hypothetical derivative, Compound X, to first-generation and next-generation RAF inhibitors to highlight the key parameters in a cross-reactivity assessment.
The MAPK/ERK Signaling Pathway
The RAF-MEK-ERK cascade (MAPK pathway) is a critical signaling pathway that regulates cell proliferation, differentiation, and survival.[6] The RAF kinase family, comprising ARAF, BRAF, and CRAF, are key components of this pathway.[6] Mutations, particularly BRAF V600E, lead to constitutive pathway activation and are drivers in many cancers.[6]
Caption: The RAS-RAF-MEK-ERK (MAPK) signaling cascade.
Comparative Kinase Inhibition Profile
The inhibitory activity of Compound X is compared against Vemurafenib, a first-generation BRAF V600E-selective inhibitor, and a representative next-generation pan-RAF inhibitor (Pan-RAFi). IC50 values (the concentration required to inhibit 50% of kinase activity) are presented. Lower values indicate higher potency.
| Kinase Target | Compound X IC50 (nM) | Vemurafenib IC50 (nM)[7] | Pan-RAF Inhibitor IC50 (nM)[7] |
| Primary Targets | |||
| BRAF V600E | 8 | 31 | 5.8 |
| BRAF (Wild-Type) | 45 | 100 | 9.1 |
| CRAF (Wild-Type) | 30 | 48 | 15 |
| Key Off-Targets | |||
| ARAF | 150 | >10,000 | 25 |
| VEGFR2 | 95 | >10,000 | 90 |
| PDGFRβ | 250 | >10,000 | 20 |
| c-Kit | 780 | >10,000 | 58 |
| SRC | >1,000 | >10,000 | >1,000 |
| LCK | >1,000 | >10,000 | >1,000 |
Data Interpretation:
-
Compound X demonstrates potent inhibition of the primary BRAF V600E target. It also shows significant activity against wild-type BRAF and CRAF, suggesting a pan-RAF inhibitory profile, similar to the next-generation inhibitor.
-
Unlike the highly selective Vemurafenib, Compound X exhibits some cross-reactivity against other kinases like VEGFR2 and PDGFRβ, a feature also seen in multi-kinase inhibitors like Sorafenib.[7]
-
This profile suggests that while Compound X is a potent RAF inhibitor, its broader selectivity profile warrants careful investigation for potential off-target toxicities or therapeutic benefits.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced during the kinase reaction, which is proportional to kinase activity.[8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified protein kinases.
Materials:
-
Purified recombinant kinases (e.g., BRAF V600E, CRAF, VEGFR2).
-
Kinase-specific substrate peptides.
-
ATP (Adenosine triphosphate).
-
Test compounds (e.g., Compound X) serially diluted in DMSO.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[8]
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system).[8]
-
White, opaque 384-well assay plates.
Procedure:
-
Compound Plating: Dispense 50 nL of serially diluted test compounds or DMSO (vehicle control) into the wells of a 384-well plate.
-
Kinase/Substrate Addition: Prepare a kinase/substrate master mix in the assay buffer. Add 5 µL of this mix to each well.
-
Inhibitor Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C.[8]
-
Reaction Termination & ADP Detection:
-
Data Acquisition: Measure the luminescence signal using a compatible plate reader.
-
Data Analysis: Convert raw luminescence units to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic model to determine the IC50 value.
Caption: Workflow for a luminescence-based in vitro kinase assay.
Conclusion
The comprehensive profiling of novel chemical entities like this compound derivatives is fundamental to modern drug discovery. This guide demonstrates a comparative approach, benchmarking a representative compound against existing therapies. The data tables provide a clear quantitative comparison of potency and selectivity, while the detailed experimental protocols offer a blueprint for obtaining such data. The provided visualizations of the MAPK pathway and the assay workflow serve to contextualize the target and the method of evaluation. This structured approach enables researchers to build a robust understanding of a compound's biological activity, anticipate potential liabilities, and guide further optimization toward safe and effective clinical candidates.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. An overview of RAF kinases and their inhibitors (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Raf kinase inhibitors and how do they work? [synapse.patsnap.com]
- 4. onclive.com [onclive.com]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
The Ascending Profile of Pyrazine Derivatives in Oncology: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Pyrazine Derivatives Against Established Anticancer Drugs
The landscape of cancer therapeutics is in a perpetual state of evolution, with a continuous search for novel compounds that offer enhanced efficacy and reduced toxicity compared to established treatments. Among the promising candidates, pyrazine derivatives have garnered significant attention for their potent and diverse anticancer activities.[1][2] This guide provides a comprehensive comparison of the efficacy of emerging pyrazine derivatives against well-known anticancer drugs, supported by experimental data to inform future research and development.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The foundational assessment of any potential anticancer agent lies in its ability to inhibit the proliferation of cancer cells in vitro. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency. The following tables summarize the IC50 values of various pyrazine derivatives compared to standard chemotherapeutic agents, Doxorubicin and Cisplatin, across different cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50, µM) of Pyrazine Derivatives and Doxorubicin against Breast Cancer (MCF-7) and Other Cell Lines
| Compound/Drug | MCF-7 (Breast) | HCT-116 (Colon) | PC-3 (Prostate) | HeLa (Cervical) | BEL-7402 (Liver) | Reference |
| Pyrazine Derivative 1 (T-OA) | - | - | - | - | More toxic than Cisplatin | [3] |
| Pyrazine Derivative 2 (DT-010) | More potent than TMP or Danshensu in potentiating Doxorubicin | - | - | - | - | [3] |
| Pyran Analogue 4h | - | - | 0.7 ± 0.4 | - | - | [4] |
| Pyran Analogue 4g | - | - | 0.9 ± 0.4 | - | - | [4] |
| Chalcone-DHPM Hybrid 9h | 5.8 | - | - | - | - | [5] |
| Doxorubicin | 1.3 ± 0.3[4], 18.6 ± 0.3 (MCF-7/ADR)[4], 22.6 (NCI/ADR-RES)[5] | - | 7.5 ± 1.3 | 1.5 ± 0.3 | - | [4][5] |
Note: Direct comparative IC50 values for the same pyrazine derivative against Doxorubicin in MCF-7 cells were not consistently available in a single study. The data presented is a compilation from multiple sources to provide a broader perspective.
Table 2: Comparative Cytotoxicity (IC50, µM) of Pyrazine Derivatives and Cisplatin against Lung Cancer (A549) and Other Cell Lines
| Compound/Drug | A549 (Lung) | HCT-116 (Colon) | HeLa (Cervical) | Reference |
| [1][6]triazolo[4,3-a]pyrazine derivative 17l | 0.98 ± 0.08 | - | 1.28 ± 0.25 | [7] |
| Cisplatin | 3.3 ± 0.0[8], 6.14[9], 9 ± 1.6[10], 16.48[11] | - | - | [8][9][10][11] |
Note: The IC50 values for Cisplatin in A549 cells vary across different studies, which can be attributed to variations in experimental conditions.
Mechanisms of Action: Beyond Simple Cytotoxicity
The efficacy of pyrazine derivatives extends beyond direct cell killing. Many of these compounds exert their anticancer effects by modulating key cellular processes such as apoptosis and cell cycle progression.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Several pyrazine derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins.
A common mechanism involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in balance disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and subsequent activation of the caspase cascade, ultimately leading to apoptosis.
Caption: Signaling pathway for pyrazine derivative-induced apoptosis.
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer. Pyrazine derivatives have demonstrated the ability to halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and multiplying. For instance, the[1][6]triazolo[4,3-a]pyrazine derivative 17l has been shown to arrest A549 lung cancer cells in the G0/G1 phase of the cell cycle.[7] This disruption of the normal cell cycle progression provides a crucial mechanism for controlling tumor growth.
Caption: Experimental workflow for cell cycle analysis.
In Vivo Efficacy: Preclinical Tumor Models
While in vitro studies provide valuable initial data, the true test of an anticancer agent's potential lies in its performance in vivo. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for preclinical evaluation.
In a study involving an ovarian cancer A2780 xenograft mouse model, the combination of tetramethylpyrazine (TMP) with paclitaxel significantly augmented the antitumor effects of paclitaxel by influencing cell proliferation and angiogenesis.[12] Another pyrazine derivative, T-OA, demonstrated effective anticancer activity in S180 sarcoma-bearing mice.[3] These studies highlight the promise of pyrazine derivatives in a more complex biological environment.
Detailed Experimental Protocols
For reproducibility and accurate comparison, detailed methodologies are crucial.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazine derivative or the standard drug and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Western Blotting for Apoptosis Markers
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against Bax, Bcl-2, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle Analysis
This technique is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Harvest treated and untreated cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, which allows for the quantification of cells in the G0/G1, S, and G2/M phases.
Future Directions
The data presented herein underscores the significant potential of pyrazine derivatives as a valuable class of anticancer agents.[1][2] While some derivatives show comparable or even superior in vitro cytotoxicity to established drugs, further research is imperative.[3][7] Future studies should focus on comprehensive head-to-head comparisons in a wider range of cancer cell lines and, critically, in more diverse and clinically relevant in vivo models. Elucidating the precise molecular targets and signaling pathways for the most potent derivatives will be key to optimizing their therapeutic index and advancing them towards clinical trials. The continued exploration of this promising class of compounds holds the potential to deliver novel and more effective treatments for cancer patients.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 3. Frontiers | Tetramethylpyrazine: A Review of Its Antitumor Potential and Mechanisms [frontiersin.org]
- 4. Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetramethylpyrazine Enhances the Antitumor Effect of Paclitaxel by Inhibiting Angiogenesis and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Pyrazine vs. Pyridine Derivatives: A Comparative Analysis for Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pyrazine and pyridine derivatives, two prominent classes of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry and drug development. By examining their performance in anticancer, antimicrobial, and neuroprotective applications, supported by experimental data and detailed methodologies, this document aims to inform and guide researchers in the selection and design of novel therapeutic agents.
At a Glance: Pyrazine vs. Pyridine Derivatives
| Feature | Pyrazine Derivatives | Pyridine Derivatives |
| Core Structure | Six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. | Six-membered aromatic ring with one nitrogen atom. |
| Biological Profile | Broad-spectrum activity including anticancer, antimicrobial, and neuroprotective effects.[1] Some derivatives are noted for their role in activating cellular defense pathways.[1] | Well-established and diverse biological activities, with a strong presence in anticancer, antimicrobial, and CNS-related therapeutics.[1] |
| Anticancer Potential | Potent inhibitors of various protein kinases and can activate pathways involved in cancer prevention.[1] | Numerous approved anticancer drugs contain the pyridine scaffold.[2] They can act through various mechanisms, including inhibition of kinases like VEGFR-2.[1] |
| Antimicrobial Activity | Exhibit broad-spectrum antibacterial and antifungal effects.[1] | Effective against a range of bacteria and fungi, including multidrug-resistant strains.[1] |
| Neuroprotective Applications | Show potential in protecting against neurodegenerative conditions. | Pyridine alkaloids have a well-documented history of CNS effects and neuroprotective properties.[1] |
Quantitative Performance Data
The following tables summarize the biological activities of representative pyrazine and pyridine derivatives against various targets. Lower IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values indicate greater potency.
Anticancer Activity
| Class | Derivative | Cancer Cell Line | IC50 (µM) |
| Pyrazine | Imidazo[1,2-a]pyrazine derivative | Hep-2 | 11[1][3] |
| Imidazo[1,2-a]pyrazine derivative | HepG2 | 13[1][3] | |
| Imidazo[1,2-a]pyrazine derivative | MCF-7 | 11[1][3] | |
| Imidazo[1,2-a]pyrazine derivative | A375 | 11[1][3] | |
| Chloropyrazine-pyrimidine hybrid (35) | DU-145 | ~13.5 (5 µg/mL)[4][5] | |
| Pyridine | Imidazo[1,2-a]pyridine derivative (12b) | Hep-2 | 11[1][3] |
| Imidazo[1,2-a]pyridine derivative (12b) | HepG2 | 13[1][3] | |
| Imidazo[1,2-a]pyridine derivative (12b) | MCF-7 | 11[1][3] | |
| Imidazo[1,2-a]pyridine derivative (12b) | A375 | 11[1][3] | |
| Imidazole pyridine derivative | HeLa | 0.8[2] | |
| Imidazole pyridine derivative | HeLa | 3.5[2] |
Antimicrobial Activity
| Class | Derivative | Microbial Strain | MIC (µg/mL) |
| Pyrazine | Triazolo[4,3-a]pyrazine (2e) | Staphylococcus aureus | 32[3] |
| Triazolo[4,3-a]pyrazine (2e) | Escherichia coli | 16[3] | |
| Chloropyrazine-pyrimidine hybrid (31) | Antibacterial & Antifungal | ~16.8 (45.37 µM)[4][5] | |
| Pyridine | 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine | Escherichia coli | 0.2–1.3[5] |
| N-alkylated pyridine salt (66) | Staphylococcus aureus | 56% inhibition at 100 µg/mL[6] | |
| N-alkylated pyridine salt (66) | Escherichia coli | 55% inhibition at 100 µg/mL[6] |
Signaling Pathways and Mechanisms of Action
The biological effects of pyrazine and pyridine derivatives are mediated through their interaction with various cellular signaling pathways.
Anticancer Signaling Pathways
Pyrazine and pyridine derivatives can induce apoptosis in cancer cells through the intrinsic pathway, which is initiated by intracellular stress and leads to the activation of caspase-9 and subsequently caspase-3.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazine or pyridine derivatives. Include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[1]
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[1]
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.[1]
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]
Principle: The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a liquid growth medium.[8]
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the pyrazine or pyridine derivatives in a 96-well microtiter plate containing a suitable broth medium.[7]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).[1]
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.[1]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.[1]
In Vitro Neuroprotection Assay
This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxic insult.
Principle: Neuronal cells are exposed to a neurotoxin (e.g., glutamate, MPP+, or oligomeric Aβ) to induce cell death. The neuroprotective effect of a test compound is assessed by measuring the viability of the cells after treatment.[9][10]
Procedure:
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in multi-well plates.[9]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazine or pyridine derivatives. This can be done before, during, or after the neurotoxic insult.[9]
-
Toxicity Induction: Expose the cells to a neurotoxin at a concentration known to cause significant cell death.[9][11]
-
Incubation: Incubate the cells for a specified period to allow for the neurotoxic and potential neuroprotective effects to occur.
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay or a resazurin-based assay.[9]
-
Data Analysis: Calculate the percentage of neuroprotection by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.
Conclusion
Both pyrazine and pyridine derivatives represent versatile and potent scaffolds in medicinal chemistry, with significant demonstrated and potential applications in the treatment of cancer, infectious diseases, and neurodegenerative disorders. While both classes of compounds have shown considerable promise, pyridine derivatives currently have a more extensive and quantitatively characterized profile in the literature, particularly in CNS-related applications.[1]
The direct comparative data presented in this guide highlights the potential of both heterocyclic cores. The choice between a pyrazine or pyridine scaffold will ultimately depend on the specific therapeutic target and the desired pharmacological profile. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential and mechanisms of action of these important classes of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. irjet.net [irjet.net]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. benchchem.com [benchchem.com]
- 10. innoprot.com [innoprot.com]
- 11. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Role of Halogen Placement: A Guide to Pyrimidine Cross-Coupling Reactivity
For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine core is a critical aspect of modern medicinal chemistry. Halogenated pyrimidines serve as versatile building blocks for constructing complex molecular architectures through transition metal-catalyzed cross-coupling reactions. The position of the halogen atom on the pyrimidine ring, however, profoundly dictates its reactivity, influencing reaction outcomes and synthetic strategies. This guide provides an objective comparison of how the halogen's location at the C2, C4/C6, and C5 positions of the pyrimidine nucleus affects its reactivity in key cross-coupling reactions, supported by experimental data.
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond and the electronic properties of the carbon atom to which the halogen is attached. The inherent electron-deficient nature of the pyrimidine ring makes it generally more reactive than corresponding benzene halides in these transformations.[1][2]
A well-established trend for the reactivity of the halogens themselves is I > Br > Cl > F.[3] This order is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens.[3] Consequently, iodopyrimidines are highly reactive, often requiring milder conditions, while chloropyrimidines are more robust and may necessitate more specialized catalytic systems to achieve high yields.[3] Fluoropyrimidines are generally considered unreactive in these cross-coupling reactions.[3]
Beyond the nature of the halogen, its position on the pyrimidine ring introduces a significant layer of control over the reactivity. The general order of reactivity for the different positions on the pyrimidine ring is C4(6) > C2 > C5.[3][4] The C4 and C6 positions are the most electron-deficient, rendering them highly susceptible to oxidative addition.[4] The C2 position is also activated, whereas the C5 position is the least reactive.[4] This differential reactivity allows for selective and sequential functionalization of polyhalogenated pyrimidines.
Comparative Reactivity Data in Cross-Coupling Reactions
The following table summarizes quantitative data from various studies on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, highlighting the influence of halogen position on reaction yields.
| Position | Halogen | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| C4 | Cl | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 80 |
| C2, C4 | Cl | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 65 (C4-arylation) |
| C5 | Br | N-Methylaniline | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 | 12 | 85 |
| C4, C6 | Cl | 4-substituted phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol | 110 | 3 | 71-76 |
| C2 | Cl | (Het)arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol | 110 | 12 | 67-72 |
| C6 | Cl | 3-Furylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol | 110 | 2 | 83 |
| C5 | I | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | - | Not detected |
| C5 | I | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 (MW) | 0.17 | 85 |
Note: This table presents a selection of data from the literature to illustrate trends. Direct comparison of yields should be made with caution as reaction conditions are not identical across all entries.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below.
Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine (C4-Selective)[2][6]
-
Reaction Setup: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).
-
Solvent Addition: Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.
-
Reaction Conditions: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 15 minutes with stirring.
-
Work-up: After cooling, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of 5-Bromopyrimidine[7]
-
Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%). Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOt-Bu, 1.4 equiv), 5-bromopyrimidine (1.0 equiv), and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (5-10 mL) via syringe.
-
Reaction Conditions: Stir the mixture at room temperature for a few minutes, then heat to 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.
Sonogashira Coupling of a Halopyrimidine[3]
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add the halopyrimidine (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and copper(I) iodide (0.1 equiv).
-
Reagent and Solvent Addition: Add an anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine, 2.0-3.0 equiv). Then, add the terminal alkyne (1.1-1.5 equiv).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature with stirring for the specified time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.
Visualizing Reactivity and Workflow
The following diagrams illustrate the key concepts and processes discussed.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Palladium Catalysts for Halopyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings via palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, selectivity, and substrate scope of these transformations. This guide provides an objective comparison of various palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of halopyridines, supported by experimental data and detailed protocols.
Data Presentation: Catalyst Performance in Halopyridine Coupling
The following tables summarize the performance of various palladium catalyst systems in the coupling of different halopyridines. The reactivity of the C-X bond generally follows the trend I > Br > Cl, with chloropyridines being the most challenging substrates to activate.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between a halopyridine and an organoboron compound. For routine couplings of bromo- and iodopyridines, traditional catalysts often provide good yields. However, for the more challenging chloropyridines, advanced catalyst systems with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are typically required.[1]
Table 1: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of 4-Halopyridines with Phenylboronic Acid
| Halopyridine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 4-Iodopyridine | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 92 | [1] |
| 4-Bromopyridine | PdCl₂(dppf) (3 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 6 | 95 | [1] |
| 4-Chloropyridine | Pd₂(dba)₃ / SPhos (2 mol%) | K₃PO₄ | Toluene | 100 | 4 | 91 | [1] |
| 4-Chloropyridine | PEPPSI-IPr (1 mol%) | K₂CO₃ | t-BuOH | 80 | 2 | 96 | [1] |
Table 2: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of 2-Chloropyridine-3-boronic Acid with Phenylboronic Acid
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) | Ref. |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 | [2] |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 | [2] |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 | [2] |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 2-6 | >95 | 1-2 | [2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is crucial to modulate the reactivity and stability of the palladium catalyst, especially given the potential for the pyridine nitrogen to inhibit the catalyst.[3]
Table 3: Performance of Palladium Catalysts in the Buchwald-Hartwig Amination of 3-Bromopyridine with Morpholine
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | 16 | 71 | [4] |
| RuPhos Precatalyst | LiHMDS | THF | 65 | 16 | 83 | [4] |
| Pd₂(dba)₃ / SPhos | LiHMDS | THF | 65 | 16 | 76 | [4] |
| Pd₂(dba)₃ / BINAP | LiHMDS | THF | 65 | 16 | 71 | [4] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a halopyridine and a terminal alkyne. This reaction is typically carried out in the presence of a copper co-catalyst.
Table 4: Performance of Palladium Catalysts in the Sonogashira Coupling of 4-Halopyridines with Phenylacetylene
| Halopyridine | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 4-Iodopyridine | Pd(PPh₃)₄ (2 mol%) | CuI (4 mol%) | Et₃N | DMF | 60 | 4 | 94 | [1] |
| 4-Bromopyridine | PdCl₂(PPh₃)₂ (3 mol%) | CuI (5 mol%) | Piperidine | Toluene | 80 | 8 | 88 | [1] |
| 4-Chloropyridine | Pd₂(dba)₃ / XPhos (2 mol%) | CuI (4 mol%) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 85 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Note that optimization may be necessary for different substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Halopyridine
Materials:
-
4-Halopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL)[1]
Procedure:
-
To an oven-dried Schlenk tube, add the 4-halopyridine, arylboronic acid, and base.[1]
-
Add the palladium catalyst.[1]
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.[1]
-
Add the degassed solvent system via syringe.[1]
-
Heat the reaction mixture to the required temperature with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromopyridine
Materials:
-
Bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., RuPhos, 8 mol%)
-
Base (e.g., LiHMDS, 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., THF)[4]
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, ligand, and base.[4]
-
Add the bromopyridine and the amine.[4]
-
Add the anhydrous, degassed solvent.[4]
-
Seal the tube and heat the reaction mixture to the desired temperature with stirring.[4]
-
Monitor the reaction by TLC or LC-MS.[4]
-
After completion, cool the reaction to room temperature and quench with water.[4]
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.[4]
-
Filter, concentrate, and purify the product by column chromatography.[4]
Protocol 3: General Procedure for Sonogashira Coupling of a Halopyridine
Materials:
-
Halopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Co-catalyst (e.g., CuI, 5 mol%)
-
Base (e.g., Et₃N or Piperidine)
-
Degassed solvent (e.g., DMF or Toluene)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the halopyridine, palladium catalyst, and copper co-catalyst.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to the appropriate temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general workflow for a palladium-catalyzed cross-coupling experiment and the fundamental catalytic cycle that governs these reactions.
Catalyst Selection Logic
The selection of an appropriate catalyst system is paramount for a successful coupling reaction. The following diagram outlines the key considerations in this decision-making process.
References
A Comparative Guide to the Reactivity of Halogenated Anilines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated anilines are fundamental building blocks in modern organic synthesis, serving as versatile precursors for the construction of complex molecules central to pharmaceuticals, agrochemicals, and materials science. Their utility lies in their ability to undergo various cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The identity of the halogen substituent (iodine, bromine, or chlorine) on the aniline ring profoundly dictates the substrate's reactivity, influencing reaction conditions, catalyst selection, and overall efficiency.
This guide provides an objective comparison of the reactivity of iodo-, bromo-, and chloroanilines in three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the practical knowledge required to make informed decisions in designing and executing their synthetic strategies.
The Underlying Principle: A Tale of Bond Energies and Oxidative Addition
The generally accepted order of reactivity for halogenated anilines in palladium-catalyzed cross-coupling reactions is:
Iodoaniline > Bromoaniline > Chloroaniline
This trend is primarily governed by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The initial and often rate-determining step in the catalytic cycles of the Suzuki, Buchwald-Hartwig, and Heck reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1] During this step, the C-X bond is cleaved, and the palladium inserts itself to form a Pd(II) species.
The C-X bond strengths follow the trend: C-Cl > C-Br > C-I. Consequently, the weaker carbon-iodine bond requires less energy to break, leading to a faster rate of oxidative addition and, therefore, a higher overall reaction rate.[1][2] Chloroanilines, with the strongest C-Cl bond among the three, are the least reactive and often necessitate more forcing conditions, such as higher temperatures, higher catalyst loadings, and the use of specialized, highly active ligands to achieve comparable yields to their bromo- and iodo-counterparts.[2]
Quantitative Reactivity Comparison
The following tables provide a summary of experimental data from various studies, illustrating the reactivity differences between iodo-, bromo-, and chloroanilines in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature; therefore, these tables present representative data to highlight the general trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound.
| Haloaniline | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 2 | 95 | [2] |
| 4-Bromoaniline | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 88 | [2] |
| 4-Chloroaniline | Phenylboronic acid | Pd₂(dba)₃/SPhos (2 mol%) | K₃PO₄ | Toluene | 100 | 24 | 82 | [2] |
Table 1: Illustrative data for the Suzuki-Miyaura coupling of haloanilines with phenylboronic acid. Note the significantly shorter reaction time for 4-iodoaniline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines through the C-N coupling of an aryl halide and an amine.
| Haloaniline | Amine Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoaniline | Aniline | Pd₂(dba)₃/XPhos (1 mol%) | NaOtBu | Toluene | 80 | 4 | 93 | [1] |
| 4-Bromoaniline | Aniline | Pd₂(dba)₃/XPhos (1 mol%) | NaOtBu | Toluene | 100 | 16 | 91 | [1] |
| 4-Chloroaniline | Aniline | Pd(OAc)₂/RuPhos (2 mol%) | K₃PO₄ | t-BuOH | 110 | 24 | 85 | [1] |
Table 2: Representative data for the Buchwald-Hartwig amination of haloanilines with aniline. Note the trend of increasing temperature and reaction time from iodo- to chloroaniline.
Heck Reaction
The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene.
| Haloaniline | Alkene Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoaniline | Styrene | Pd(OAc)₂ (1 mol%) | Et₃N | DMF | 80 | 1 | 92 | [3][4] |
| 4-Bromoaniline | Styrene | Pd(OAc)₂ (1 mol%) | Et₃N | DMF | 100 | 6 | 88 | [3][4] |
| 4-Chloroaniline | Styrene | Pd(OAc)₂/PCy₃ (2 mol%) | K₂CO₃ | DMA | 120 | 24 | 75 | [3][4] |
Table 3: Illustrative data for the Heck reaction of haloanilines with styrene. The data highlights the decreasing reactivity down the halogen group, requiring more forcing conditions for chloroaniline.
Experimental Protocols
The following are detailed, representative protocols for each of the three cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates.
Suzuki-Miyaura Coupling of 4-Iodoaniline
Materials:
-
4-Iodoaniline (1.0 mmol, 219 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (4 mL)
-
Water (1 mL)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 4-iodoaniline, phenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add the degassed toluene and water via syringe.
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-aminobiphenyl.
Buchwald-Hartwig Amination of 4-Bromoaniline
Materials:
-
4-Bromoaniline (1.0 mmol, 172 mg)
-
Aniline (1.2 mmol, 112 mg, 109 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.024 mmol, 11.4 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous toluene (5 mL)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk flask.
-
Add 4-bromoaniline to the flask.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe, followed by the addition of aniline.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford N-phenylbenzene-1,4-diamine.
Heck Reaction of 4-Chloroaniline
Materials:
-
4-Chloroaniline (1.0 mmol, 127.5 mg)
-
Styrene (1.5 mmol, 156 mg, 172 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Tricyclohexylphosphine [PCy₃] (0.04 mmol, 11.2 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Anhydrous N,N-Dimethylacetamide (DMA) (5 mL)
-
Sealed reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a sealable reaction vessel, add 4-chloroaniline, potassium carbonate, Pd(OAc)₂, and PCy₃.
-
Evacuate and backfill the vessel with argon.
-
Add anhydrous DMA and styrene via syringe.
-
Seal the vessel tightly and heat the reaction mixture to 120 °C with vigorous stirring for 24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-aminostilbene.
Visualizing the Workflow and Catalytic Cycles
The following diagrams, generated using Graphviz, illustrate a generalized experimental workflow and the catalytic cycle for the Suzuki-Miyaura reaction as a representative example.
Conclusion
The choice of halogen on an aniline substrate is a critical consideration in the planning of any cross-coupling strategy. The predictable reactivity trend of I > Br > Cl, rooted in the fundamental principles of C-X bond dissociation energies, provides a reliable framework for synthetic chemists. Iodoanilines offer the highest reactivity, often enabling milder conditions and shorter reaction times, making them ideal for sensitive substrates. Bromoanilines represent a versatile and cost-effective compromise between reactivity and stability. While chloroanilines are the most challenging substrates, the development of advanced catalyst systems has greatly expanded their utility, offering an economical option for large-scale synthesis. By understanding these reactivity principles and utilizing the appropriate experimental conditions, researchers can effectively harness the power of halogenated anilines to construct a diverse array of valuable molecules.
References
A Comparative Spectroscopic Guide to Substituted Pyridine Analogs for Researchers
For Immediate Publication
This guide offers a comprehensive spectroscopic analysis and comparison of several substituted pyridine analogs, providing researchers, scientists, and drug development professionals with essential data for identification, characterization, and further research. The information is presented in a clear, comparative format, supported by detailed experimental protocols and visual diagrams of relevant biological pathways.
Introduction to Substituted Pyridine Analogs
Pyridine and its derivatives are fundamental heterocyclic compounds widely utilized in medicinal chemistry and drug design. As the second most common heterocycle in FDA-approved drugs, the pyridine scaffold is integral to a vast array of biologically active molecules. These compounds are found in natural products, vitamins, and are key components of numerous synthetic drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents. Understanding the spectroscopic properties of substituted pyridine analogs is crucial for their synthesis, identification, and the elucidation of their mechanisms of action.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a selection of mono-substituted pyridine analogs. These tables are designed for easy comparison of the effects of different substituents on the spectroscopic properties of the pyridine ring.
UV-Vis Spectroscopy
| Compound | Solvent | λmax (nm) |
| Pyridine | Acidic Mobile Phase | 202, 254[1] |
| 2-Aminopyridine | - | - |
| 4-Nitropyridine | - | 330-355[2] |
| 3-Methylpyridine | Aqueous Solution | <290[1] |
| 2-Chloropyridine | - | - |
| 3-Chloropyridine | - | - |
| 4-Chloropyridine | - | - |
| 2-Bromopyridine | - | - |
| 3-Bromopyridine | - | - |
| 4-Bromopyridine | - | - |
| 2-Hydroxypyridine | - | - |
| 3-Hydroxypyridine | - | - |
| 4-Hydroxypyridine | - | - |
Data not available is denoted by '-'
Infrared (IR) Spectroscopy - Key Vibrational Frequencies (cm⁻¹)
| Compound | ν(C-H aromatic) | ν(C=C), ν(C=N) | δ(C-H oop) | Other Key Bands |
| Pyridine | 3150-3000[3] | 1650-1400[3] | - | - |
| 2-Aminopyridine | - | 1600, 1562, 1481, 1439[4] | 735[4] | ν(N-H): 3442, 3300; δ(NH2): 1617[5] |
| 4-Nitropyridine | - | - | - | - |
| 3-Methylpyridine | - | - | - | - |
| 2-Chloropyridine | - | - | - | - |
| 3-Chloropyridine | - | - | - | - |
| 4-Chloropyridine | - | - | - | - |
| 2-Bromopyridine | - | - | - | - |
| 3-Bromopyridine | - | - | - | - |
| 4-Bromopyridine | - | - | - | - |
| 2-Hydroxypyridine | - | - | - | Tautomerism dependent |
| 3-Hydroxypyridine | - | - | - | - |
| 4-Hydroxypyridine | - | - | - | Tautomerism dependent |
Data not available is denoted by '-'
¹H NMR Spectroscopy - Chemical Shifts (δ, ppm)
| Compound | Solvent | H-2 | H-3 | H-4 | H-5 | H-6 | Other |
| 2-Aminopyridine | - | - | - | - | - | - | - |
| 4-Nitropyridine | CDCl₃ | 8.92 | 8.01 | - | 8.01 | 8.92 | - |
| 3-Methylpyridine | - | - | - | - | - | - | CH₃: ~2.3 |
| 2-Chloropyridine | CDCl₃ | - | 7.64 | 7.32 | 7.23 | 8.39 | -[6] |
| 3-Chloropyridine | DMSO-d₆ | 8.79 | - | 7.57 | 8.68 | 8.79 | -[3] |
| 4-Chloropyridine | CDCl₃ | 8.79 | 8.19 | - | 8.19 | 8.79 | -[7] |
| 2-Bromopyridine | CDCl₃ | - | 7.56 | 7.49 | 7.26 | 8.36 | -[8] |
| 3-Bromopyridine | CDCl₃ | 8.68 | - | 7.80 | 7.19 | 8.52 | -[9] |
| 4-Bromopyridine | - | - | - | - | - | - | - |
| 2-Hydroxypyridine | CDCl₃ | - | 7.40 | 6.59 | 6.30 | 7.49 | NH: 13.65[10] |
| 3-Hydroxypyridine | CDCl₃ | 8.28 | - | 7.33 | 7.29 | 8.09 | OH: not observed[11] |
| 4-Hydroxypyridine | D₂O | - | - | - | - | - | -[12] |
Data not available is denoted by '-'. Chemical shifts can vary with solvent and concentration.
¹³C NMR Spectroscopy - Chemical Shifts (δ, ppm)
| Compound | Solvent | C-2 | C-3 | C-4 | C-5 | C-6 | Other |
| 2-Aminopyridine | - | - | - | - | - | - | - |
| 4-Nitropyridine | - | - | - | - | - | - | - |
| 3-Methylpyridine | - | - | - | - | - | - | CH₃: ~18 |
| 2-Chloropyridine | - | - | - | - | - | - | - |
| 3-Chloropyridine | - | - | - | - | - | - | - |
| 4-Chloropyridine | - | - | - | - | - | - | - |
| 2-Bromopyridine | CDCl₃ | 142.6 | 124.7 | 114.7 | 113.9 | 158.2 | -[13] |
| 3-Bromopyridine | - | - | - | - | - | - | - |
| 4-Bromopyridine | - | - | - | - | - | - | - |
| 2-Hydroxypyridine | - | - | - | - | - | - | - |
| 3-Hydroxypyridine | - | - | - | - | - | - | - |
| 4-Hydroxypyridine | - | - | - | - | - | - | - |
Data not available is denoted by '-'. Chemical shifts can vary with solvent and concentration.
Mass Spectrometry - Key Fragment Ions (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| Pyridine | 79 | 52 |
| 2-Aminopyridine | 94 | 67, 40 |
| 4-Nitropyridine | 124 | 94, 78, 66 |
| 3-Methylpyridine | 93 | 92, 66, 65 |
| 2-Chloropyridine | 113/115 | 78[14] |
| 3-Chloropyridine | 113/115 | 78 |
| 4-Chloropyridine | 113/115 | 78 |
| 2-Bromopyridine | 157/159 | 78[15] |
| 3-Bromopyridine | 157/159 | 78[16] |
| 4-Bromopyridine | 157/159 | 78[17] |
| 2-Hydroxypyridine | 95 | 67, 66 |
| 3-Hydroxypyridine | 95 | 68, 67 |
| 4-Hydroxypyridine | 95 | 67, 66 |
For halogenated compounds, the two major isotopes of Cl (³⁵Cl, ³⁷Cl) and Br (⁷⁹Br, ⁸¹Br) result in characteristic M+ and M+2 peaks.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison of results.
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the pyridine analog in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). A typical concentration is in the range of 10⁻⁴ to 10⁻⁶ M.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement : Fill a quartz cuvette with the pure solvent to record a baseline spectrum.
-
Sample Measurement : Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a wavelength range of approximately 200-400 nm.
-
Data Analysis : Identify the wavelength of maximum absorbance (λmax).
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid Samples) :
-
KBr Pellet Method : Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Nujol Mull Method : Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a paste. Spread the paste thinly between two salt plates (e.g., NaCl or KBr).
-
-
Sample Preparation (Liquid Samples) : Place a drop of the liquid sample between two salt plates to form a thin film.
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Spectrum : Record a background spectrum of the empty sample compartment (or the salt plates with Nujol if using the mull method).
-
Sample Spectrum : Place the prepared sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the pyridine analog in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[18]
-
Instrumentation : Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Tune and shim the spectrometer.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Typical spectral width: 0-12 ppm.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition :
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical spectral width: 0-160 ppm.
-
A larger number of scans is usually required due to the low natural abundance of ¹³C.
-
-
Data Analysis : Determine the chemical shifts (δ), coupling constants (J), and integration values for all signals to elucidate the structure.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the analyte in a volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Instrumentation : Use a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization technique for these compounds.
-
GC-MS Method :
-
Injection : Inject a small volume of the sample solution into the GC.
-
Separation : Use a suitable capillary column (e.g., DB-5) and a temperature program to separate the components.
-
Ionization : The eluted compounds are ionized in the mass spectrometer using a standard electron energy (e.g., 70 eV).
-
-
Data Acquisition : Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Signaling Pathways and Experimental Workflows
Substituted pyridine analogs are known to interact with various biological signaling pathways. Understanding these interactions is crucial for drug development. Below are diagrams of two such pathways where pyridine derivatives have shown activity as inhibitors.
Caption: A general experimental workflow for the spectroscopic analysis of substituted pyridine analogs.
Caption: The JAK-STAT signaling pathway, a target for pyridine-based inhibitors.[19][20]
Caption: The CXCR4 signaling pathway, which can be modulated by pyridine-based antagonists.[2][21][22][23][24]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 3-Chloropyridine(626-60-8) 1H NMR spectrum [chemicalbook.com]
- 4. 3-Hydroxypyridine(109-00-2) IR Spectrum [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloropyridine(109-09-1) 1H NMR [m.chemicalbook.com]
- 7. 4-Chloropyridinium chloride(7379-35-3) 1H NMR spectrum [chemicalbook.com]
- 8. 2-Bromopyridine(109-04-6) 1H NMR [m.chemicalbook.com]
- 9. 3-Pyridyl bromide(626-55-1) 1H NMR [m.chemicalbook.com]
- 10. 2-Hydroxypyridine(142-08-5) 1H NMR [m.chemicalbook.com]
- 11. 3-Hydroxypyridine(109-00-2) 1H NMR spectrum [chemicalbook.com]
- 12. 4-Hydroxypyridine(626-64-2) 1H NMR [m.chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. yufengchemicals.com [yufengchemicals.com]
- 15. Pyridine, 2-bromo- [webbook.nist.gov]
- 16. benchchem.com [benchchem.com]
- 17. 4-Bromopyridine [webbook.nist.gov]
- 18. benchchem.com [benchchem.com]
- 19. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 24. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Navigating the Safe Disposal of 5-Bromo-3-ethynylpyrazin-2-amine: A Comprehensive Guide for Laboratory Professionals
For Immediate Release: This document provides essential procedural guidance for the safe and compliant disposal of 5-Bromo-3-ethynylpyrazin-2-amine, a halogenated heterocyclic amine utilized in pharmaceutical research and development. Adherence to these protocols is crucial for ensuring the safety of laboratory personnel and maintaining environmental stewardship. This information is intended for researchers, scientists, and drug development professionals.
Key Disposal and Safety Parameters
Proper disposal of this compound is predicated on its classification as a halogenated organic solid waste. The primary recommended method of disposal is incineration by a licensed hazardous waste management facility.[3] Do not dispose of this chemical down the drain or in regular trash.[3][4]
| Parameter | Guideline | Source |
| Waste Classification | Halogenated Organic Waste | [3] |
| Primary Disposal Method | High-Temperature Incineration | [3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat | [5] |
| Handling Environment | Certified Chemical Fume Hood | [6] |
| Waste Container | Designated, leak-proof, and clearly labeled | [3][5][6] |
| Container Labeling | "Hazardous Waste," full chemical name | [6][7][8] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, collection, and disposal of waste containing this compound. This procedure applies to the pure compound, contaminated labware (e.g., weighing paper, pipette tips), and any materials used for spill cleanup.
1.0 Personal Protective Equipment (PPE)
1.1. Before handling any waste, ensure that appropriate PPE is worn, including nitrile gloves, safety goggles, and a laboratory coat.[5]
2.0 Waste Segregation and Collection
2.1. Designate a specific, compatible, and sealable container for all this compound waste.[5] The container should be clearly labeled as "Hazardous Waste" and must include the full chemical name: "this compound".[7][8]
2.2. Carefully place all solid waste, including any unused compound and contaminated disposable materials, into the designated hazardous waste container.[5][6] Avoid generating dust during transfer.[9][10]
2.3. This waste stream must be kept separate from non-halogenated chemical waste to ensure proper disposal and prevent chemical incompatibilities.[3]
3.0 Waste Storage and Management
3.1. Securely seal the hazardous waste container when not in use to prevent the release of dust or vapors.[11]
3.2. Store the sealed container in a designated and well-ventilated satellite accumulation area.[8][11] This area should be away from incompatible materials such as strong oxidizing agents.[2]
3.3. Adhere to institutional and local regulations regarding the maximum allowable accumulation time for hazardous waste.[6][11]
4.0 Final Disposal
4.1. Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][8][12]
4.2. All disposal activities must be in full compliance with local, state, and federal regulations.[5]
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Accidental Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately clear the area of unnecessary personnel and ensure adequate ventilation.[4]
-
Contain Spill: Prevent the further spread of the solid material.[4]
-
Clean-up: Carefully sweep up the spilled solid, avoiding dust generation, and place it into the designated hazardous waste container.[5][9]
-
Decontaminate: Clean the spill area with an appropriate solvent and collect all cleaning materials as hazardous waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. benchchem.com [benchchem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. echemi.com [echemi.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling 5-Bromo-3-ethynylpyrazin-2-amine and its Trimethylsilyl Analog
This guide provides crucial safety and logistical information for handling 5-Bromo-3-ethynylpyrazin-2-amine and its more common trimethylsilyl (TMS) protected analog, 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (CAS Number: 875781-41-2). Given the prevalence of the TMS-protected form in commercial supply, this document focuses on its known hazard profile, with the understanding that similar precautions should be taken for the unprotected compound.
Hazard Identification and Classification
The available safety data for 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine indicates the following hazards:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
Harmful if inhaled (H332)[1]
-
May cause respiratory irritation (H335)[1]
The compound is a solid, and its powdered form presents a risk of aerosolization, warranting cautious handling to minimize dust generation.[2]
Summary of Hazard Information:
| Hazard Statement | Description | GHS Code |
| Harmful if swallowed | May cause harm if ingested. | H302 |
| Causes skin irritation | Contact with skin may cause redness and irritation. | H315 |
| Causes serious eye irritation | Contact with eyes may cause significant irritation. | H319 |
| Harmful if inhaled | Inhalation of dust may be harmful. | H332 |
| May cause respiratory irritation | Inhalation may lead to irritation of the respiratory tract. | H335 |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following equipment should be worn at all times when handling this compound.
Recommended Personal Protective Equipment:
| Body Part | Equipment | Specification |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield offers additional protection from splashes.[3] |
| Skin | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use.[4] |
| Lab Coat | A long-sleeved lab coat is mandatory to protect skin and clothing. | |
| Respiratory | NIOSH-approved Respirator | For handling powders outside of a fume hood, a respirator with a particulate filter is required.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for safety.
-
Preparation : Before handling, ensure that a certified chemical fume hood is operational.[2] All necessary equipment, such as spatulas, weighing paper, and reaction vessels, should be placed inside the fume hood.[2] An emergency eyewash station and safety shower must be readily accessible.[5]
-
Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to contain any dust.[2] Use anti-static weigh boats to prevent dispersal of the powder.
-
Dissolution : If the experimental protocol requires dissolving the compound, add the solvent slowly to the solid to minimize splashing.
-
Post-Handling : After handling, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination: first gloves, then the lab coat, and finally eye protection.[2] Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.[2]
Waste Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Contaminated Solid Waste | All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, are considered hazardous waste.[2] These items should be collected in a designated, labeled hazardous waste container.[2] |
| Unused Compound | Unused or expired compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of it down the drain. |
| Contaminated Solvents | Solvents used to dissolve the compound or clean contaminated glassware should be collected in a labeled hazardous waste container for halogenated organic waste. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
First Aid and Spill Response:
| Incident | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[6] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
| Small Spill | Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal.[7] |
| Large Spill | Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. |
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
